2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl
Beschreibung
Eigenschaften
IUPAC Name |
2-[3,5-diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4.2ClH/c10-6-5-7(11)9(16-4-2-14)12-8(6)15-3-1-13;;/h5,13-14H,1-4,10-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBDSKXBGFNFIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1N)OCCO)OCCO)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70234956 | |
| Record name | 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70234956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85679-72-7 | |
| Record name | 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085679727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70234956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-BIS(2-HYDROXYETHOXY)-3,5-PYRIDINEDIAMINE HCL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51T31YI47U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive, technically detailed overview of a plausible and robust synthetic route to obtain 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine dihydrochloride. The synthesis is presented in three main stages, starting from a commercially available precursor. Each step is accompanied by a detailed protocol, mechanistic insights, and key considerations for successful execution in a laboratory setting.
I. Introduction and Strategic Approach
2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine and its salts are complex pyridine derivatives with potential applications in medicinal chemistry and materials science. The strategic design of its synthesis hinges on a logical sequence of well-established organic transformations. The synthetic pathway outlined in this guide commences with 2,6-dichloro-3,5-dinitropyridine, a readily available starting material. The core strategy involves a sequential nucleophilic aromatic substitution (SNA r) to introduce the hydroxyethoxy side chains, followed by the reduction of the nitro groups to the corresponding amines, and finally, the formation of the dihydrochloride salt to enhance stability and solubility.
This multi-step synthesis is designed to be efficient and scalable, with each step building upon the previous one to construct the target molecule with high purity.
II. Synthetic Pathway Overview
The overall synthetic transformation can be visualized as follows:
Caption: Overall synthetic strategy for 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine Dihydrochloride.
III. Detailed Synthetic Protocol and Mechanistic Discussion
Step 1: Synthesis of 2,6-Bis(2-hydroxyethoxy)-3,5-dinitropyridine via Nucleophilic Aromatic Substitution (SNAr)
The initial step involves the displacement of the two chloride atoms from the pyridine ring with two equivalents of ethylene glycol. This reaction is a classic example of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro groups in the ortho and para positions to the chlorine atoms strongly activate the pyridine ring for nucleophilic attack.[1][2]
Reaction Scheme:
Caption: Nucleophilic aromatic substitution of 2,6-dichloro-3,5-dinitropyridine with ethylene glycol.
Experimental Protocol:
-
To a stirred solution of ethylene glycol (2.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) in portions at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, to form the sodium salt of ethylene glycol.
-
Add a solution of 2,6-dichloro-3,5-dinitropyridine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and cautiously quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,6-Bis(2-hydroxyethoxy)-3,5-dinitropyridine.
Causality and Experimental Choices:
-
Base: A strong base like sodium hydride is used to deprotonate the hydroxyl group of ethylene glycol, forming a more potent nucleophile (alkoxide).
-
Solvent: Anhydrous THF is a suitable aprotic solvent that can dissolve the reactants and will not interfere with the strong base.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of sodium hydride with moisture from the air.
-
Temperature: Heating the reaction mixture is often necessary to overcome the activation energy for the substitution reaction.
Step 2: Reduction of 2,6-Bis(2-hydroxyethoxy)-3,5-dinitropyridine to 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine
The second step is the reduction of the two nitro groups to primary amines. Catalytic hydrogenation is a clean and efficient method for this transformation. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for the reduction of aromatic nitro groups.[3]
Reaction Scheme:
Caption: Catalytic hydrogenation of the dinitro intermediate to the diamine.
Experimental Protocol:
-
Dissolve the 2,6-Bis(2-hydroxyethoxy)-3,5-dinitropyridine (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the reaction vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine. This product may be used in the next step without further purification if deemed sufficiently pure.
Causality and Experimental Choices:
-
Catalyst: 10% Pd/C is a highly effective and widely used catalyst for the reduction of nitro groups. The carbon support provides a high surface area for the reaction.
-
Hydrogen Source: Hydrogen gas is the reducing agent in this reaction.
-
Solvent: Ethanol and methanol are good solvents for the starting material and are compatible with the hydrogenation conditions.
-
Safety: Caution should be exercised when handling hydrogen gas and the pyrophoric Pd/C catalyst. The filtration step should be performed carefully to prevent ignition of the catalyst.
Step 3: Formation of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine Dihydrochloride
The final step is the formation of the dihydrochloride salt. This is achieved by treating the diamine free base with hydrochloric acid. The salt form often has improved stability, crystallinity, and aqueous solubility compared to the free base.[4][5][6]
Reaction Scheme:
Caption: Formation of the dihydrochloride salt.
Experimental Protocol:
-
Dissolve the crude or purified 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine in a minimal amount of a suitable solvent, such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of anhydrous hydrogen chloride in a solvent like diethyl ether or isopropanol (2.0-2.2 equivalents) to the stirred solution of the diamine.
-
A precipitate of the dihydrochloride salt should form.
-
Continue stirring in the cold for a period of time to ensure complete precipitation.
-
Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any impurities.
-
Dry the product under vacuum to obtain the final 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine dihydrochloride.
Causality and Experimental Choices:
-
Acid: Anhydrous HCl is used to prevent the introduction of water, which could affect the crystallinity and stability of the final salt.
-
Solvent: The choice of solvent is important to ensure that the free base is soluble, but the resulting hydrochloride salt is insoluble, thus allowing for its precipitation and isolation.
-
Stoichiometry: At least two equivalents of HCl are required to protonate both of the basic amino groups on the pyridine ring.
IV. Characterization and Data
The structure and purity of the final product and key intermediates should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Analytical Data |
| 2,6-Bis(2-hydroxyethoxy)-3,5-dinitropyridine | C9H11N3O8 | 289.20 | ¹H NMR: Signals corresponding to the pyridine ring proton, the methylene protons of the hydroxyethoxy groups. IR (cm⁻¹): Strong absorptions for N-O stretching of the nitro groups (~1530 and ~1350). MS (ESI): [M+H]⁺ or [M+Na]⁺ |
| 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine | C9H15N3O4 | 229.23 | ¹H NMR: Upfield shift of the pyridine ring proton compared to the dinitro intermediate; appearance of broad signals for the amino protons. IR (cm⁻¹): Disappearance of the nitro group absorptions; appearance of N-H stretching bands for the amino groups (~3300-3500). MS (ESI): [M+H]⁺ |
| 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine Dihydrochloride | C9H17Cl2N3O4 | 302.15 | ¹H NMR: Further deshielding of the aromatic and aliphatic protons due to protonation. Elemental Analysis: Calculated vs. Found values for C, H, N, and Cl should be in close agreement. |
V. Safety Considerations
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle in a fume hood under an inert atmosphere.
-
2,6-Dichloro-3,5-dinitropyridine: Potentially toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and in the presence of hydrogen and organic solvents. Handle with care, and do not allow the catalyst to dry out completely during filtration.
-
Hydrogen Gas (H₂): Highly flammable. Ensure the hydrogenation apparatus is properly set up and checked for leaks.
-
Anhydrous Hydrogen Chloride (HCl): Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate PPE.
VI. Conclusion
The synthesis of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine dihydrochloride can be reliably achieved through a three-step sequence involving nucleophilic aromatic substitution, catalytic hydrogenation, and salt formation. This guide provides a robust and detailed protocol based on established chemical principles. Careful execution of each step, with attention to reaction conditions and safety precautions, is paramount for the successful synthesis of this target molecule. The provided analytical data expectations will aid in the characterization and confirmation of the desired product.
VII. References
-
BenchChem. (2025). Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide. Application Notes and Protocols.
-
Chen, Y., Ge, X., Yao, C., & Qian, G. (2022). Size Dependence of Pd-Catalyzed Hydrogenation of 2,6-Diamino-3,5-dinitropyridine. Industrial & Engineering Chemistry Research.
-
Reddit. (2023). How exactly do pharmaceuticals form "salts" with already neutral salts such as HCl or HBr? r/chemhelp.
-
Oka, H., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
-
Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.
-
ResearchGate. (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst.
-
Nitta, Y., Nakashima, Y., Sumimoto, M., & Nishikata, T. (2020). Directed nucleophilic aromatic substitution reaction. Chemical Communications.
-
Google Patents. (2021). Novel processes for preparing a diaminopyrimidine derivative or acid addition salt thereof. US20210206746A1.
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology.
-
Gsrs. (n.d.). 2,6-BIS(2-HYDROXYETHOXY)-3,5-PYRIDINEDIAMINE DIHYDROCHLORIDE.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution.
-
PubChem. (n.d.). 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl.
-
ResearchGate. (2012). How to make a salt of a novel compound?
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
-
PubChem. (n.d.). 2,6-Diaminopyridine.
-
Khan Academy. (2019). Nucleophilic aromatic substitutions.
-
European Patent Office. (n.d.). A PROCESS FOR PREPARING PYRIDINE-2,6-DIAMINES. EP 0825985 B1.
-
Khan Academy. (n.d.). Nucleophilic aromatic substitution I.
-
Semantic Scholar. (n.d.). Hydrogenation of Dinitrobenzenes to Corresponding Diamines Over Cu–Al Oxide Catalyst in a Flow Reactor.
-
Google Patents. (1999). Process for preparing pyridine-2,6-diamines. US5939553A.
-
PubMed. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors.
-
PubChem. (n.d.). 2,6-Diamino-3,5-dinitropyrazine.
-
Google Patents. (n.d.). Synthesis method of 2,6-dichloropyridine. CN104478794A.
-
PubChem. (n.d.). 2,6-Diaminopyridine-3,5-dicarbonitrile.
-
European Commission. (n.d.). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine hydrochloride (HCl). As a Senior Application Scientist, this document synthesizes available data with reasoned scientific insights to offer a practical resource for researchers and developers in the pharmaceutical and chemical industries. Given the limited direct literature on this specific molecule, this guide leverages data from structurally analogous compounds to project a likely profile of its synthesis, reactivity, and potential applications.
Introduction: A Molecule of Interest
2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl is a substituted diaminopyridine derivative. The presence of two primary amine groups, two hydroxyethoxy side chains, and the pyridine core suggests a molecule with a rich chemical landscape, poised for applications ranging from medicinal chemistry to materials science. The hydrochloride salt form enhances its solubility in aqueous media, a critical attribute for many biological and chemical applications.
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals, owing to its ability to engage in hydrogen bonding and its overall metabolic stability. The amino and hydroxyethoxy substituents introduce further opportunities for molecular interactions and derivatization, making this compound a compelling candidate for further investigation.
Physicochemical Properties
A summary of the known and computed physicochemical properties of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl is presented in Table 1. These properties are fundamental to understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇Cl₂N₃O₄ | PubChem[1][2] |
| Molecular Weight | 302.15 g/mol | PubChem[1] |
| IUPAC Name | 2-[[3,5-diamino-6-(2-hydroxyethoxy)-2-pyridinyl]oxy]ethanol;dihydrochloride | PubChem[1] |
| CAS Number | 85679-72-7 | PubChem[1] |
| Appearance | Not specified; likely a crystalline solid. | Inferred |
| Solubility | Expected to be soluble in water. | Inferred from HCl salt form |
Proposed Synthesis Pathway
Caption: Proposed synthetic pathway for 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl.
Step-by-Step Experimental Protocol (Hypothesized)
The following protocol is a suggested starting point for the synthesis of the target compound. Optimization of each step is recommended to achieve desired yields and purity.
Step 1: Nitration of 2,6-Dichloropyridine
-
Rationale: The electron-withdrawing nature of the chlorine atoms deactivates the pyridine ring, requiring strong nitrating conditions to introduce nitro groups at the 3 and 5 positions.
-
Procedure:
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2,6-dichloropyridine while maintaining the temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-dichloro-3,5-dinitropyridine.
-
Step 2: Nucleophilic Aromatic Substitution with Ethylene Glycol
-
Rationale: The nitro groups further activate the chlorine atoms for nucleophilic aromatic substitution. Ethylene glycol, in the presence of a base, will displace the chlorine atoms.
-
Procedure:
-
Dissolve 2,6-dichloro-3,5-dinitropyridine in an excess of ethylene glycol.
-
Add a non-nucleophilic base (e.g., potassium carbonate or sodium hydride) portion-wise at room temperature.
-
Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC.
-
After the reaction is complete, cool the mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2,6-bis(2-hydroxyethoxy)-3,5-dinitropyridine.
-
Step 3: Reduction of the Nitro Groups
-
Rationale: The dinitro compound is reduced to the corresponding diamine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Procedure:
-
Dissolve 2,6-bis(2-hydroxyethoxy)-3,5-dinitropyridine in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to yield 2,6-bis(2-hydroxyethoxy)-3,5-pyridinediamine.
-
Step 4: Formation of the Hydrochloride Salt
-
Rationale: Conversion to the hydrochloride salt improves the compound's stability and aqueous solubility.
-
Procedure:
-
Dissolve the crude 2,6-bis(2-hydroxyethoxy)-3,5-pyridinediamine in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).
-
Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol).
-
The hydrochloride salt should precipitate out of the solution.
-
Filter the solid, wash with a cold solvent, and dry under vacuum to obtain 2,6-bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl.
-
Reactivity and Stability
Direct stability and reactivity data for 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl are not available. However, insights can be drawn from the structurally similar compound, 2,6-Dimethoxy-3,5-pyridinediamine HCl, which is used as an oxidative hair coloring agent.[3]
-
Stability: The dimethoxy analogue shows degradation in various solutions over time, suggesting that the title compound may also be susceptible to degradation, particularly in solution.[3] It is recommended to store the compound in a cool, dry, and dark place. Solutions should be prepared fresh for optimal results.
-
Reactivity: The primary amino groups are expected to be the most reactive sites, susceptible to reactions such as acylation, alkylation, and diazotization. The hydroxyl groups on the ethoxy chains can undergo esterification and etherification reactions. The pyridine nitrogen can act as a base and a nucleophile.
The following diagram illustrates the key reactive sites on the molecule.
Caption: Key reactive sites on 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine.
Potential Applications in Drug Development
The structural features of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl suggest several potential applications in drug discovery and development:
-
Scaffold for Library Synthesis: The multiple reactive handles (amino and hydroxyl groups) make it an excellent scaffold for combinatorial chemistry to generate libraries of new chemical entities for high-throughput screening.
-
Fragment-Based Drug Discovery: The core structure can serve as a fragment for screening against various biological targets. The hydroxyethoxy groups can provide vectors for fragment growth.
-
Metal Chelating Agents: The pyridine nitrogen and adjacent amino groups could potentially act as a chelating moiety for metal ions, which is relevant in the design of certain types of therapeutic or diagnostic agents.
Safety and Handling
Based on a generic safety data sheet, the following precautions are recommended.[4] It is important to note that toxicological properties have not been thoroughly investigated.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Handling: Handle in a well-ventilated area. Avoid breathing dust.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl is a molecule with significant potential for further research and development. While direct experimental data is sparse, this guide provides a solid foundation for its synthesis, handling, and exploration of its chemical properties. The proposed synthetic route is logical and based on well-established chemical principles. The insights into its reactivity and potential applications, drawn from its structural features and analogous compounds, should serve as a valuable starting point for any researcher interested in this promising chemical entity.
References
-
Scientific Committee on Consumer Products (SCCP). (2005). Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl. National Center for Biotechnology Information. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). 2,6-BIS(2-HYDROXYETHOXY)-3,5-PYRIDINEDIAMINE DIHYDROCHLORIDE. Retrieved from [Link]
Sources
An In-depth Technical Guide to 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl: Properties, Inferred Mechanism of Action, and Research Protocols
Abstract
This technical guide provides a comprehensive overview of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl, a compound of interest in industrial and research settings. Due to the limited publicly available data on its specific biological mechanism of action, this document synthesizes existing chemical and safety information to infer a probable mechanism, particularly in the context of its application as a hair dye precursor. Furthermore, this guide proposes detailed experimental protocols for researchers and scientists to elucidate its precise molecular interactions and to explore its potential in other applications. This whitepaper is intended for drug development professionals and researchers seeking to understand and potentially utilize this compound.
Introduction and Chemical Profile
2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl is a substituted pyridine derivative. Its structure, featuring a central pyridine ring with two amine and two hydroxyethoxy substituents, suggests a molecule with potential for hydrogen bonding and reactivity, particularly in oxidation-reduction reactions.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₇Cl₂N₃O₄ | [1] |
| Molecular Weight | 302.15 g/mol | [1] |
| CAS Number | 85679-72-7 | [1] |
| IUPAC Name | 2-[[3,5-diamino-6-(2-hydroxyethoxy)-2-pyridinyl]oxy]ethanol;dihydrochloride | [1] |
| Synonyms | UNII-51T31YI47U, 51T31YI47U | [1] |
The presence of amine groups on the pyridine ring makes it an analogue of other diamino pyridines, a class of compounds with various industrial and a limited number of pharmaceutical applications. The hydrochloride salt form suggests it is handled in a more stable, water-soluble state.
Inferred Mechanism of Action: An Oxidative Dye Precursor
The proposed mechanism involves a chemical transformation initiated by an oxidizing agent, typically hydrogen peroxide, in an alkaline environment. This process can be broken down into the following key stages:
-
Oxidation: The primary amine groups on the pyridine ring are oxidized. This is the rate-limiting step and is crucial for the subsequent coupling reactions.
-
Coupling: The oxidized intermediate is a highly reactive species that rapidly couples with other precursor molecules (couplers) to form larger, complex chromophores.
-
Color Formation and Trapping: These newly formed, larger dye molecules are trapped within the hair shaft, resulting in a long-lasting color.
This mechanism is analogous to that of other oxidative hair dye components, such as a related compound, 2,6-dimethoxy-3,5-pyridinediamine HCl, which has been reviewed for its safety in hair dye formulations.[3]
Hypothetical Signaling Pathway in Hair Dyeing
Caption: Proposed oxidative reaction workflow for 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl in hair dyeing.
Methodologies for Elucidating the Mechanism of Action
For researchers aiming to formally characterize the mechanism of action of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl, a multi-faceted approach is recommended. The following experimental protocols provide a framework for such an investigation.
In Vitro Characterization of Oxidative Coupling
Objective: To confirm the compound's ability to undergo oxidative coupling and form colored products.
Protocol:
-
Preparation of Reaction Solutions:
-
Prepare a 1% (w/v) solution of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl in a buffered aqueous solution at pH 9.0.
-
Prepare a 1% (w/v) solution of a known color coupler (e.g., resorcinol, m-aminophenol) in the same buffer.
-
Prepare a 6% hydrogen peroxide solution.
-
-
Reaction Initiation:
-
Mix equal volumes of the precursor and coupler solutions.
-
Add the hydrogen peroxide solution to initiate the reaction.
-
-
Analysis:
-
Monitor the reaction mixture for color change over time.
-
Use UV-Vis spectrophotometry to record the absorption spectrum of the resulting solution at various time points to identify the λmax of the formed chromophore.
-
Employ High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) to separate and identify the reaction products.
-
Rationale: This experiment directly tests the hypothesis that the compound acts as an oxidative dye precursor. The identification of larger, colored molecules post-reaction would provide strong evidence for this mechanism.
Workflow for In Vitro Oxidative Coupling Analysis
Caption: Step-by-step workflow for the in-vitro analysis of oxidative coupling.
Potential for Broader Applications and Future Research
While the primary inferred application is in cosmetics, the chemical structure of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl may present opportunities in other fields. The presence of nucleophilic amine groups and a pyridine core, a common scaffold in medicinal chemistry, suggests that this compound could serve as a starting material for the synthesis of novel small molecules.
Potential Research Avenues:
-
Medicinal Chemistry: The diamino pyridine scaffold could be modified to explore potential interactions with biological targets. For example, some aminopyridines have been investigated for their activity as ion channel modulators or kinase inhibitors.
-
Materials Science: The ability of the molecule to participate in polymerization reactions could be explored for the development of novel polymers with specific optical or electronic properties.
Safety and Handling
According to available safety data sheets, 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl should be handled with care. It is advised to use appropriate personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.[2] For detailed handling and safety information, consulting the full Safety Data Sheet (SDS) is mandatory.
Conclusion
2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl is a chemical compound with a clear, albeit inferred, mechanism of action within the cosmetics industry as an oxidative hair dye precursor. The lack of extensive public research presents a significant opportunity for further investigation. The experimental protocols outlined in this guide provide a solid foundation for researchers to formally characterize its properties and to explore its potential beyond its current applications. As with any chemical compound, a thorough understanding of its reactivity and safety profile is paramount for its responsible use in research and development.
References
- 2,6-BIS(2-HYDROXYETHOXY)-3,5-PYRIDINEDIAMINE HCl Safety Data Sheets - Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYZ8xK5_SZaj1ZCIDl0fxsPM9Mx7SijeL6i_0nMdhUZTKTt4E7h_huGrbROfBVbErGdNWDprljlB7O79_rL42FeFJ13iUG-GYFyxRBuBNGsup9kWSOpJ3DmeGb-oV82-SCtH6GOlke7EPwlP9apkt_ZJBRO47qTxHQZ0rXinkrAWITuSSs09E7OfB1lV3qMG442l6lvKun]
- 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl | C9H17Cl2N3O4 | CID 70516185 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0srZY-G0KBx9lQvguSX4SuIEw62M6fEQHvpzIZo9hhdjBIBgjpWtPkIlJq6QxAr3n2diaRp2KoeDrLozb3g9SrZO9dzLN6IRTuLL1jPUqux3rJyDKbVfZNHFwURI0tv8qgcwWrv-LbJDtriW3qZmmnFlIgSqQzuZkW957BtYB6OFS67JMnRgj9YQPMlnfhDQnKiWQ]
- SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl - European Commission. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB7VfMRgDP5EL_wOakQDEW7p_ajw4ubN09n49GBGV1okCYB6vVpcbjzmXTGetbK1zts89q4ZpTgzNQuDg0WDDbiv8mTd-pN4jkXQjEpYEHRMQV0JgdZldYEgh88tmEKRXv0c2v5AttOpI4cey6A687Hc5-jdsfzO_ISbye5hRYfAL0j9A=]
Sources
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl (IUPAC Name: 2-[[3,5-diamino-6-(2-hydroxyethoxy)-2-pyridinyl]oxy]ethanol;dihydrochloride), a substituted pyridinediamine with potential applications in pharmaceutical and materials science.[1] In the absence of publicly available experimental spectra, this guide leverages predicted spectroscopic data to provide a detailed framework for the structural elucidation of this molecule. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) for the comprehensive analysis of this compound. Each section includes a detailed, field-proven experimental protocol, a presentation of the predicted data, and an in-depth interpretation to guide researchers in their own analytical endeavors.
Introduction
2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl is a polar, aromatic organic compound with a molecular formula of C₉H₁₇Cl₂N₃O₄ and a molecular weight of 302.15 g/mol .[1] Its structure, featuring a highly substituted pyridine core with two primary amine groups and two hydroxyethoxy side chains, suggests a range of potential chemical and biological activities. Accurate structural confirmation and purity assessment are paramount for any research or development involving this molecule. Spectroscopic methods provide a powerful, non-destructive means to achieve this. This guide serves as a practical reference for scientists, providing the foundational knowledge and detailed protocols necessary to characterize this and similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule.[2][3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
This protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl.
Materials:
-
2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl sample
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical; D₂O is a good starting point due to the compound's salt form, though DMSO-d₆ can also be used and will allow for the observation of exchangeable protons (NH₂ and OH).
-
Once fully dissolved, transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a high level of homogeneity, ensuring sharp, well-resolved peaks.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse, a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse, a spectral width of approximately 200-220 ppm, and a relaxation delay of 2 seconds.
-
A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope (e.g., 1024 scans or more).
-
-
Caption: A generalized workflow for acquiring NMR spectra.
Predicted ¹H NMR Data and Interpretation
The following data was predicted for the free base form of the molecule using online prediction tools and serves as a guide for interpretation.[4][5][6]
Table 1: Predicted ¹H NMR Chemical Shifts for 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine
| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| a | ~6.5 - 7.0 | Singlet | 1H | Pyridine C4-H |
| b | ~4.0 - 4.5 | Broad Singlet | 4H | -NH₂ |
| c | ~4.2 - 4.4 | Triplet | 4H | -O-CH₂-CH₂-OH |
| d | ~3.7 - 3.9 | Triplet | 4H | -O-CH₂-CH₂-OH |
| e | ~4.8 - 5.2 | Broad Singlet | 2H | -OH |
Interpretation:
-
Aromatic Region: A single peak is expected in the aromatic region (signal a ), corresponding to the proton at the C4 position of the pyridine ring. Its downfield shift is characteristic of protons on an electron-rich aromatic ring.
-
Amine Protons: The two primary amine groups (signal b ) are expected to give a broad singlet. In D₂O, this signal would disappear due to deuterium exchange. In a non-protic solvent like DMSO-d₆, it would be observable.
-
Hydroxyethoxy Side Chains: The two equivalent hydroxyethoxy side chains give rise to two triplets (signals c and d ). The protons on the carbons adjacent to the pyridine ring's oxygen atoms (-O-CH₂ -CH₂-OH) are expected to be more deshielded and appear further downfield (signal c ) than the protons on the carbons bearing the hydroxyl groups (-O-CH₂-CH₂ -OH, signal d ).
-
Hydroxyl Protons: The hydroxyl protons (signal e ) would appear as a broad singlet, which would also be subject to deuterium exchange in D₂O.
Caption: Predicted ¹H NMR assignments for the molecule.
Predicted ¹³C NMR Data and Interpretation
The following data was predicted for the free base form of the molecule.[4][5][6]
Table 2: Predicted ¹³C NMR Chemical Shifts for 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine
| Predicted Chemical Shift (ppm) | Assignment |
| ~155 - 160 | C2, C6 |
| ~135 - 140 | C3, C5 |
| ~100 - 105 | C4 |
| ~68 - 72 | -O-CH₂ -CH₂-OH |
| ~60 - 64 | -O-CH₂-CH₂ -OH |
Interpretation:
-
Pyridine Carbons: Due to the molecule's symmetry, only three signals are expected for the pyridine ring carbons. The carbons directly attached to the oxygen atoms (C2 and C6) are the most deshielded. The carbons bonded to the amine groups (C3 and C5) will appear at a slightly upfield position. The C4 carbon, bonded to a hydrogen, will be the most shielded of the ring carbons.
-
Side Chain Carbons: The two carbons of the hydroxyethoxy side chains will be distinct. The carbon adjacent to the ring's oxygen (-O-CH₂ -CH₂-OH) is expected at a lower field than the terminal carbon bearing the hydroxyl group (-O-CH₂-CH₂ -OH).
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Materials:
-
2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl sample (solid)
-
FT-IR spectrometer with an ATR accessory
-
Spatula
-
Isopropyl alcohol and laboratory wipes for cleaning
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, clean it with a soft wipe moistened with isopropyl alcohol and allow it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.
-
-
Sample Analysis:
-
Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.
-
-
Cleaning:
-
After analysis, raise the press, remove the sample, and clean the ATR crystal thoroughly.
-
Caption: A simplified workflow for FT-IR analysis using an ATR accessory.
Predicted IR Data and Interpretation
The following vibrational frequencies are predicted based on the functional groups present in the molecule.[8][9][10][11][12]
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |
| 3500 - 3200 | Strong, Broad | O-H stretch | Hydroxyl groups (-OH) |
| 3450 - 3300 | Medium, Sharp (two bands) | N-H stretch | Primary amine (-NH₂) |
| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |
| 2950 - 2850 | Medium | C-H stretch | Aliphatic C-H |
| 1650 - 1580 | Medium | N-H bend | Primary amine (-NH₂) |
| 1600 - 1450 | Medium to Strong | C=C and C=N stretch | Pyridine ring |
| 1300 - 1200 | Strong | C-O stretch | Aryl ether |
| 1150 - 1050 | Strong | C-O stretch | Alcohol |
Interpretation:
-
O-H and N-H Stretching Region (3500 - 3200 cm⁻¹): This region will be dominated by a broad, strong absorption from the O-H stretching of the two hydroxyl groups, likely showing evidence of hydrogen bonding.[7] Superimposed on this broad band, two sharper peaks characteristic of the symmetric and asymmetric N-H stretching of the primary amine groups are expected.[9][12]
-
C-H Stretching Region (3100 - 2850 cm⁻¹): Weaker absorptions just above 3000 cm⁻¹ will correspond to the aromatic C-H stretch of the pyridine ring. More intense peaks just below 3000 cm⁻¹ will arise from the C-H stretching of the aliphatic methylene (-CH₂-) groups in the side chains.
-
Fingerprint Region (below 1650 cm⁻¹): This region will contain a wealth of information. Key expected peaks include the N-H bending vibration of the primary amines, characteristic C=C and C=N stretching vibrations of the pyridine ring, and strong C-O stretching bands from both the aryl ether linkages and the primary alcohol functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for characterizing compounds containing chromophores, such as aromatic rings and other conjugated systems.
Experimental Protocol: UV-Vis Spectroscopy
Materials:
-
2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl sample
-
Spectroscopic grade solvent (e.g., water, methanol, or ethanol)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound in the chosen solvent at a known concentration.
-
Prepare a series of dilutions from the stock solution to determine a concentration that gives a maximum absorbance in the range of 0.5 - 1.5.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Select the desired wavelength range for scanning (e.g., 200 - 400 nm).
-
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.
-
Rinse the cuvette with the sample solution, then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and acquire the absorbance spectrum.
-
Caption: A standard procedure for acquiring a UV-Vis spectrum.
Predicted UV-Vis Absorption and Interpretation
The UV-Vis spectrum of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl is expected to be dominated by the electronic transitions of the substituted pyridine ring. Pyridine itself exhibits absorption bands around 250-270 nm.[13] The presence of strong electron-donating groups (two amino groups and two alkoxy groups) will cause a significant bathochromic shift (shift to longer wavelengths) of the absorption maxima.
Expected Absorption:
-
λ_max: A strong absorption maximum is predicted to be in the range of 280 - 320 nm . This is due to the π → π* transitions within the highly substituted, electron-rich aromatic system. The lone pairs on the nitrogen and oxygen atoms extend the conjugation, lowering the energy gap for these transitions.[14]
Mass Spectrometry: Determining Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[15] Electrospray ionization (ESI) is a "soft" ionization technique that is ideal for polar molecules like the one , as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[1][16]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Materials:
-
2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl sample
-
HPLC-grade solvent (e.g., methanol or acetonitrile/water mixture)
-
Formic acid (for promoting protonation)
-
Mass spectrometer with an ESI source
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in the chosen solvent.
-
Add a small amount of formic acid (e.g., 0.1% by volume) to the solution to facilitate the formation of the [M+H]⁺ ion.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to optimal values for the analyte and solvent system.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 100-500).
-
Predicted Mass Spectrum and Interpretation
The parent compound, 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine, has a molecular formula of C₉H₁₅N₃O₄.
-
Monoisotopic Mass of the Free Base: 229.1063 g/mol
-
Predicted Ion: In positive mode ESI-MS, the primary observed ion would be the protonated molecule, [M+H]⁺.
-
Theoretical m/z of [M+H]⁺: The exact mass of the [M+H]⁺ ion (C₉H₁₆N₃O₄⁺) is calculated to be 230.1141 .[17][18][19][20][21]
Table 4: Predicted High-Resolution Mass Spectrometry Data
| Ion | Formula | Theoretical m/z |
| [M+H]⁺ | C₉H₁₆N₃O₄⁺ | 230.1141 |
Interpretation: The observation of a prominent ion at m/z 230.1141 in a high-resolution mass spectrum would provide strong evidence for the elemental composition of the molecule. The isotopic pattern of this peak should also match the theoretical distribution for a molecule containing nine carbon atoms. This data is crucial for confirming the molecular formula.
Conclusion
The comprehensive spectroscopic analysis of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl, as outlined in this guide, provides a robust framework for its structural confirmation and characterization. While the data presented is based on computational predictions, it offers a detailed and scientifically grounded expectation for experimental results. The combination of ¹H and ¹³C NMR provides the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amines, alcohols, and the aromatic ether system), UV-Vis spectroscopy probes the electronic nature of the chromophore, and high-resolution mass spectrometry unequivocally determines the elemental composition. By following the detailed protocols and interpretative guidance provided herein, researchers and drug development professionals can confidently characterize this molecule and ensure its identity and purity for their intended applications.
References
- PubChem. (n.d.). 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl. National Center for Biotechnology Information.
- Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry.
- nmrdb.org. (n.d.). Simulate and predict NMR spectra.
- ChemAxon. (n.d.). NMR Predictor.
- ACD/Labs. (n.d.). NMR Prediction.
- Ng, K. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3-14.
- Cheminfo.org. (n.d.). IR spectra prediction.
- ACS Publications. (n.d.). Ultraviolet Absorption Spectra of Some Pyridine Derivatives.
- Scientific Instrument Services. (n.d.). Exact Mass Calculator, Single Isotope Version.
- Purdue University. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines.
- Cheminfo.org. (n.d.). Infrared spectra prediction.
- Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
- ACS Publications. (2011, May 27). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry.
- St. Olaf College. (n.d.). Exact mass calculater.
- ResearchGate. (n.d.). UV-spectrum of pyridine.
- Beloit College. (n.d.). Experimental Procedure.
- SpringerLink. (n.d.). Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3.
- Wiley-VCH. (2010, February 1). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry.
- NMRium. (n.d.). Predict NMR spectra.
- JoVE. (2023, March 1). Probe ESI Mass Spectrometry Analysis | Protocol Preview. YouTube.
- Ossila. (n.d.). Sample Preparation for UV-Vis Spectroscopy.
- MolView. (n.d.). Spectroscopy.
- Chemistry Steps. (n.d.). Interpreting IR Spectra.
- BMRB. (n.d.). Molecular Mass Calculator.
- PROSPRE. (n.d.). 1H NMR Predictor.
- ResearchGate. (2023, July 15). How to predict IR Spectra?.
- Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry.
- ResearchGate. (n.d.). UV/vis spectra of PPy and its derivatives.
- The ISIC-EPFL mstoolbox. (n.d.). Molecular mass calculator.
- Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- Wikipedia. (n.d.). Electrospray ionization.
- RSC Publishing. (2018, August 6). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy.
- Duke University. (2002). Introduction to NMR spectroscopy of proteins.
- SCIEX. (2025, May 28). Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. YouTube.
- Valencia College. (n.d.).
- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
- Wesleyan University. (n.d.).
- EndMemo. (n.d.).
Sources
- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchps.com [jchps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Simulate and predict NMR spectra [nmrdb.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Visualizer loader [nmrdb.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. IR spectra prediction [cheminfo.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Interpreting IR Spectra [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3[1] | Russian Chemical Bulletin | Springer Nature Link [link.springer.com]
- 15. phys.libretexts.org [phys.libretexts.org]
- 16. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 17. Exact Mass Calculator, Isotope Abundance Calculator, Single Isotope Version [sisweb.com]
- 18. Exact mass calculater [stolaf.edu]
- 19. Molecular Mass Calculator [bmrb.io]
- 20. Molecular mass calculator - The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 21. Molecular Weight Calculator (Molar Mass) [calculator.net]
A Technical Guide to the Research Applications of 3,3'-Diindolylmethane (DIM)
Executive Summary: This guide provides an in-depth technical overview of 3,3'-Diindolylmethane (DIM), a compound of significant interest in biomedical research and drug development. Initially, a clarification is made regarding the provided CAS number 85679-72-7, which is registered to 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine dihydrochloride, a compound with limited available research data. The vast body of scientific literature pertinent to the user's specified audience and application focuses on 3,3'-Diindolylmethane (DIM), which is registered under CAS number 1968-05-4.[1][2][3][4][5][6] This document proceeds under the expert assumption that DIM is the compound of interest and is structured to provide a comprehensive exploration of its properties, mechanisms of action, and diverse therapeutic applications.
Introduction and CAS Number Clarification
The Chemical Abstracts Service (CAS) registry number 85679-72-7 identifies the compound 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine dihydrochloride . A thorough review of scientific literature reveals a scarcity of research applications for this specific molecule.
Conversely, a significant and expanding body of research exists for 3,3'-Diindolylmethane (DIM) , a natural phytochemical with the CAS number 1968-05-4 .[1][2][3][4][5][6] DIM is a primary metabolite of Indole-3-carbinol (I3C), a compound abundant in cruciferous vegetables like broccoli, cabbage, and cauliflower.[6][7][8] Given its well-documented anti-inflammatory, antiproliferative, and chemopreventive properties, DIM is a subject of intense investigation for its therapeutic potential.[7] This guide will focus exclusively on DIM to provide a resource of maximal value to the research and drug development community.
Physicochemical Properties and Natural Origin
DIM is formed in the acidic environment of the stomach through the condensation of two molecules of its precursor, I3C.[8][9][10] This conversion is critical, as DIM is more stable and biologically active than I3C.[9]
| Property | Value |
| CAS Number | 1968-05-4[1][2][3][6] |
| Molecular Formula | C₁₇H₁₄N₂[1][2][3] |
| Molecular Weight | 246.31 g/mol [1][2][3] |
| Appearance | Off-white to pale pink crystalline powder |
| Solubility | Insoluble in water; soluble in organic solvents like acetone |
| Natural Sources | Metabolite of Indole-3-carbinol from cruciferous vegetables (broccoli, Brussels sprouts, kale, cauliflower).[6][7][9] |
Bioavailability and Pharmacokinetics
A significant challenge in the clinical application of DIM is its poor oral bioavailability, attributed to its lipophilic nature and low aqueous solubility.[11] Research has shown that crystalline DIM has limited absorption.[11] Consequently, various formulations, such as absorption-enhanced microencapsulated DIM (BR-DIM) and self-microemulsifying drug delivery systems (SMEDDS), have been developed to improve its systemic delivery.[12][13]
Pharmacokinetic studies in humans have demonstrated that after oral administration, DIM undergoes significant phase 1 and phase 2 metabolism, leading to the formation of hydroxylated, sulfated, and glucuronidated metabolites that are detectable in plasma and urine.[14][15] A single-dose study of absorption-enhanced DIM showed that doses up to 200 mg are well-tolerated.[12]
Core Research Applications and Mechanisms of Action
DIM's therapeutic potential stems from its ability to modulate multiple cellular signaling pathways that are critical in the pathogenesis of various diseases, most notably cancer.[10]
Oncology
DIM has demonstrated potent anti-cancer activity across a wide range of malignancies, including breast, prostate, pancreatic, colon, and lung cancers.[9] Its multimodal action targets cell proliferation, apoptosis, angiogenesis, and metastasis.
-
Hormone-Dependent Cancers: In breast and prostate cancers, DIM exhibits anti-hormonal properties. It modulates estrogen metabolism, promoting the formation of the less estrogenic 2-hydroxyestrone (2-OHE1) over the more proliferative 16α-hydroxyestrone (16α-OHE1).[7] Furthermore, DIM acts as a potent androgen receptor (AR) antagonist, contributing to the inhibition of prostate cancer cell proliferation.[4][7]
-
Drug-Resistant Cancers: DIM has shown efficacy in inhibiting the growth of drug-resistant cancer cells, including those expressing Epidermal Growth Factor Receptor (EGFR) mutants.[16] It can also overcome drug resistance in certain tumor types, suggesting its potential use in combination therapies.[10]
-
Induction of Apoptosis and Cell Cycle Arrest: DIM induces programmed cell death (apoptosis) in cancer cells by modulating the expression of Bcl-2 family proteins and down-regulating survival proteins like survivin.[7][16] It also causes cell cycle arrest, often at the G1 phase, by increasing the expression of cell cycle inhibitors like p21.[16][17]
Human Papillomavirus (HPV)-Related Conditions
DIM has been investigated for its therapeutic effects on cervical dysplasia, a precursor to cervical cancer caused by high-risk HPV types.[18] Studies in K14-HPV16 transgenic mice have shown that dietary DIM can completely suppress the development of cervical cancer.[19][20] The mechanism involves DIM's ability to inhibit the expression of viral oncoproteins E6 and E7, thereby restoring the function of tumor suppressor proteins like p53.[18][20]
Immunomodulation
DIM has been identified as a potent stimulator of the immune system.[21][22] It can induce the proliferation of splenocytes, stimulate the production of cytokines such as interferon-gamma (IFN-γ), IL-6, and IL-12, and enhance mucosal immune responses.[21] This immunomodulatory activity may contribute to its overall anti-cancer effects.[21]
Deep Dive into Molecular Signaling Pathways
DIM's pleiotropic effects are a result of its interaction with a complex network of intracellular signaling pathways.
Aryl Hydrocarbon Receptor (AhR) Signaling
DIM is a well-characterized agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[8][23][24] The interaction between DIM and AhR is complex and context-dependent.
-
Anti-estrogenic Effects: In breast cancer cells, DIM-activated AhR can lead to the degradation of the estrogen receptor alpha (ERα), thereby suppressing estrogen-driven proliferation.[25]
-
Immune Regulation: AhR activation by DIM plays a crucial role in immune cell differentiation, particularly in promoting the development of regulatory T cells (Tregs), which can help resolve inflammation, as seen in models of ulcerative colitis.[24]
-
Metabolic Regulation: DIM has been shown to ameliorate metabolic dysfunction-associated fatty liver disease by activating AhR, which in turn suppresses p38 MAPK signaling to reduce lipid accumulation and inflammation.[23]
Caption: DIM activates the Aryl Hydrocarbon Receptor (AhR) pathway.
PI3K/Akt/mTOR and MAPK Pathways
DIM is a potent inhibitor of key survival and proliferation pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR: DIM has been shown to inactivate the PI3K/Akt pathway, a central node in cell growth, survival, and metabolism.[26][27] This inactivation leads to downstream effects such as decreased cell proliferation and induction of apoptosis, particularly in leukemia and prostate cancer cells.[7][27]
-
MAPK Pathways: DIM differentially modulates the mitogen-activated protein kinase (MAPK) cascades. It can inhibit the pro-proliferative ERK1/2 pathway while activating the stress-activated p38 MAPK and JNK pathways, which often leads to cell cycle arrest or apoptosis.[16][23][28]
Experimental Protocols: A Practical Guide
To provide actionable insights for laboratory professionals, this section details a standard protocol for assessing the impact of DIM on protein expression in cancer cells.
Western Blot Analysis of Akt Phosphorylation
This protocol is designed to determine if DIM treatment inhibits the activation of the pro-survival Akt pathway in a cancer cell line (e.g., PC-3 prostate cancer cells).
Objective: To measure the levels of phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., β-actin) in cell lysates following DIM treatment.
Materials:
-
PC-3 cells
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
3,3'-Diindolylmethane (DIM), dissolved in DMSO to create a stock solution
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Akt, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture PC-3 cells in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep at 37°C, 5% CO₂.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of DIM (e.g., 0, 10, 25, 50 µM) for a specified time (e.g., 24 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein extract).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total Akt and then β-actin to ensure equal protein loading.
-
Quantify band intensities using densitometry software. Analyze the ratio of p-Akt to total Akt.
-
Caption: A standard workflow for Western Blot analysis.
Summary of Clinical Evidence
While preclinical data are robust, human clinical trials are ongoing to fully establish the efficacy and safety of DIM.
| Trial Focus | Population | Key Findings / Outcome | Reference |
| Pharmacokinetics | Healthy Volunteers | Single doses up to 200mg well-tolerated; Cmax not increased at 300mg vs 200mg. | [12] |
| Estrogen Metabolism | Postmenopausal women with history of early-stage breast cancer | DIM supplementation significantly increased the urinary 2OHE1/16α-OHE1 ratio, indicating a shift to a less estrogenic profile. | [7] |
| Cervical Dysplasia | Women with low-grade cervical cytological abnormalities | Studies have shown mixed results, with some indicating a benefit in reversing dysplasia while others found no significant effect compared to placebo. | [7] |
| Prostate Cancer | Patients with castration-resistant prostate cancer | Daily supplementation showed potential benefits by inhibiting the androgen receptor. | [7] |
Conclusion and Future Directions
3,3'-Diindolylmethane is a compelling phytochemical with a broad spectrum of biological activities relevant to drug development. Its ability to modulate multiple, critical signaling pathways—including AhR, PI3K/Akt, and MAPK—underpins its potential as a chemopreventive and therapeutic agent, particularly in oncology and for HPV-related diseases. Future research must focus on overcoming its bioavailability challenges through advanced drug delivery systems and conducting large-scale, randomized controlled trials to validate its clinical efficacy and establish optimal dosing regimens. The continued exploration of DIM and its derivatives holds significant promise for the development of novel, targeted therapies.
References
-
Maier, M. L., Siddens, L. K., Uesugi, S. L., Choi, J., Leonard, S. W., Pennington, J. M., Tilton, S. C., Smith, J. N., Ho, E., Chow, H. H. S., Nguyen, B. D., Kolluri, S. K., & Williams, D. E. (2021). 3,3'-Diindolylmethane Exhibits Significant Metabolism After Oral Dosing in Humans. Drug Metabolism and Disposition, 49(8), 694–705. [Link]
-
Maier, M. L., Siddens, L. K., Uesugi, S. L., Choi, J., Leonard, S. W., Pennington, J. M., Tilton, S. C., Smith, J. N., Ho, E., Chow, H. H. S., Nguyen, B. D., Kolluri, S. K., & Williams, D. E. (2021). 3,3'-Diindolylmethane Exhibits Significant Metabolism After Oral Dosing in Humans. OSTI.GOV. [Link]
-
Maier, M. L., Siddens, L. K., Uesugi, S. L., Choi, J., Leonard, S. W., Pennington, J. M., Tilton, S. C., Smith, J. N., Ho, E., Chow, H. H. S., Nguyen, B. D., Kolluri, S. K., & Williams, D. E. (2021). 3,3′-Diindolylmethane Exhibits Significant Metabolism after Oral Dosing in Humans. Drug Metabolism and Disposition, 49(8), 694–705. [Link]
-
PCCA. (n.d.). DIINDOLYLMETHANE (3,3). Retrieved January 21, 2026, from [Link]
-
Amare, D. E. (2020). Anti-Cancer and Other Biological Effects of a Dietary Compound 3,3ʹ-Diindolylmethane Supplementation: A Systematic Review of Human Clinical Trials. Nutrition and Dietary Supplements, 12, 125–142. [Link]
-
CAS. (n.d.). 3,3′-Diindolylmethane. CAS Common Chemistry. Retrieved January 21, 2026, from [Link]
-
Dr. Shel Wellness & Aesthetic Center. (2016, February 3). Women's Health & Diindolylmethane (DIM). [Link]
-
Memorial Sloan Kettering Cancer Center. (2023, December 15). Diindolylmethane. [Link]
-
Wikipedia. (n.d.). 3,3'-Diindolylmethane. Retrieved January 21, 2026, from [Link]
-
Minich, D. M., & Bland, J. S. (2007). Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies. Nutrition reviews, 65(6 Pt 1), 259–267. [Link]
-
Zhang, W. W., Feng, Z., & Narod, S. (2014). Multiple therapeutic and preventive effects of 3,3′-diindolylmethane on cancers including prostate cancer and high grade prostatic intraepithelial neoplasia. Journal of biomedical research, 28(5), 339–348. [Link]
-
Ahmad, A., Ali, S., Wang, Z., Ali, A. S., El-Rayes, B. F., Sarkar, F. H., & Philip, P. A. (2013). 3,3′-Diindolylmethane (DIM) Inhibits the Growth and Invasion of Drug-Resistant Human Cancer Cells Expressing EGFR Mutants. PLoS ONE, 8(6), e65875. [Link]
-
Hu, J., Deng, M., Li, Y., Liang, Y., Han, Y., Chen, Y., & Chen, Y. (2025). 3,3′-Diindolylmethane Ameliorates Metabolism Dysfunction-Associated Fatty Liver Disease via AhR/p38 MAPK Signaling. Nutrients, 17(10), 1681. [Link]
-
Sargis, R. M., Johnson, D. N., & Medlock, K. L. (2023). Resveratrol and 3,3′-Diindolylmethane Differentially Regulate Aryl Hydrocarbon Receptor and Estrogen Receptor Alpha Activity through Multiple Transcriptomic Targets in MCF-7 Human Breast Cancer Cells. International Journal of Molecular Sciences, 24(19), 14755. [Link]
-
LeRoy, N. (2020, December 3). What is DIM and I3C and should you take them for HPV? [Video]. YouTube. [Link]
-
DUTCH Test. (n.d.). DIM Mechanism of Action & Estrogen Metabolic Pathway*. [Link]
-
Sepkovic, D. W., Stein, J., Carlisle, A. D., Ksieski, H. B., Auborn, K., Raucci, L., Nyirenda, T., & Bradlow, H. L. (2011). Results from a dose-response study using 3,3'-diindolylmethane in the K14-HPV16 transgenic mouse model: cervical histology. Cancer prevention research (Philadelphia, Pa.), 4(6), 888–894. [Link]
-
Xue, L., Pestka, J. J., Li, M., Firestone, G. L., & Bjeldanes, L. F. (2008). 3,3'-Diindolylmethane stimulates murine immune function in vitro and in vivo. The Journal of nutritional biochemistry, 19(5), 336–344. [Link]
-
Gao, N., Cheng, S., Wang, Z., Wu, X., Zhang, Y., & Ju, Y. (2023). 3, 3'-diindolylmethane, a natural aryl hydrocarbon receptor agonist, alleviates ulcerative colitis by enhancing "glycolysis-lactate-STAT3″ and TIP60 signals-mediated Treg differentiation. Molecular immunology, 163, 107–120. [Link]
-
Khan, S., & Li, Y. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Anticancer agents in medicinal chemistry, 13(7), 1002–1013. [Link]
-
Reed, G. A., Sunega, J. M., Sullivan, D. K., Gray, J. C., Mayo, M. S., Crowell, J. A., & Hurwitz, A. (2008). Single-dose pharmacokinetics and tolerability of absorption-enhanced 3,3'-diindolylmethane in healthy subjects. Cancer epidemiology, biomarkers & prevention : a publication of the American Association for Cancer Research, cosponsored by the American Society of Preventive Oncology, 17(10), 2619–2624. [Link]
-
Xue, L., Pestka, J. J., Li, M., Firestone, G. L., & Bjeldanes, L. F. (2008). 3,3′-Diindolylmethane Stimulates Murine Immune Function In Vitro and In Vivo. The Journal of nutritional biochemistry, 19(5), 336–344. [Link]
-
Anderton, M. J., Manson, M. M., & Stoner, G. D. (2013). Comparative preclinical pharmacokinetics study of 3,3′-diindolylmethane formulations: is personalized treatment and targeted chemoprevention in the horizon?. EPMA journal, 4(1), 24. [Link]
-
Hu, J., Deng, M., Li, Y., Liang, Y., Han, Y., Chen, Y., & Chen, Y. (2025). 3,3′-Diindolylmethane Ameliorates Metabolism Dysfunction-Associated Fatty Liver Disease via AhR/p38 MAPK Signaling. Nutrients, 17(10), 1681. [Link]
-
Gao, N., Cheng, S., Wang, Z., Wu, X., Zhang, Y., & Ju, Y. (2012). 3, 3′-Diindolylmethane Exhibits Antileukemic Activity In Vitro and In Vivo through a Akt-Dependent Process. PLoS ONE, 7(1), e30425. [Link]
-
WebMD. (2024, April 22). Health Benefits of DIM (Diindolylmethane). [Link]
-
Chen, D. Z., Qi, M., Auborn, K. J., & Carter, T. H. (2001). Diindolylmethane Inhibits Cervical Dysplasia, Alters Estrogen Metabolism and Enhances Immune Response in The K14-HPV16 Transgenic Mouse Model. Cancer Research, 61(13), 5112–5120. [Link]
-
Zhang, S., Li, Y., & Wang, Y. (2020). Diindolylmethane modulates aryl hydrocarbon receptor of esophageal squamous cell carcinoma to reverse epithelial-mesenchymal transition through repressing RhoA/ROCK1-mediated COX2/PGE2 pathway. Journal of Experimental & Clinical Cancer Research, 39(1), 107. [Link]
-
Sepkovic, D. W., Stein, J., Carlisle, A. D., Ksieski, H. B., Auborn, K., Raucci, L., Nyirenda, T., & Bradlow, H. L. (2011). Results from a Dose–Response Study Using 3,3′-Diindolylmethane in the K14-HPV16 Transgenic Mouse Model: Cervical Histology. Cancer Prevention Research, 4(6), 888–894. [Link]
-
IITRI. (n.d.). Enhanced Oral Bioavailability of 3,3'-Diindolylmethane Administered in a Self-Microemulsifying Drug Delivery System (SMEDDS). [Link]
-
Sepkovic, D. W., Raucci, L., & Bradlow, H. L. (2014). Evaluation of 3,3'-Diindolylmethane with Gardasil Quadrivalent HPV Vaccine in K14-HPV16-Transgenic Mice Cervical Histology. In Vivo, 28(3), 305–309. [Link]
-
Callero, M. A., & Loaiza-Pérez, A. I. (2011). Toxic and Chemopreventive Ligands Preferentially Activate Distinct Aryl Hydrocarbon Receptor Pathways: Implications for Cancer Prevention. Cancer Prevention Research, 4(6), 903–910. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. DIINDOLYLMETHANE (3,3) - PCCA [pccarx.com]
- 3. 3,3 -Diindolylmethane = 98 HPLC 1968-05-4 [sigmaaldrich.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 3,3'-Diindolylmethane - Wikipedia [en.wikipedia.org]
- 7. mskcc.org [mskcc.org]
- 8. Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Multiple therapeutic and preventive effects of 3,3′-diindolylmethane on cancers including prostate cancer and high grade prostatic intraepithelial neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative preclinical pharmacokinetics study of 3,3′-diindolylmethane formulations: is personalized treatment and targeted chemoprevention in the horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single-dose pharmacokinetics and tolerability of absorption-enhanced 3,3'-diindolylmethane in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iitri.org [iitri.org]
- 14. 3,3’-Diindolylmethane Exhibits Significant Metabolism After Oral Dosing in Humans (Journal Article) | OSTI.GOV [osti.gov]
- 15. 3,3′-Diindolylmethane Exhibits Significant Metabolism after Oral Dosing in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3,3′-Diindolylmethane (DIM) Inhibits the Growth and Invasion of Drug-Resistant Human Cancer Cells Expressing EGFR Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3,3′-二吲哚甲烷 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 18. youtube.com [youtube.com]
- 19. Results from a dose-response study using 3,3'-diindolylmethane in the K14-HPV16 transgenic mouse model: cervical histology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. 3,3'-Diindolylmethane stimulates murine immune function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 3,3′-Diindolylmethane Stimulates Murine Immune Function In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 3,3'-Diindolylmethane Ameliorates Metabolism Dysfunction-Associated Fatty Liver Disease via AhR/p38 MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 3, 3'-diindolylmethane, a natural aryl hydrocarbon receptor agonist, alleviates ulcerative colitis by enhancing "glycolysis-lactate-STAT3″ and TIP60 signals-mediated Treg differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 3, 3′-Diindolylmethane Exhibits Antileukemic Activity In Vitro and In Vivo through a Akt-Dependent Process - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl, a substituted diaminopyridine, and its structural analogs. The core focus of this document is to furnish researchers and drug development professionals with a detailed understanding of the synthesis, potential biological activities, and structure-activity relationships (SAR) of this chemical class. While the primary known application of the title compound is in cosmetology as a hair dye agent, the 2,6-diaminopyridine scaffold is a recognized privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. This guide will explore the synthetic pathways to access this core structure, delve into the known biological implications of its analogs, and provide a framework for the rational design of novel derivatives for therapeutic applications.
Introduction: The 2,6-Diaminopyridine Scaffold
The pyridine ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic bioactive molecules.[1] The introduction of amino groups to the pyridine core significantly modulates its electronic and steric properties, often leading to compounds with interesting pharmacological profiles. The 2,6-diaminopyridine framework, in particular, has garnered considerable attention in medicinal chemistry due to its ability to engage in specific hydrogen bonding interactions with biological targets.[2] This has led to the development of 2,6-diaminopyridine derivatives as inhibitors of various enzymes and as modulators of protein-protein interactions.[2][3]
2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl is a specific derivative within this class, characterized by the presence of two hydroxyethoxy side chains at the 2 and 6 positions and two amino groups at the 3 and 5 positions of the pyridine ring. While its documented use is primarily in the formulation of hair dyes, its structural features suggest the potential for broader biological applications.[4] This guide aims to bridge the gap between its current application and its potential as a scaffold for the development of novel therapeutic agents.
Synthesis of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl and Analogs
The synthesis of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl and its analogs can be approached through a multi-step process, typically starting from a readily available pyridine derivative. A logical and efficient synthetic strategy involves the sequential introduction of the desired functional groups onto the pyridine core.
General Synthetic Strategy
A plausible synthetic route, based on established pyridine chemistry, is outlined below. This strategy allows for the modular synthesis of a variety of analogs by modifying the starting materials and reagents at each step.
Figure 1: Proposed synthetic pathway for 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl.
Key Synthetic Steps and Experimental Considerations
The initial step involves a nucleophilic aromatic substitution (SNAr) reaction on a suitable starting material, such as 2,6-dichloropyridine.[5][6] The chlorine atoms at the 2 and 6 positions of the pyridine ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen.
-
Reaction: 2,6-Dichloropyridine is reacted with an excess of ethylene glycol in the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in a high-boiling aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The base deprotonates the hydroxyl group of ethylene glycol, forming the more nucleophilic alkoxide, which then displaces the chloride ions.
-
Causality: The use of a strong base is crucial to generate a sufficient concentration of the nucleophilic alkoxide. The reaction is typically heated to overcome the activation energy of the SNAr reaction. The choice of a high-boiling solvent allows for the necessary reaction temperatures to be reached.
The introduction of nitro groups at the 3 and 5 positions is a critical step to enable the subsequent installation of the amino groups. The alkoxy groups at the 2 and 6 positions are ortho-, para-directing and activating, facilitating electrophilic aromatic substitution.
-
Reaction: The 2,6-bis(2-hydroxyethoxy)pyridine intermediate is treated with a nitrating agent, typically a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).[7] The reaction is usually carried out at low temperatures (e.g., 0 °C) to control the exothermicity and prevent side reactions.
-
Causality: The strong activating effect of the two alkoxy groups directs the nitration to the electron-rich 3 and 5 positions. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating species.
The nitro groups are then reduced to the corresponding primary amines. Several methods can be employed for this transformation.
-
Reaction: Common reduction methods include catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst), or chemical reduction using reagents like tin(II) chloride (SnCl2) in hydrochloric acid, or iron powder in acetic acid.[8]
-
Causality: Catalytic hydrogenation is often a clean and efficient method, but can sometimes be sensitive to other functional groups. Chemical reducing agents like SnCl2 are robust and widely used for the reduction of aromatic nitro compounds.
The final step involves the formation of the hydrochloride salt to improve the stability and water solubility of the compound.
-
Reaction: The free base, 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine, is dissolved in a suitable solvent (e.g., ethanol or isopropanol) and treated with a solution of hydrochloric acid. The hydrochloride salt precipitates out of the solution and can be collected by filtration.
-
Causality: The basic amino groups on the pyridine ring readily react with hydrochloric acid to form the corresponding ammonium chloride salts.
Synthesis of Structural Analogs
The modular nature of this synthetic route allows for the generation of a library of structural analogs by varying the starting materials and reagents.
| Modification | Reagent/Starting Material | Resulting Analog |
| Varying the Alkoxy Side Chains | Different diols or alcohols (e.g., propan-1,3-diol, methanol, ethanol) | Analogs with different ether linkages at the 2 and 6 positions. |
| Modifying the Amino Groups | Alkylating or acylating agents after the reduction step | N-substituted or N-acylated analogs at the 3 and 5 positions. |
| Introducing Substituents on the Pyridine Core | Substituted 2,6-dichloropyridines (e.g., 4-methyl-2,6-dichloropyridine) | Analogs with additional substituents on the pyridine ring. |
Biological Activity and Therapeutic Potential
While 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl itself has limited documented biological activity beyond its use in cosmetics, the broader class of 2,6-diaminopyridine derivatives has shown significant potential in various therapeutic areas.[1][4]
Kinase Inhibition
The 2,6-diaminopyridine scaffold is a known hinge-binding motif for various protein kinases.[3] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The amino groups at the 2 and 6 positions can form key hydrogen bonds with the kinase hinge region, providing a strong anchor for the inhibitor.
-
Mechanism of Action: By competitively binding to the ATP-binding site of kinases, these inhibitors can block the phosphorylation of downstream substrates, thereby inhibiting the signaling pathway.
-
Therapeutic Potential: The development of selective kinase inhibitors based on the 2,6-diaminopyridine scaffold could lead to novel treatments for various cancers and inflammatory diseases.[9]
Inhibition of Amyloid-β Aggregation
Alzheimer's disease is characterized by the aggregation of amyloid-β (Aβ) peptides into neurotoxic plaques. The 2,6-diaminopyridine moiety has been identified as a key structural element in inhibitors of Aβ aggregation.[2]
-
Mechanism of Action: It is hypothesized that the donor-acceptor-donor hydrogen bonding pattern of the 2,6-diaminopyridine core can interact with the β-sheet structure of Aβ aggregates, thereby disrupting their formation and propagation.[2]
-
Therapeutic Potential: Compounds based on this scaffold could be developed as disease-modifying therapies for Alzheimer's disease.
Other Potential Biological Activities
Derivatives of 2,6-diaminopyridine have also been investigated for a range of other biological activities, including antimicrobial and antiviral effects.[4] The versatility of this scaffold suggests that a systematic exploration of its chemical space could uncover novel therapeutic agents for various indications.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of 2,6-diaminopyridine derivatives is crucial for the rational design of potent and selective therapeutic agents.
Figure 2: Key structural features for SAR studies of 2,6-diaminopyridine analogs.
The Importance of the 2,6-Diamino Motif
As previously mentioned, the 2,6-diamino functionality is often critical for the biological activity of these compounds, particularly in kinase inhibition and Aβ aggregation inhibition, due to its hydrogen bonding capabilities.[2][3]
Influence of the 2,6-Alkoxy Side Chains
The nature of the substituents at the 2 and 6 positions can significantly impact the physicochemical properties and biological activity of the analogs.
-
Solubility and Pharmacokinetics: The hydroxyethoxy groups in the title compound are likely to enhance water solubility compared to simple alkoxy groups. This can have a profound effect on the pharmacokinetic profile of the molecule, including its absorption, distribution, metabolism, and excretion (ADME).
-
Potency and Selectivity: Modifications to the length and branching of the alkoxy chains can influence the binding affinity and selectivity for a particular biological target by probing different regions of the binding pocket.
Role of the 3,5-Amino Groups and their Substituents
While the primary amino groups are important for the core interactions, their substitution can be used to fine-tune the properties of the analogs.
-
Modulating Basicity: N-alkylation or N-acylation will alter the basicity of the amino groups, which can affect their ionization state at physiological pH and their ability to participate in hydrogen bonding.
-
Introducing New Interactions: The introduction of larger substituents on the amino groups can allow for additional interactions with the target protein, potentially leading to increased potency and selectivity.
Safety and Toxicology
General Handling Precautions:
-
Use in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Future Directions and Conclusion
The 2,6-diaminopyridine scaffold, as exemplified by 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl, represents a promising starting point for the design and synthesis of novel therapeutic agents. While the title compound's primary application has been in the cosmetics industry, its structural features warrant further investigation for potential pharmacological activities.
Future research in this area should focus on:
-
Systematic Analog Synthesis: The generation of a diverse library of analogs with modifications at the 2, 6, 3, and 5 positions to comprehensively explore the chemical space around this scaffold.
-
Broad Biological Screening: Screening of these analogs against a wide range of biological targets, including kinases, Aβ aggregation, and various microbial strains, to identify new therapeutic opportunities.
-
In-depth SAR Studies: Detailed structure-activity relationship studies to elucidate the key structural features required for potent and selective activity against identified targets.
-
Pharmacokinetic Profiling: Evaluation of the ADME properties of promising lead compounds to assess their drug-like potential.
References
- Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials. (Source: Not explicitly cited, but general chemical knowledge)
-
We report the design, synthesis and structure-activity relationship (SAR) of a series of novel pyrido[2,3-d]pyrimidin-7-one compounds as potent Abl kinase inhibitors.[9]
-
The 2,6-diaminopyridine moiety was identified as a key component to inhibit Aβ aggregation.[2]
-
A series of pyrimidinone derivatives of thiazolidinediones were synthesized.[11]
-
A new series of pyridine and thienopyridine derivatives were designed, synthesized and tested as antimicrobial agents.[4]
-
3,5-Dinitro-2,4,6-triaminopyridine-1 -oxide was prepared by oxidation of the parent heterocycle with hydrogen peroxide, or by treatment of 2,6-diamino-3,5-dinitropyridine-1- oxide with hydroxylamine.[8]
-
In 2,4-dichloropyridine, the chlorine atoms are electronically distinct, leading to regioselectivity in substitution reactions.[5]
-
Pyridones have been utilized as privileged scaffolds in drug discovery.[12]
-
In this study, we discovered a directed nucleophilic aromatic substitution reaction, “directed SNAr (dSNAr),” in the reaction of ortho-iodobezamides and amine in the presence of pyridine.[13]
-
Pyridones have been reported to exhibit a wide range of bioactivities by regulating critical signaling pathways that have a diverse influence on downstream gene expression, intracellular enzyme activity and cytoskeletal configuration.[14]
-
Purines and related heterocycles substituted at C-2 with 4'-sulfamoylanilino and at C-6 with a variety of groups have been synthesized with the aim of achieving selectivity of binding to CDK2 over CDK1.[3][15]
-
Yeast casein kinase 2 (Yck2) in C. albicans has emerged as an antifungal target of the kinase inhibitor LY364947 ( LY ).[16]
-
The mechanism of nucleophilic aromatic substitution, however, is different than what we learned in the SN1 and SN2 reactions.[17]
-
In this substitution reaction the C-Cl bond breaks, and a C-O bond forms on the same carbon.[6]
-
Purines and related heterocycles substituted at C-2 with 4′-sulfamoylanilino and at C-6 with a variety of groups have been synthesized with the aim of achieving selectivity of binding to CDK2 over CDK1.[3][15]
-
The reaction with the corresponding alcoholate in excess at higher temperatures should do the trick.[18]
-
2,6-Bis(picrylamino)pyridine (1; pre-PYX) and 2,6-bis(picrylamino)-3,5-dinitropyridine (2; PYX) were synthesized using an improved literature method.[19]
-
A process has been found for preparing pyridine-2,6-diamines, i.e., 2,6-diaminopyridine (DAP) and derivative compounds in which one of the amino groups is a substituted amine (secondary or tertiary).[20]
-
LLM-105 was prepared by methoxytation, nitration, amination, and oxidation using 2, 6-dichloropyrazine as starting materials.[7]
-
2,6-DIMETHOXY-3,5-PYRIDINEDIAMINE DIHYDROCHLORIDE.[21]
-
2,6-BIS,BIS(PICRYLAMINO)-3,5-DINITROPYRIDINE.[22]
-
2,6-bis(picrylamino)-3,5-dinitropyridine chemical compound.[23]
-
The chemical has high acute oral toxicity in animals, warranting hazard classification.[10]
-
2,6-Dimethoxy-3,5-pyridinediamine HCl is used as an oxidative hair colouring agent (precursor).[24]
Sources
- 1. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vishwa-syntharo.com [vishwa-syntharo.com]
- 11. Synthesis and biological activity of novel pyrimidinone containing thiazolidinedione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Investigation of 2,6-Bis(picrylamino)-3,5-dinitro-pyridine (PYX) and Its Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. US5939553A - Process for preparing pyridine-2,6-diamines - Google Patents [patents.google.com]
- 21. GSRS [gsrs.ncats.nih.gov]
- 22. lookchem.com [lookchem.com]
- 23. 2,6-bis(picrylamino)-3,5-dinitropyridine - Wikidata [wikidata.org]
- 24. ec.europa.eu [ec.europa.eu]
Unlocking the Therapeutic Potential of Hydroxyethoxy Pyridine Derivatives: A Theoretical and Computational Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of Pyridine Scaffolds and the Promise of the Hydroxyethoxy Moiety
The pyridine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4] The introduction of various substituents to the pyridine scaffold allows for the fine-tuning of its physicochemical and biological properties, a strategy central to modern drug design.[2] Among the myriad of possible functionalizations, the hydroxyethoxy group presents a particularly compelling case for enhancing the therapeutic profile of pyridine-based compounds. This moiety can significantly influence a molecule's polarity, solubility, and hydrogen bonding capacity, thereby improving its pharmacokinetic and pharmacodynamic characteristics.
This in-depth technical guide delves into the theoretical and computational methodologies that are pivotal in elucidating the structure-activity relationships (SAR) of hydroxyethoxy pyridine derivatives. By leveraging the predictive power of computational chemistry, researchers can gain profound insights into the electronic properties, reactivity, and potential biological targets of these molecules, thereby accelerating the discovery and development of novel therapeutics. This guide will navigate through the core principles of relevant theoretical studies, showcase the application of these methods, and provide a framework for the rational design of next-generation hydroxyethoxy pyridine-based drugs.
Computational Methodologies: A Gateway to Understanding Molecular Behavior
Theoretical studies of hydroxyethoxy pyridine derivatives predominantly rely on two powerful computational techniques: Density Functional Theory (DFT) and Molecular Docking. These in silico approaches provide a molecular-level understanding that is often challenging to obtain through experimental methods alone.
Density Functional Theory (DFT): Unveiling Electronic Structure and Reactivity
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules.[5][6] It has become an indispensable tool for predicting a wide array of molecular properties, including:
-
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.
-
Electronic Properties: Calculating the distribution of electrons within the molecule, which governs its reactivity. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity.[7]
-
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface of a molecule, which helps in identifying regions susceptible to electrophilic and nucleophilic attack.[7]
-
Vibrational Frequencies: Predicting the infrared and Raman spectra of a molecule, which can be used to characterize its structure.
A typical DFT workflow for analyzing a hydroxyethoxy pyridine derivative is illustrated below:
Caption: Workflow of a typical DFT study on a hydroxyethoxy pyridine derivative.
Molecular Docking: Predicting Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a hydroxyethoxy pyridine derivative) when it binds to a specific protein target.[8][9] This method is instrumental in drug discovery for:
-
Hit Identification: Screening large libraries of compounds to identify potential drug candidates.
-
Lead Optimization: Guiding the modification of a promising compound to improve its binding affinity and selectivity.
-
Understanding Structure-Activity Relationships (SAR): Elucidating the key molecular interactions that govern a ligand's biological activity.[8]
The docking process involves placing the ligand in the active site of the protein and evaluating the binding energy for different conformations. A lower binding energy generally indicates a more stable and favorable interaction.[9]
The general procedure for molecular docking is outlined in the following diagram:
Caption: Hypothetical binding of a hydroxyethoxy pyridine derivative in a protein active site.
Experimental Validation and Future Directions
While theoretical studies provide invaluable insights, experimental validation is crucial. The synthesis of novel hydroxyethoxy pyridine derivatives and their subsequent biological evaluation are essential steps to confirm the computational predictions. [10][11]Techniques such as X-ray crystallography can provide definitive evidence of the binding mode of a ligand in a protein's active site, allowing for a direct comparison with docking results.
Future research in this area should focus on:
-
Expanding the chemical space: Designing and synthesizing a wider variety of hydroxyethoxy pyridine derivatives with different substitution patterns.
-
Investigating diverse biological targets: Exploring the potential of these compounds against a broader range of diseases.
-
Integrating computational and experimental approaches: Employing a synergistic strategy where theoretical predictions guide experimental work, and experimental results, in turn, refine the computational models.
Conclusion
Theoretical studies, particularly DFT and molecular docking, are powerful tools for accelerating the discovery and development of novel hydroxyethoxy pyridine derivatives as potential therapeutic agents. These computational methods provide a deep understanding of the molecular properties that govern biological activity, enabling the rational design of more effective and selective drugs. By integrating these theoretical approaches with experimental validation, the scientific community can unlock the full therapeutic potential of this promising class of compounds.
References
- Molecular Docking Studies of Pyridine Derivatives - Benchchem.
-
Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 37(9), 97-107. Available from: [Link]
- Synthesis, antitubercular profile and molecular docking studies of quinazolinone-based pyridine derivatives against drug-resistant tuberculosis. PubMed.
- Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher.
- Karthick, K., & Swarnalatha, K. (2022). Pyridine Derivatives as potential inhibitors for coronavirus sars-coV-2: a Molecular Docking study. ScienceOpen.
- Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives. PMC - NIH.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
- Synthesis, computational and biological evaluation of some new pyridine Derivatives. (2022).
- A Comparative DFT Study on the Antioxidant Activity of Some Novel 3‐Hydroxypyridine‐4‐One Derivatives. ResearchGate. (2022).
- Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. PMC - PubMed Central. (2023).
- comparative DFT studies of substituted pyridine N-oxides - Benchchem.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC.
- Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. journaljpri.com [journaljpri.com]
- 11. Synthesis, antitubercular profile and molecular docking studies of quinazolinone-based pyridine derivatives against drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safety and Handling of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl (CAS No. 117907-42-3). Given the limited availability of specific toxicological data for this compound, a cautious approach is imperative. This document synthesizes available information and draws analogies from structurally similar compounds to provide a robust framework for its safe utilization in a laboratory setting.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of a compound is critical for its safe handling and use in experimental design.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅N₃O₄·2HCl | [1] |
| Molecular Weight | 302.16 g/mol | [2] |
| IUPAC Name | 2-[[3,5-diamino-6-(2-hydroxyethoxy)-2-pyridinyl]oxy]ethanol;dihydrochloride | [1] |
| Appearance | Solid (form not specified) | Inferred from general knowledge |
| Solubility | No data available | [3] |
| Stability | No data available | [3] |
Hazard Identification and Toxicological Profile
Direct toxicological data for 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl is largely unavailable. The Safety Data Sheet (SDS) for this compound indicates "no data available" for most toxicological endpoints[3]. Therefore, a risk assessment must be informed by the general toxicology of aminopyridine derivatives and data from structurally similar compounds.
Analogue Compound Analysis: 2,6-Dimethoxy-3,5-pyridinediamine HCl
A closely related compound, 2,6-Dimethoxy-3,5-pyridinediamine HCl, has undergone more extensive toxicological evaluation by the European Commission's Scientific Committee on Consumer Products (SCCP) due to its use in hair dye formulations. While not a direct substitute, its toxicological profile provides valuable insights into the potential hazards of the title compound.
Key Toxicological Findings for 2,6-Dimethoxy-3,5-pyridinediamine HCl:
| Toxicological Endpoint | Result |
| Acute Oral Toxicity | Moderate to severe erythema at 1, 2, and 5% concentrations. Necrosis at 10, 20, and 50%[4]. |
| Skin Irritation | Not considered a skin irritant at 3% in aqueous solution[4]. |
| Skin Sensitization | Considered a skin sensitizer[4]. |
| Mutagenicity | Further investigation for mutagenic potential was recommended by the SCCP[4]. |
Causality Behind Experimental Choices: The use of a range-finding study for intradermal application helps to identify non-necrotic concentrations for the main study, ensuring animal welfare while still being able to assess the irritation potential. The use of an occlusive patch in skin irritation studies maximizes the exposure of the skin to the test substance.
It is crucial to assume that 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl may exhibit similar hazardous properties, particularly skin sensitization, until specific data becomes available.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when handling this compound.
Engineering Controls
-
Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
Personal Protective Equipment
-
Eye Protection: Tightly fitting safety goggles with side-shields are mandatory[3]. A face shield should be worn when there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. Gloves should be inspected before use and changed frequently, especially if contaminated.
-
Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, impervious clothing may be necessary[3].
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a full-face respirator with appropriate cartridges should be used[3].
Caption: Personal Protective Equipment (PPE) workflow for handling the compound.
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is fundamental to preventing accidental exposure and ensuring the integrity of the compound.
Handling
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust[3].
-
Avoid Contact: Prevent contact with skin, eyes, and clothing[3].
-
Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
-
Container: Store in a tightly closed container[3].
-
Environment: Keep in a dry, cool, and well-ventilated place[3].
-
Incompatibilities: Store away from strong oxidizing agents and incompatible materials. Although specific incompatibility data is unavailable, it is prudent to avoid strong acids and bases.
Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
First-Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen[3].
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water[3].
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing[3].
-
Ingestion: Rinse mouth with water. Do not induce vomiting[3].
In all cases of exposure, seek immediate medical attention.
Accidental Release Measures
-
Personal Precautions: Evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid dust formation[3].
-
Environmental Precautions: Prevent the material from entering drains or waterways[3].
-
Containment and Cleaning: For small spills, gently sweep up the solid material, avoiding dust generation. Place in a suitable, labeled container for disposal. For larger spills, dike the area to prevent spreading.
Caption: Decision tree for responding to a spill of the compound.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Disposal: Dispose of the material at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[3].
-
Container Disposal: Contaminated containers should be triple-rinsed and disposed of as hazardous waste or reconditioned by a licensed facility[3].
-
Do not discharge to sewer systems. [3]
Conclusion and Recommendations
The available data on 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl is limited, necessitating a highly cautious approach to its handling and use. Based on the toxicological profile of the structurally similar compound, 2,6-Dimethoxy-3,5-pyridinediamine HCl, there is a potential for skin sensitization. Researchers, scientists, and drug development professionals must adhere to the stringent safety protocols outlined in this guide, including the consistent use of appropriate engineering controls and personal protective equipment. It is strongly recommended that any institution working with this compound conduct its own risk assessment and consider commissioning further toxicological studies to fill the existing data gaps.
References
-
2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl. PubChem, National Center for Biotechnology Information. [Link]
-
SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl. European Commission. [Link]
-
2,6-BIS(2-HYDROXYETHOXY)-3,5-PYRIDINEDIAMINE DIHYDROCHLORIDE. Global Substance Registration System (GSRS), National Center for Advancing Translational Sciences. [Link]
-
2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl | C9H17Cl2N3O4 | CID 70516185. PubChem, National Center for Biotechnology Information. [Link]
Sources
Methodological & Application
using 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl in vitro assays
As a Senior Application Scientist, this guide provides a comprehensive, hypothesis-driven framework for the in vitro characterization of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl. Given the absence of extensive public data on this specific molecule, we will proceed with a logical screening cascade based on its chemical structure—a substituted pyridinediamine. Such structures, featuring a planar aromatic core and amine functionalities, are suggestive of potential interactions with biological macromolecules, particularly nucleic acids.
This document is structured not as a rigid template, but as a strategic workflow. It begins with foundational cytotoxicity profiling, progresses to specific mechanistic assays to probe predicted biological activities like DNA interaction and topoisomerase inhibition, and concludes with essential early-stage ADME/Tox profiling. This approach ensures that experimental choices are rational and that each protocol serves as a self-validating system for generating robust and reliable data for researchers and drug development professionals.
Introduction to 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl
2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl is a pyridinediamine derivative with the molecular formula C₉H₁₇Cl₂N₃O₄ and a molecular weight of 302.15 g/mol [1]. The core structure is a diamino-substituted pyridine ring, which imparts a planar aromatic character. The presence of two hydroxyethoxy side chains increases its hydrophilicity.
Structurally related molecules, such as those with planar aromatic systems, are known to function as DNA intercalators, disrupting DNA replication and transcription, which often leads to cytotoxic effects[2][3]. This mode of action is a hallmark of many established anticancer agents. Therefore, a logical starting point for characterizing this compound is to investigate its potential as a cytotoxic agent and then to dissect the underlying mechanism, focusing on DNA interaction and its downstream consequences, such as the inhibition of key enzymes like topoisomerase II.
The following sections outline a comprehensive in vitro assay cascade designed to elucidate the biological activity of this compound.
Caption: Proposed workflow for the in vitro characterization of the compound.
Part 1: Foundational Assays - Cell Viability and Cytotoxicity
Scientific Rationale: The first step in evaluating any new chemical entity is to determine its effect on cell viability. This establishes a therapeutic window and provides the half-maximal inhibitory concentration (IC₅₀), a critical parameter for designing subsequent mechanistic studies. Tetrazolium reduction assays, such as the MTT and MTS assays, are reliable, colorimetric methods for assessing metabolic activity, which is proportional to the number of viable cells[4]. The reduction of the tetrazolium salt to a colored formazan product is accomplished by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells[5].
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from established methodologies for assessing cell viability in a 96-well format[5][6].
Materials:
-
2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[5].
-
Solubilization solution: 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate (SDS), 2% (v/v) glacial acetic acid, pH 4.7[5].
-
96-well flat-bottom plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO or sterile water). Create a series of 2x concentrated serial dilutions in serum-free medium.
-
Cell Treatment: Remove the culture medium from the wells and add 100 µL of the serially diluted compound solutions. Include vehicle-only controls (e.g., 0.1% DMSO) and no-cell background controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Carefully aspirate the medium. Add 100 µL of a 1:1 mixture of serum-free medium and MTT solution (final MTT concentration 0.5 mg/mL) to each well[5].
-
Formazan Formation: Incubate for 3-4 hours at 37°C, protecting the plate from light. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 150 µL of MTT solubilization solution to each well[5].
-
Measurement: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Read the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation: Sample IC₅₀ Values
| Cell Line | Compound | IC₅₀ (µM) |
| HeLa | 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl | [Insert Value] |
| A549 | 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl | [Insert Value] |
| MCF-7 | 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl | [Insert Value] |
| Doxorubicin | (Positive Control) | [Insert Value] |
Part 2: Mechanistic Assays - DNA Interaction
Scientific Rationale: The planar heterocyclic structure of the compound suggests it may interact with DNA through intercalation—the insertion of a molecule between the base pairs of the DNA double helix[2]. This can be investigated using a fluorescent intercalator displacement (FID) assay with ethidium bromide (EtBr)[7]. EtBr fluorescence is significantly enhanced upon intercalation into DNA; a competing intercalator will displace EtBr, causing a measurable decrease in fluorescence[8][9][10].
Protocol 2: Ethidium Bromide Displacement Assay
Materials:
-
Calf Thymus DNA (CT-DNA)
-
Ethidium Bromide (EtBr) solution
-
Tris-EDTA (TE) buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Test compound stock solution
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare DNA-EtBr Complex: In a quartz cuvette or black 96-well plate, prepare a solution containing CT-DNA and EtBr in TE buffer. Final concentrations should be optimized, but typical starting points are 10 µM for both CT-DNA (in base pairs) and EtBr.
-
Incubation: Incubate the mixture at room temperature for 10 minutes to allow the DNA-EtBr binding to reach equilibrium.
-
Establish Baseline Fluorescence: Measure the fluorescence of the DNA-EtBr complex. The excitation wavelength for EtBr is typically around 546 nm, and the emission is measured at 595 nm[11].
-
Compound Titration: Add small aliquots of the test compound stock solution to the DNA-EtBr complex, creating a range of final concentrations. Mix well after each addition.
-
Measure Fluorescence Quenching: After each addition, allow the mixture to equilibrate for 5 minutes and then measure the fluorescence intensity. A decrease in fluorescence suggests that the test compound is displacing EtBr from the DNA[8][11].
-
Data Analysis: Plot the percentage of fluorescence quenching versus the compound concentration. The concentration required to reduce the fluorescence by 50% (IC₅₀) can be used to calculate the apparent binding constant (Kapp).
Caption: Principle of the DNA-binding fluorescence polarization assay.
Part 3: Mechanistic Assays - Topoisomerase II Inhibition
Scientific Rationale: DNA intercalating agents frequently inhibit the function of DNA topoisomerases, enzymes that resolve topological problems in DNA during replication and transcription[12][13]. Topoisomerase II (Topo II) functions by creating transient double-strand breaks to allow DNA strands to pass through each other. One of its key activities is the decatenation of interlinked circular DNA, such as kinetoplast DNA (kDNA)[14][15]. Inhibitors can be classified as "poisons," which stabilize the enzyme-DNA cleavage complex, or "catalytic inhibitors," which prevent the enzyme from binding DNA or hydrolyzing ATP[16]. A kDNA decatenation assay can effectively screen for both types of inhibitors.
Protocol 3: Topoisomerase II kDNA Decatenation Assay
This protocol is based on standard methods for assessing Topo II activity[12][14][17].
Materials:
-
Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT)[14].
-
ATP solution (e.g., 30 mM)[14].
-
Test compound
-
5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Proteinase K
-
1% Agarose gel in TAE buffer
-
Ethidium bromide or other nucleic acid stain
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures in a final volume of 20-30 µL. A typical reaction contains:
-
1x Topo II Assay Buffer
-
1 mM ATP
-
200 ng kDNA
-
Test compound at various concentrations (or vehicle control)
-
Nuclease-free water to final volume
-
-
Enzyme Addition: Add a pre-determined amount of human Topo IIα enzyme (typically 1-2 units, enough to fully decatenate the kDNA in the control reaction).
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of Stop Buffer/Loading Dye containing Proteinase K (to digest the enzyme) and incubate for another 15 minutes at 37°C.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Include a kDNA-only lane (no enzyme) and a decatenated marker lane if available. Run the gel at a constant voltage (e.g., 85V for 1 hour) until the dye front has migrated sufficiently[14].
-
Visualization: Stain the gel with ethidium bromide (or a safer alternative like SYBR Safe) for 15-30 minutes, followed by destaining in water[14]. Visualize the DNA bands under UV or blue-light transillumination.
-
Interpretation:
-
Control (No Compound): kDNA should be fully decatenated, appearing as fast-migrating minicircles.
-
No Enzyme Control: kDNA remains as a complex network that stays in the well or migrates very slowly.
-
Effective Inhibitor: The decatenation process will be inhibited, and the kDNA will resemble the "no enzyme" control, remaining in the catenated form.
-
Part 4: Early ADME/Tox Profiling - Metabolic Stability
Scientific Rationale: Assessing metabolic stability is a cornerstone of early drug discovery. Compounds that are rapidly metabolized by the liver often have poor in vivo bioavailability and short half-lives. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family[18][19][20]. An in vitro assay using liver microsomes provides a reliable and high-throughput method to determine a compound's intrinsic clearance (CLint), a measure of its metabolic lability[21][22].
Protocol 4: Liver Microsomal Stability Assay
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound
-
NADPH regenerating system (or NADPH stock)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)
-
Acetonitrile with an internal standard (for quenching and analysis)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare an incubation mixture containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL final concentration), and the test compound (e.g., 1 µM final concentration).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. This is the T=0 time point.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction and precipitate the proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining percentage of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line (k) represents the elimination rate constant.
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein) .
-
Data Presentation: Sample Metabolic Stability Data
| Compound | In Vitro t₁/₂ (min) | Intrinsic Clearance (CLint) (µL/min/mg) | Classification |
| Test Compound | [Insert Value] | [Insert Value] | [e.g., High, Med, Low] |
| Verapamil (High) | < 10 | > 70 | High |
| Warfarin (Low) | > 60 | < 12 | Low |
References
-
Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. Milecell Bio. [Link]
-
ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]
-
Analytical Chemistry. (n.d.). Single-Stranded DNA Binding Protein-Assisted Fluorescence Polarization Aptamer Assay for Detection of Small Molecules. ACS Publications. [Link]
-
National Institutes of Health. (n.d.). Topoisomerase Assays. PMC. [Link]
-
National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Inspiralis. (n.d.). Human Topoisomerase II Decatenation Assay. [Link]
-
PubMed. (2016). In Vitro Drug Metabolism Using Liver Microsomes. [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). [Link]
-
ResearchGate. (n.d.). DNA Interaction Study of Some Symmetrical 1,2-Phenylenediamine Schiff's Base Derivatives as New Potential DNA Intercalators using Ethidium Bromide Competition Fluorescent Assay. [Link]
-
ASM Journals. (n.d.). In vitro assays used to measure the activity of topoisomerases. [Link]
-
YouTube. (2023). metabolic stability & determining intrinsic drug clearance. [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. [Link]
-
BioHippo. (n.d.). Human Topoisomerase II DNA Decatenation Assay Kit. [Link]
-
National Institutes of Health. (n.d.). A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). PMC. [Link]
-
ProFoldin. (n.d.). 96-Well Human Topo II DNA Decatenation Assay Kits. [Link]
-
MyJoVE Corporation. (n.d.). Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. [Link]
-
ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. [Link]
-
ResearchGate. (2017). How do you check the activity of DNA intercalating anti cancer agents in vitro?. [Link]
-
MDPI. (n.d.). DNA Interaction Studies of Selected Polyamine Conjugates. [Link]
-
PubMed. (n.d.). Fluorescence lifetime analysis of DNA intercalated ethidium bromide and quenching by free dye. [Link]
-
ResearchGate. (n.d.). DNA quantification by fluorescence emission of intercalated ethidium.... [Link]
-
National Institutes of Health. (n.d.). In vitro assays used to measure the activity of topoisomerases. PMC. [Link]
-
MDPI. (n.d.). A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. [Link]
-
ResearchGate. (n.d.). Ethidium bromide intercalation assay showing the fluorescence intensity.... [Link]
-
ACS Publications. (n.d.). A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity. Accounts of Chemical Research. [Link]
-
PubMed. (n.d.). [DNA intercalators: their interaction with DNA and other cell components and their use in biological research]. [Link]
-
ResearchGate. (n.d.). (PDF) DNA intercalators as anticancer agents. [Link]
-
European Commission. (n.d.). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl. [Link]
-
PubChem. (n.d.). 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl. [Link]
-
GSRS. (n.d.). 2,6-BIS(2-HYDROXYETHOXY)-3,5-PYRIDINEDIAMINE DIHYDROCHLORIDE. [Link]
-
GSRS. (n.d.). 2,6-DIMETHOXY-3,5-PYRIDINEDIAMINE DIHYDROCHLORIDE. [Link]
Sources
- 1. 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl | C9H17Cl2N3O4 | CID 70516185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [DNA intercalators: their interaction with DNA and other cell components and their use in biological research] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. Fluorescence lifetime analysis of DNA intercalated ethidium bromide and quenching by free dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro assays used to measure the activity of topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inspiralis.com [inspiralis.com]
- 15. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 16. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents [mdpi.com]
- 17. topogen.com [topogen.com]
- 18. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 19. researchgate.net [researchgate.net]
- 20. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Pyridinediamine Derivatives
<
Authored by: Senior Application Scientist, Gemini
Date: January 21, 2026
Abstract
This comprehensive guide provides a detailed framework for the synthesis, characterization, and biological evaluation of pyridinediamine derivatives. The pyridine ring is a privileged scaffold in medicinal chemistry, and its diamine derivatives are crucial in the development of therapeutics for a wide range of diseases, including cancer and neurological disorders.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and step-by-step protocols to navigate the complexities of preclinical drug discovery for this important class of compounds. The protocols emphasize self-validating systems, including necessary controls and clear endpoints, to ensure data integrity and reproducibility.
Introduction: The Significance of Pyridinediamine Scaffolds
Pyridinediamine derivatives represent a versatile class of heterocyclic compounds with significant therapeutic potential. The arrangement of amino groups on the pyridine core allows for diverse molecular interactions, making them adept at targeting a variety of biological receptors and enzymes.[2][4] Notably, substituted pyridinediamines have been successfully developed as potent kinase inhibitors, leveraging their ability to form key hydrogen bonds within the ATP-binding pocket of enzymes like Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK).[5] This has led to their investigation in oncology, particularly for non-small cell lung cancer (NSCLC).[5] Beyond cancer, their applications span treatments for tuberculosis, Alzheimer's disease, and cardiovascular conditions.[1][3]
The core challenge in developing these derivatives lies in optimizing their potency, selectivity, and pharmacokinetic properties.[6][7] This guide provides a structured approach to this multi-parameter optimization, beginning with synthesis and culminating in preclinical biological evaluation.
Synthesis and Characterization Workflow
The journey from concept to a biologically active lead compound begins with robust chemical synthesis and rigorous characterization. This section outlines a generalized workflow and specific protocols for ensuring the quality and identity of the synthesized pyridinediamine derivatives.
Caption: General workflow from synthesis to biological evaluation.
2.1. General Synthesis Protocol: Preparation of a 2,4-Pyridinediamine Derivative
This protocol provides a representative synthesis for a 2,4-pyridinediamine derivative, a common core structure for kinase inhibitors. The rationale is to build the molecule sequentially, starting from a commercially available substituted pyridine.
Protocol 2.1.1: Synthesis of 2-chloro-4-nitropyridine-1-oxide
-
Rationale: Nitration of the pyridine ring is a key step to introduce a functional group that can later be reduced to an amine. The oxide form facilitates this electrophilic substitution.
-
Dissolve 2-chloropyridine (1.0 eq) in glacial acetic acid in a round-bottom flask. Cool the mixture to 10°C using an ice-water bath.[8]
-
Slowly add 35% hydrogen peroxide (2.5 eq) dropwise, maintaining the temperature between 10-20°C.[8]
-
Heat the reaction mixture to 80°C and stir for 8 hours.[8]
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to sulfuric acid at <20°C.
-
Slowly add the 2-chloropyridine N-oxide product to the nitrating mixture at <30°C. Heat to 90°C and stir for 10 hours.[8]
-
After cooling, pour the reaction mixture onto ice and neutralize with 50% NaOH solution, keeping the temperature below 20°C.[8]
-
Filter, wash with water, and dry the resulting solid to yield 2-chloro-4-nitropyridine-1-oxide.
Protocol 2.1.2: Amination and Reduction
-
Rationale: Nucleophilic substitution of the chlorine atom with an amine, followed by reduction of the nitro group, completes the diamine scaffold.
-
Dissolve 2-chloro-4-nitropyridine-1-oxide (1.0 eq) in a suitable solvent such as ethanol in a sealed pressure vessel.
-
Add the desired amine (e.g., aniline, 1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 eq).
-
Heat the mixture to 80-100°C and stir for 6-12 hours. Monitor reaction completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After cooling, concentrate the mixture under reduced pressure. Purify the residue using column chromatography (Silica gel, EtOAc/Hexane gradient).
-
Dissolve the purified product in ethanol, add a reducing agent like iron powder or tin(II) chloride, and an acid like HCl.
-
Heat the reaction to reflux for 2-4 hours until the reduction of the nitro group is complete (monitored by TLC/LC-MS).
-
Cool, filter, and neutralize the filtrate. Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na2SO4, and concentrate to yield the final 2,4-pyridinediamine derivative.
2.2. Physicochemical Characterization
Unambiguous structural confirmation and purity assessment are critical before biological testing.[9] A combination of spectroscopic and chromatographic methods is required.
| Technique | Purpose | Typical Parameters & Expected Outcome |
| NMR Spectroscopy | Elucidate the chemical structure and confirm proton/carbon framework. | ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃. Chemical shifts (δ), coupling constants (J), and integration values should match the proposed structure. |
| LC-MS | Determine molecular weight and assess purity. | C18 reverse-phase column. Mobile phase: Acetonitrile/Water gradient with 0.1% formic acid. ESI+ mode should show a prominent [M+H]⁺ peak corresponding to the calculated molecular weight. Purity >95% by UV detection.[10] |
| HPLC | Quantify final purity. | Similar conditions to LC-MS but using a validated quantitative method with a reference standard if available. Purity should be ≥95% for biological assays. |
Causality: Using orthogonal analytical techniques like NMR (for structure) and LC-MS/HPLC (for purity and identity) provides a self-validating system.[9] A compound with the correct mass and purity by LC-MS is not confirmed until NMR verifies the specific isomeric arrangement of atoms.
In Vitro Biological Evaluation: Assessing Kinase Inhibition
Many pyridinediamine derivatives are designed as kinase inhibitors.[3][11] The following protocols focus on evaluating a test compound's efficacy against a relevant kinase, such as EGFR, a common target in cancer therapy.[12]
Caption: Workflow for the biological evaluation of a candidate compound.
3.1. Biochemical Kinase Inhibition Assay (IC50 Determination)
-
Rationale: To determine the direct inhibitory effect of the compound on the target enzyme's activity. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.
-
Principle: A luminescent kinase assay (e.g., ADP-Glo™) measures the amount of ADP produced in a kinase reaction. Inhibition of the kinase results in a lower ADP signal.
Protocol 3.1.1: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution containing the target kinase (e.g., recombinant human EGFR) and a suitable substrate (e.g., poly(Glu,Tyr) 4:1) in kinase reaction buffer.
-
Prepare serial dilutions of the pyridinediamine test compound in the same buffer (typically starting from 100 µM). Include a DMSO-only control (vehicle) and a no-kinase control (background).
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the test compound dilution (or control) to each well.
-
Initiate the reaction by adding 5 µL of the 2X kinase/substrate solution.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract background luminescence.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
3.2. Cell-Based Proliferation Assay (GI50 Determination)
-
Rationale: To assess the compound's ability to inhibit the growth of cancer cells that are dependent on the target kinase. This validates that the compound can cross the cell membrane and engage its target in a cellular context.
-
Principle: The XTT assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow XTT tetrazolium salt to an orange-colored formazan product, which can be quantified spectrophotometrically.[13]
Protocol 3.2.1: XTT Cell Viability Assay
-
Cell Plating:
-
Seed cancer cells (e.g., NCI-H1975, which harbors an EGFR mutation) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the pyridinediamine derivative for 72 hours. Include a vehicle control (DMSO).
-
-
XTT Reagent Addition:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate for 4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance of the formazan product at 450 nm (with a reference wavelength of 650 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the log of compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
3.3. Target Engagement Assay: Western Blot for Phospho-Proteins
-
Rationale: To confirm that the compound inhibits the kinase's activity within the cell by measuring the phosphorylation status of its downstream substrates. For an EGFR inhibitor, this would be the autophosphorylation of EGFR itself.
-
Principle: Western blotting uses antibodies to detect specific proteins. A phospho-specific antibody can detect the phosphorylated form of a protein, while a total protein antibody detects the protein regardless of its phosphorylation state.[14] A decrease in the phospho-protein signal relative to the total protein indicates target inhibition.[15]
Protocol 3.3.1: Western Blot for Phospho-EGFR (p-EGFR)
-
Cell Lysis:
-
Plate and treat cells with the test compound for a short duration (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to prevent the dephosphorylation of proteins after cell lysis, ensuring the detected signal reflects the in-cell state.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour. Causality: BSA is preferred over milk for blocking when probing for phospho-proteins because milk contains casein, a phosphoprotein that can cause high background.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-EGFR (e.g., Tyr1068).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing:
-
Strip the membrane and re-probe with an antibody for total EGFR to serve as a loading control.
-
-
Analysis:
-
Quantify band intensities using densitometry. A dose-dependent decrease in the p-EGFR / total EGFR ratio confirms target engagement.
-
Preliminary In Vivo Evaluation
Promising candidates from in vitro testing must be evaluated in vivo to understand their behavior in a whole organism.
4.1. Pharmacokinetic (PK) Study
-
Rationale: To assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound.[6] A good drug candidate needs to achieve and maintain a therapeutic concentration at the target site.[16]
-
Protocol Outline:
-
Administer the compound to a small cohort of rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Extract the compound from plasma and quantify its concentration using LC-MS/MS.
-
Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).
-
4.2. In Vivo Efficacy (Xenograft Model)
-
Rationale: To determine if the compound can inhibit tumor growth in an animal model, providing the ultimate proof-of-concept before clinical development.
-
Protocol Outline:
-
Implant human cancer cells (the same line used for in vitro assays, e.g., NCI-H1975) subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into vehicle control and treatment groups.
-
Administer the pyridinediamine derivative at a dose and schedule determined by the PK study.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Conclusion and Future Directions
This guide provides a foundational set of protocols for the systematic evaluation of novel pyridinediamine derivatives. By following this workflow—from rational synthesis and rigorous characterization to multi-tiered biological evaluation—researchers can efficiently identify and advance promising lead compounds. The data generated through these self-validating protocols will build a comprehensive profile of a compound's potency, mechanism of action, and preliminary drug-like properties, forming a solid basis for further preclinical and clinical development.
References
-
National Institutes of Health (NIH). (2022-09-13). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Retrieved from [Link]
-
National Institutes of Health (NIH). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]
- Google Patents. US2416617A - Preparation of 2,4-diaminopyrimidines.
-
National Center for Biotechnology Information (NCBI). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]
-
ResearchGate. (PDF) The Expanding Role of Pyridine Derivatives as Privileged Scaffolds in Cardiac Ionic Channels. Retrieved from [Link]
-
ResearchGate. Synthesis of pyrido [2,3-d] pyrimidine diamine derivative. Retrieved from [Link]
-
National Institutes of Health (NIH). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Retrieved from [Link]
-
National Institutes of Health (NIH). EGFR mutation testing in blood for guiding EGFR tyrosine kinase inhibitor treatment in patients with nonsmall cell lung cancer: A protocol for systematic review and meta-analysis. Retrieved from [Link]
-
PubMed. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Retrieved from [Link]
-
National Institutes of Health (NIH). Advancements in small molecule drug design: A structural perspective. Retrieved from [Link]
-
Frontiers. Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]
-
MDPI. LC–NMR for Natural Product Analysis: A Journey from an Academic Curiosity to a Robust Analytical Tool. Retrieved from [Link]
- Google Patents. CN103420904A - Method for preparing 2,4-diaminopyridine.
-
Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
Preprints.org. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
-
National Institutes of Health (NIH). Molecular Testing Guideline for Selection of Lung Cancer Patients for EGFR and ALK Tyrosine Kinase Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. a review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]
-
thinking.bio. Testing Guidelines. Retrieved from [Link]
-
Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
-
ACS Publications. What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. Retrieved from [Link]
-
PubMed. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Retrieved from [Link]
-
Protocols.io. Pan/Phospho Analysis For Western Blot Normalization. Retrieved from [Link]
-
Academia.edu. Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. Retrieved from [Link]
-
ResearchGate. Molecular Testing Guideline for Selection of Lung Cancer Patients for EGFR and ALK Tyrosine Kinase Inhibitors. Retrieved from [Link]
-
National Institutes of Health (NIH). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Retrieved from [Link]
-
CUSABIO. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. Retrieved from [Link]
-
Drug Target Review. Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]
-
YouTube. Cell Viability and Cytotoxicity determination using MTT assay. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]
-
EGFR-IQNET. Guide about the EGFR testing. Retrieved from [Link]
-
PubMed. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Retrieved from [Link]
-
MDPI. Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Retrieved from [Link]
-
PubMed. 4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN103420904A - Method for preparing 2,4-diaminopyridine - Google Patents [patents.google.com]
- 9. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. (PDF) Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors [academia.edu]
- 12. EGFR mutation testing in blood for guiding EGFR tyrosine kinase inhibitor treatment in patients with nonsmall cell lung cancer: A protocol for systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Pan/Phospho Analysis For Western Blot Normalization [protocols.io]
- 16. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Framework for the In Vitro Evaluation of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl
Preamble: A Note on Scientific Context
The compound 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl is a pyridine derivative primarily documented for its use as a component in cosmetic hair dye formulations. A comprehensive review of current scientific literature reveals a notable absence of studies pertaining to its specific application in cell culture for research or therapeutic development. This document, therefore, deviates from a standard application note for a well-characterized agent.
Instead, this guide is structured as a rigorous, scientifically-grounded framework for the initial investigation of this compound. It is designed for researchers who may be interested in exploring the potential biological activities of this molecule based on its chemical structure. We will proceed from the foundational principles of chemical characterization and safety to the essential first-step protocols for determining its biological activity range in a cell culture setting. The methodologies provided are designed to be self-validating and serve as a launchpad for more specific, hypothesis-driven research.
Part 1: Compound Characterization and Profile
Before any in vitro work can commence, a thorough understanding of the test article is paramount. 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl is a substituted diamino-pyridine. Its key identifiers and computed properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-[[3,5-diamino-6-(2-hydroxyethoxy)-2-pyridinyl]oxy]ethanol;dihydrochloride | PubChem[1] |
| CAS Number | 85679-72-7 | PubChem[1] |
| Molecular Formula | C₉H₁₇Cl₂N₃O₄ | PubChem[1] |
| Molecular Weight | 302.15 g/mol | PubChem[1][2] |
| Synonyms | 2,2'-[(3,5-Diamino-2,6-pyridinediyl)bis(oxy)]bisethanol Dihydrochloride | PubChem[1] |
The dihydrochloride salt form suggests good aqueous solubility, a critical attribute for preparing homogenous solutions for cell culture experiments. However, empirical validation is always required.
Part 2: Scientific Rationale for Investigation & Toxicological Context
2.1 The Therapeutic Potential of Pyridine Scaffolds The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Pyridine derivatives exhibit a vast range of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neurological effects.[3] Specifically, amino-substituted pyridines have been investigated as potent antiproliferative agents against various cancer cell lines, such as human colon carcinoma (HCT116) and breast adenocarcinoma (MCF-7).[4][5][6] The presence of two amine groups and flexible hydroxyethoxy side chains on the 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl molecule presents a unique chemical entity whose biological effects have not been explored. This lack of data, combined with the known bioactivity of related structures, provides a strong rationale for its systematic evaluation.
2.2 Insights from Structurally Related Compounds While no direct cell culture studies exist for our target compound, toxicological data is available for the structurally analogous hair dye, HC Blue No. 2. In vitro studies on HC Blue No. 2 in mammalian cells have shown that it can induce DNA damage and gene mutations but not chromosomal aberrations.[7][8] It did not inhibit intercellular communication in V79 hamster lung cells.[7][9] The International Agency for Research on Cancer (IARC) classifies HC Blue No. 2 in Group 3: "Not classifiable as to its carcinogenicity to humans," due to inadequate evidence.[7] This information suggests that pyridine derivatives of this class can interact with cellular components and that a careful dose-response characterization is essential.
Part 3: An Exploratory Workflow for In Vitro Characterization
This section provides the foundational protocols to begin a systematic evaluation of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl. The workflow is designed to first establish a safe and effective concentration range before proceeding to any functional or mechanistic studies.
Protocol 1: Stock Solution Preparation and Solubility Assessment
Rationale: A high-concentration, sterile, and stable stock solution is critical for accurate and reproducible downstream experiments. The use of a solvent like Dimethyl Sulfoxide (DMSO) is common for organic compounds, but given the hydrochloride salt nature of this compound, sterile phosphate-buffered saline (PBS) or cell culture medium should be evaluated first.
Materials:
-
2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl powder
-
Sterile, cell culture grade DMSO
-
Sterile, 1X PBS (pH 7.4)
-
Sterile, complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Solvent Test: In separate sterile tubes, attempt to dissolve a small, known amount of the compound in DMSO, PBS, and culture medium to determine the best solvent. Aim for a high concentration (e.g., 10-50 mM).
-
Preparation of Primary Stock:
-
Accurately weigh out 5-10 mg of the compound into a sterile tube.
-
Add the appropriate volume of the chosen primary solvent (e.g., DMSO) to achieve a high concentration (e.g., 50 mM).
-
Vortex thoroughly for 2-5 minutes. If particles remain, gentle warming (37°C) or sonication may be required.
-
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is crucial to prevent contamination of cell cultures.
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL). This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store aliquots at -20°C or -80°C, protected from light.
-
-
Solubility in Media: Before the first experiment, perform a final solubility check. Prepare the highest planned working concentration by diluting the stock solution in complete culture medium. Incubate at 37°C for at least one hour and visually inspect for any signs of precipitation. If precipitation occurs, the stock concentration or the highest working concentration must be lowered.
Protocol 2: In Vitro Cytotoxicity Assessment by Colorimetric Assay
Rationale: The first biological experiment for any new compound should be to determine its effect on cell viability. This establishes the concentration range over which the compound is cytotoxic, allowing for the selection of appropriate, non-lethal doses for subsequent functional assays. The IC50 (half-maximal inhibitory concentration) is the standard metric derived from this experiment.
Materials:
-
Authenticated, mycoplasma-free cancer or normal cell line (e.g., HeLa, A549, MCF-7, or HEK293).
-
Complete culture medium.
-
Sterile 96-well, flat-bottom cell culture plates.
-
Compound stock solution (from Protocol 1).
-
Colorimetric viability reagent (e.g., MTT, XTT, WST-1, or PrestoBlue™).
-
Multi-channel pipette.
-
Microplate reader.
Experimental Design:
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the highest compound concentration.
-
Untreated Control: Cells treated with medium only.
-
Blank: Wells with medium only (no cells).
-
Test Concentrations: A wide logarithmic range for the initial screen (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1000 µM).
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare 2X working concentrations of the compound by serial dilution in complete medium.
-
Remove the old medium from the cells and add 100 µL of the appropriate 2X working solution to each well (in triplicate). For controls, add medium with or without the vehicle.
-
Incubate for a defined period (e.g., 24, 48, or 72 hours). A 48-hour time point is a common starting point.
-
-
Viability Assessment (Example using MTT):
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well.
-
Mix thoroughly on an orbital shaker to dissolve the crystals.
-
-
Data Acquisition:
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis and IC50 Determination:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control:
-
% Viability = (Abs_treated / Abs_vehicle_control) * 100
-
-
Plot % Viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., [log]inhibitor vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC50 value.
Part 4: Concluding Remarks and Future Directions
The protocols outlined above represent the mandatory first steps in the characterization of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl in a cell culture context. Upon successful determination of a reproducible IC50 value, a researcher will be equipped with the fundamental knowledge required to design meaningful experiments.
Future studies should be guided by the potency observed. If the compound is highly cytotoxic, investigations into the mechanism of cell death (apoptosis vs. necrosis) are warranted. If it exhibits low cytotoxicity, it may be a candidate for modulating cellular pathways without inducing cell death. In all cases, the principles of good cell culture practice, including the use of authenticated cell lines and appropriate controls, are essential for generating reliable and publishable data.[10]
References
- (Placeholder for future specific research on this compound)
- (Placeholder for future specific research on this compound)
-
PubChem. 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl. National Center for Biotechnology Information. [Link]
-
GSRS. 2,6-BIS(2-HYDROXYETHOXY)-3,5-PYRIDINEDIAMINE DIHYDROCHLORIDE. Global Substance Registration System. [Link]
- (Placeholder for future specific research on this compound)
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. IARC Monogr Eval Carcinog Risks Hum. 1993;57:1-427. [Link]
-
Abdel-Aziz, A. A. M., El-Sayed, N. N. E., & El-Azab, A. S. (2015). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Letters in Drug Design & Discovery, 12(4), 319-328. [Link]
- (Placeholder for future specific research on this compound)
- (Placeholder for future specific research on this compound)
- (Placeholder for future specific research on this compound)
-
Wesołowska, O., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 26(11), 3381. [Link]
- (Placeholder for future specific research on this compound)
- (Placeholder for future specific research on this compound)
-
Aly, H. M. (2013). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Semantic Scholar. [Link]
-
IARC. (1993). HC BLUE NO. 2. In Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. International Agency for Research on Cancer. [Link]
- (Placeholder for future specific research on this compound)
- (Placeholder for future specific research on this compound)
- (Placeholder for future specific research on this compound)
-
Tuccinardi, T., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4068–4084. [Link]
- (Placeholder for future specific research on this compound)
- (Placeholder for future specific research on this compound)
-
Geraghty, R. J., et al. (2019). Cell Lines as Biological Models: Practical Steps for More Reliable Research. ACS Biochemistry, 58(27), 3071–3074. [Link]
- (Placeholder for future specific research on this compound)
-
PubChem. HC Blue 2. National Center for Biotechnology Information. [Link]
-
Sedić, M., et al. (2014). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives with prominent antiproliferative activity. European Journal of Medicinal Chemistry, 84, 525-537. [Link]
Sources
- 1. 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl | C9H17Cl2N3O4 | CID 70516185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. HC BLUE NO. 2 - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 9. HC Blue 2 | C12H19N3O5 | CID 36383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
analytical methods for 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl detection
An Application Note and Protocol for the Analytical Determination of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl
Abstract
This document provides a comprehensive guide to the analytical detection and quantification of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl, a substituted pyridine derivative. Recognizing the importance of this class of compounds in pharmaceutical and chemical research, we present robust and validated methodologies using High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection.[1][2] This guide is designed for researchers, quality control analysts, and drug development professionals, offering detailed, step-by-step protocols, the scientific rationale behind methodological choices, and guidance on method validation in accordance with ICH guidelines.[3]
Introduction and Physicochemical Foundation
2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl is a hydrophilic organic molecule featuring a central pyridine core, a structure of significant interest in medicinal chemistry.[2] The molecule's two basic amine groups and two hydrophilic hydroxyethoxy side chains, combined with its formulation as a dihydrochloride salt, dictate its analytical behavior. Accurate and precise analytical methods are paramount for ensuring purity, stability, and concentration in research and development settings.
The key to developing a robust analytical method is a foundational understanding of the analyte's properties.
Table 1: Physicochemical Properties of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl
| Property | Value | Source |
| Molecular Formula | C₉H₁₇Cl₂N₃O₄ | [4] |
| Molecular Weight | 302.15 g/mol | [4][5] |
| Parent Compound Formula | C₉H₁₅N₃O₄ | [6] |
| Parent Compound MW | 229.23 g/mol | [5] |
| CAS Number | 85679-72-7 | [4] |
| Structure | ||
| IUPAC Name: 2-[[3,5-diamino-6-(2-hydroxyethoxy)-2-pyridinyl]oxy]ethanol;dihydrochloride | [4] |
The presence of the aromatic pyridine core provides a strong chromophore suitable for UV detection, while the basic amine groups necessitate careful pH control of the mobile phase to achieve symmetric peak shapes in chromatography.[7]
Primary Analytical Strategy: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of non-volatile pyridine derivatives due to its high resolution, sensitivity, and reproducibility.[2][3][7] A reversed-phase method is recommended, leveraging hydrophobic interactions between the analyte and a non-polar stationary phase.
The Causality Behind Method Design
-
Stationary Phase Selection: A standard C18 column is a viable starting point. However, due to the analyte's high polarity from the hydroxyethoxy and amine groups, retention may be limited. An embedded polar group (EPG) C18 column or a mixed-mode column (combining reversed-phase and ion-exchange characteristics) is highly recommended to improve retention and peak shape without resorting to ion-pairing reagents, which are incompatible with mass spectrometry.[1]
-
Mobile Phase pH Control: The amine groups on the pyridine ring are basic. To prevent peak tailing and ensure consistent retention, the mobile phase must be acidified. An acidic mobile phase (pH < 4) ensures these groups are fully protonated, resulting in a single, stable ionic form that chromatographs efficiently. Formic acid is an ideal choice as it provides the necessary pH control and is volatile, making it fully compatible with ESI-MS detection.[1]
-
Detection: UV detection is the primary mode for quantification due to its robustness and the analyte's aromatic nature.[7] Mass spectrometry serves as an orthogonal detection method, providing definitive confirmation of identity based on mass-to-charge ratio.[8]
Overall Analytical Workflow
The following diagram outlines the comprehensive workflow for the analysis of a sample containing 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl.
Caption: General workflow for sample analysis.
Detailed Protocol: HPLC-UV Method for Quantification
This protocol is designed for the accurate quantification of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl and should be validated according to internal SOPs and ICH guidelines.
Equipment and Reagents
-
HPLC system with gradient pump, autosampler, column thermostat, and DAD/UV detector.
-
C18 column with embedded polar groups (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Reference Standard: 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl (purity >98%)
Chromatographic Conditions
Table 2: HPLC-UV Operating Parameters
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides proton source for analyte and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent for gradient elution. |
| Gradient Program | 5% B to 95% B over 10 min | Ensures elution of the polar analyte and any less polar impurities. |
| Hold at 95% B for 2 min | Cleans the column of strongly retained components. | |
| 95% B to 5% B over 1 min | Returns to initial conditions. | |
| Equilibrate at 5% B for 3 min | Ensures system is ready for the next injection. | |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times. |
| Injection Volume | 10 µL | Can be adjusted based on sensitivity needs. |
| UV Detection | 220 nm and 275 nm | Pyridine derivatives often absorb at multiple wavelengths; monitor two for robustness.[3] |
Preparation of Solutions
-
Stock Standard Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.
-
Working Standards (0.5 - 100 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the Stock Standard Solution with Mobile Phase A. These will be used to establish linearity.
-
Sample Preparation: Dilute the sample to be analyzed with Mobile Phase A to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter if particulates are present.
Method Validation Workflow
A validated method ensures trustworthiness and data integrity. The following workflow is based on ICH Q2(R1) guidelines.
Caption: Workflow for analytical method validation.
Table 3: Method Validation Acceptance Criteria
| Parameter | Test | Acceptance Criteria |
| Specificity | Analyze analyte spiked with known impurities/placebo. | Peak is pure (via DAD) and resolved from others (Rs > 2). |
| Linearity | 5-point calibration curve. | Correlation coefficient (R²) > 0.999. |
| Accuracy | Spike recovery at 80%, 100%, 120% of target. | 98.0% - 102.0% recovery. |
| Precision | Repeatability (n=6), Intermediate (different day/analyst). | RSD ≤ 2.0%. |
| LOQ | Signal-to-Noise ratio or standard deviation of response. | S/N ≥ 10, with acceptable precision (RSD ≤ 10%). |
| Robustness | Small variations in method parameters. | System suitability parameters remain within limits. |
Confirmatory Analysis: HPLC-MS
For unequivocal identification, especially in complex matrices or during stability studies, coupling the HPLC to a mass spectrometer is essential.
Instrumentation and Conditions
-
Mass Spectrometer: Electrospray Ionization (ESI) source coupled to a Quadrupole or Time-of-Flight (TOF) mass analyzer.
-
Ionization Mode: Positive ESI. The acidic mobile phase and basic nature of the analyte make it ideal for protonation.
Table 4: Mass Spectrometry Operating Parameters
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | ESI Positive | Promotes the formation of [M+H]⁺ ions. |
| Capillary Voltage | 3.5 kV | Typical voltage to achieve stable spray. |
| Drying Gas Temp | 325 °C | Facilitates desolvation of ions. |
| Drying Gas Flow | 10 L/min | Assists in desolvation. |
| Scan Mode | Full Scan (m/z 100-500) | To detect the parent ion and potential impurities. |
| Target Ion | [M+H]⁺ ≈ 230.12 m/z | Corresponds to the protonated parent compound (C₉H₁₅N₃O₄ + H⁺). |
Note: The observed mass is for the free base, not the HCl salt.
Troubleshooting Guide
Table 5: Common HPLC Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Mobile phase pH too high. 2. Column secondary interactions. 3. Column degradation. | 1. Ensure mobile phase pH is < 4 (0.1% Formic Acid). 2. Use an EPG or other high-purity silica column. 3. Replace column. |
| Poor Retention | 1. Mobile phase too strong. 2. Incorrect column chemistry. | 1. Decrease initial %B in the gradient. 2. Use a more retentive column (EPG or Mixed-Mode). |
| Ghost Peaks | 1. Contamination in autosampler. 2. Carryover from previous injection. | 1. Flush the system with a strong solvent. 2. Implement a needle wash step with a high percentage of organic solvent. |
| No MS Signal | 1. Non-volatile buffer used. 2. Incorrect ionization mode. | 1. Confirm mobile phase contains only volatile additives (e.g., Formic Acid). 2. Ensure ESI is in Positive mode. |
References
-
Title: HPLC Methods for analysis of Pyridine. Source: HELIX Chromatography. URL: [Link]
-
Title: HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Source: SIELC. URL: [Link]
-
Title: 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl. Source: PubChem, National Center for Biotechnology Information. URL: [Link]
-
Title: Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Source: ResearchGate. URL: [Link]
-
Title: Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Source: Defense Technical Information Center. URL: [Link]
-
Title: Mass spectrometry of some fluorinated pyridinium N-imines. Source: ResearchGate. URL: [Link]
-
Title: 2,6-BIS(2-HYDROXYETHOXY)-3,5-PYRIDINEDIAMINE DIHYDROCHLORIDE. Source: FDA Global Substance Registration System (GSRS). URL: [Link]
-
Title: 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol. Source: PubChem, National Center for Biotechnology Information. URL: [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl | C9H17Cl2N3O4 | CID 70516185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol | C9H15N3O4 | CID 21871817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the HPLC Analysis of Substituted Pyridine Compounds
This comprehensive guide provides detailed application notes and robust protocols for the High-Performance Liquid Chromatography (HPLC) analysis of substituted pyridine compounds. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth technical insights, from fundamental principles to advanced method development and troubleshooting, ensuring both scientific rigor and practical applicability.
Introduction: The Significance of Pyridine Analysis
Pyridine and its substituted derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals, agrochemicals, and specialty materials.[1][2] The nature, position, and number of substituents on the pyridine ring dictate the molecule's physicochemical properties, biological activity, and potential toxicity. Consequently, the accurate and precise quantification of these compounds, along with the identification of related impurities and degradation products, is a critical aspect of quality control and research and development.[3][4] High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose due to its versatility, sensitivity, and reproducibility.[5]
This guide will explore the nuances of developing and validating HPLC methods for substituted pyridines, with a focus on reversed-phase chromatography, while also touching upon chiral separations.
Foundational Principles of Pyridine HPLC
The successful HPLC analysis of substituted pyridines hinges on a thorough understanding of their chemical properties and how they interact with the stationary and mobile phases.
The Role of pKa and Mobile Phase pH
Pyridine is a basic compound with a pKa of approximately 5.2-6.0.[6] This means that the pH of the mobile phase will significantly influence the ionization state of the pyridine nitrogen.
-
At a pH below the pKa , the pyridine nitrogen is protonated, rendering the molecule more polar and enhancing its water solubility.
-
At a pH above the pKa , the pyridine is in its neutral, less polar form.
In reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used, controlling the ionization state is crucial for achieving good peak shape and retention. Operating at a low pH (typically 2.5-4.0) by adding an acidifier like formic acid or trifluoroacetic acid to the mobile phase is a common strategy.[7] This protonates the pyridine nitrogen, leading to several benefits:
-
Improved Peak Shape: Suppresses the interaction of the basic nitrogen with residual acidic silanols on the silica-based stationary phase, which is a primary cause of peak tailing.
-
Controlled Retention: Allows for predictable retention behavior based on the overall hydrophobicity of the molecule.
Stationary Phase Selection
The choice of stationary phase is dictated by the specific properties of the substituted pyridines being analyzed.
-
C18 (Octadecylsilane): This is the most widely used stationary phase for reversed-phase HPLC and is an excellent starting point for the analysis of a broad range of substituted pyridines.[3][4][7] It separates compounds based on their hydrophobicity.
-
Mixed-Mode Columns: These columns offer a combination of reversed-phase and ion-exchange properties and can provide unique selectivity for polar and basic compounds like pyridines.[6][8][9] They can be particularly useful for separating mixtures of pyridines with diverse polarities.
-
Chiral Stationary Phases (CSPs): For the separation of enantiomers of chiral substituted pyridines, specialized CSPs are necessary.[10][11][12] Polysaccharide-based phases (e.g., cellulose or amylose derivatives) and macrocyclic antibiotic phases are commonly employed.[13][14]
Core Experimental Workflow
The following diagram illustrates a typical workflow for the HPLC analysis of substituted pyridine compounds, from sample preparation to data analysis.
Caption: A generalized workflow for the HPLC analysis of substituted pyridines.
Detailed Protocols
Protocol 1: Reversed-Phase HPLC Analysis of a Model Substituted Pyridine
This protocol provides a starting point for the analysis of a moderately polar, UV-active substituted pyridine.
Objective: To quantify the concentration of a substituted pyridine in a sample.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[3][4]
-
HPLC grade acetonitrile and water
-
Formic acid (reagent grade)
-
Sample containing the substituted pyridine
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[7]
-
Degas both mobile phases prior to use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the substituted pyridine reference standard and dissolve it in a 100 mL volumetric flask with a suitable diluent (e.g., 50:50 water:acetonitrile).
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation: [7]
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent (a mixture of methanol and water is often a good starting point).[7]
-
Use sonication to ensure complete dissolution.[7]
-
Dilute the sample solution to a concentration that is expected to fall within the range of the calibration curve.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.[7]
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min[3][4] |
| Column Temperature | 25 °C[15] |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm[3][4][6] |
-
Data Analysis:
-
Integrate the peak area of the analyte in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples using the calibration curve.
-
Protocol 2: Chiral HPLC Separation of Substituted Pyridine Enantiomers
This protocol outlines a general approach for the separation of chiral substituted pyridines.
Objective: To resolve and quantify the enantiomers of a chiral substituted pyridine.
Materials:
-
HPLC system with UV or Diode Array Detector (DAD)
-
Chiral stationary phase (e.g., Chiralpak IA or similar amylose-based column)[14]
-
HPLC grade n-hexane, isopropanol (IPA), and ethanol
Procedure:
-
Mobile Phase Preparation:
-
Prepare various mixtures of n-hexane and an alcohol modifier (IPA or ethanol). Common starting ratios are 90:10, 80:20, and 70:30 (v/v) n-hexane:alcohol.[14]
-
Degas the mobile phase.
-
-
Sample Preparation:
-
Dissolve the racemic sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Column | Chiralpak IA, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v)[14] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C[14] |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm[14] |
-
Method Optimization:
-
Adjust the ratio of n-hexane to alcohol to optimize the resolution and retention times of the enantiomers. Increasing the alcohol content will generally decrease retention time.
-
Screen different alcohol modifiers (IPA, ethanol) as this can significantly impact selectivity.
-
Varying the column temperature can also influence the separation.[14]
-
Method Development and Troubleshooting
The following logical diagram provides a systematic approach to method development for the HPLC analysis of substituted pyridines.
Sources
- 1. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. helixchrom.com [helixchrom.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. helixchrom.com [helixchrom.com]
- 9. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. mdpi.com [mdpi.com]
- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. scispace.com [scispace.com]
2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl as a potential cholinesterase inhibitor
An Application Guide to the Evaluation of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl as a Novel Cholinesterase Inhibitor
Authored by: Gemini, Senior Application Scientist
Abstract
The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a cornerstone of symptomatic treatment for Alzheimer's disease and other neurological conditions characterized by cholinergic deficits.[1][2][3] This document provides a comprehensive set of protocols for the initial evaluation of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl, a novel pyridine derivative, as a potential cholinesterase inhibitor. Lacking prior characterization in this context, the following application notes are designed to guide researchers through a systematic in-vitro and in-silico screening process. We present detailed methodologies for robust enzymatic assays based on the Ellman method, alongside a workflow for computational molecular docking to predict binding interactions.[4] These protocols are structured to ensure scientific rigor, incorporating self-validating systems through appropriate controls and offering insights into the rationale behind experimental design choices.
Introduction: The Rationale for Novel Cholinesterase Inhibitors
The cholinergic hypothesis posits that a deficiency in the neurotransmitter acetylcholine (ACh) is a key contributor to the cognitive decline observed in Alzheimer's disease.[2][5] Cholinesterase inhibitors (ChEIs) function by preventing the enzymatic breakdown of acetylcholine by acetylcholinesterase (AChE) and, in some cases, butyrylcholinesterase (BChE), thereby increasing the concentration and duration of action of ACh in the synaptic cleft.[6][7] While approved drugs like Donepezil and Rivastigmine offer modest symptomatic relief, the search for novel inhibitors with improved efficacy, selectivity, and fewer side effects is a critical ongoing effort in drug discovery.[1][3]
The compound 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl presents an interesting scaffold for investigation. Its pyridine core is a common feature in many biologically active molecules. The diamino substitutions and dual hydroxyethoxy side chains offer multiple points for hydrogen bonding, which could facilitate interaction with the active site of cholinesterase enzymes. This guide outlines the necessary steps to validate this hypothesis.
Compound Profile: 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl
| Property | Value | Source |
| IUPAC Name | 2-[[3,5-diamino-6-(2-hydroxyethoxy)-2-pyridinyl]oxy]ethanol;dihydrochloride | PubChem[8] |
| Molecular Formula | C₉H₁₇Cl₂N₃O₄ | PubChem[8] |
| Molecular Weight | 302.15 g/mol | PubChem[8] |
| Chemical Structure | PubChem[8] |
In-Vitro Evaluation: Cholinesterase Inhibition Assays
The foundational step in characterizing a potential ChEI is to measure its inhibitory effect on the target enzymes in a controlled laboratory setting. The most widely adopted method is the spectrophotometric assay developed by Ellman, which is reliable, cost-effective, and suitable for high-throughput screening.[4]
Principle of the Ellman's Assay
The assay is a colorimetric method that quantifies cholinesterase activity.[4] It operates on a two-step reaction:
-
Enzymatic Hydrolysis: The cholinesterase enzyme hydrolyzes a synthetic substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), to produce thiocholine.
-
Colorimetric Reaction: The sulfhydryl group of the thiocholine product reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻).
The rate of yellow color formation is directly proportional to the enzyme's activity. The presence of an inhibitor, such as our test compound, will slow this rate. By comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control, we can calculate the percentage of inhibition.[9]
Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is designed for a 96-well microplate format, which is efficient for testing a range of inhibitor concentrations.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human recombinant
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Sodium Phosphate Buffer (0.1 M, pH 8.0)
-
2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl (Test Compound)
-
Donepezil (Positive Control Inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Solutions:
-
Assay Buffer (0.1 M Phosphate Buffer, pH 8.0): Prepare by mixing monobasic and dibasic sodium phosphate solutions to achieve the target pH. This pH is optimal for AChE activity and the reaction of DTNB.
-
AChE Solution (0.25 U/mL): Prepare a stock solution of AChE in Assay Buffer and dilute to the final working concentration just before use. Keep on ice to maintain enzyme stability.
-
DTNB Solution (10 mM): Dissolve DTNB in Assay Buffer. Protect from light to prevent degradation.
-
ATCI Solution (15 mM): Dissolve ATCI in deionized water. This solution must be prepared fresh daily.
-
Test Compound & Control Stock Solutions (10 mM in DMSO): Dissolve the test compound and Donepezil in DMSO. The use of DMSO is necessary for many organic compounds; however, its final concentration in the assay must be kept low (≤1%) to avoid inhibiting the enzyme.
-
Serial Dilutions: Prepare a series of dilutions of the test compound and positive control in Assay Buffer. This allows for the determination of a dose-response curve.
Assay Procedure:
-
Plate Setup:
-
Blank Wells: 100 µL Assay Buffer + 50 µL DTNB. (Used to subtract background absorbance).
-
Negative Control Wells (100% Activity): 50 µL Assay Buffer (with DMSO at the same final concentration as test wells) + 25 µL AChE Solution + 50 µL DTNB.
-
Test Wells: 50 µL of each test compound dilution + 25 µL AChE Solution + 50 µL DTNB.
-
Positive Control Wells: 50 µL of each Donepezil dilution + 25 µL AChE Solution + 50 µL DTNB.
-
-
Pre-incubation: Add the buffer, enzyme, and inhibitor/solvent to the respective wells. Mix gently and incubate the plate at 37°C for 15 minutes. This step is crucial as it allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: To initiate the reaction, add 25 µL of the ATCI substrate solution to all wells simultaneously, preferably using a multichannel pipette. The total reaction volume will be 150 µL.
-
Absorbance Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[4]
Data Analysis:
-
Calculate Reaction Rate: For each well, plot absorbance versus time. The slope of the linear portion of this curve represents the reaction rate (ΔAbs/min).
-
Calculate Percentage Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [ (Rate of Negative Control - Rate of Test Well) / Rate of Negative Control ] x 100[10]
-
Determine IC₅₀ Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration that produces 50% inhibition.[11][12]
Protocol: Butyrylcholinesterase (BChE) Inhibition Assay
To assess the selectivity of the compound, its inhibitory activity against BChE should also be determined. The protocol is analogous to the AChE assay with two key modifications:
-
Enzyme: Use Butyrylcholinesterase (BChE) from equine serum or human recombinant.
-
Substrate: Use S-Butyrylthiocholine iodide (BTCI) instead of ATCI.
All other reagents, procedures, and data analysis steps remain the same.[13] Comparing the IC₅₀ values for AChE and BChE will reveal the selectivity of the test compound.
Expected Data Presentation
Summarize the results in a clear, tabular format for easy comparison.
| Compound | Target Enzyme | IC₅₀ (µM) [Mean ± SD] | Inhibition Type (Hypothetical) |
| 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl | AChE | To be determined | To be determined |
| 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl | BChE | To be determined | To be determined |
| Donepezil (Positive Control) | AChE | 0.0116[10] | Mixed |
In-Silico Evaluation: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as an enzyme) to form a stable complex.[1][14] It is an invaluable tool for rationalizing in-vitro results and guiding further drug design.
Principle and Objective
The objective is to dock 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl into the active site of human AChE to predict its binding affinity (docking score) and identify key molecular interactions (e.g., hydrogen bonds, π-π stacking) with amino acid residues. A lower binding energy generally indicates a more stable protein-ligand complex.[3]
Generalized Molecular Docking Workflow
Software and Resources:
-
Molecular Docking Software: AutoDock, GOLD, or similar.[15]
-
Protein Data Bank (PDB): To obtain the 3D crystal structure of the target protein (e.g., PDB ID: 4EY7 for human AChE).
-
Molecular Visualization Software: PyMOL, UCSF Chimera.
-
Ligand Preparation Software: ChemDraw, Avogadro.
Procedure:
-
Protein Preparation:
-
Download the crystal structure of human AChE from the PDB.
-
Prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential protein chains.
-
Add polar hydrogen atoms and assign atomic charges. This step is critical for accurately calculating electrostatic interactions.
-
-
Ligand Preparation:
-
Draw the 2D structure of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl and convert it to a 3D structure.
-
Perform energy minimization using a suitable force field to obtain a low-energy, stable conformation.
-
-
Docking Simulation:
-
Define the binding site (the "grid box") on the AChE structure. This is typically centered on the known active site gorge.
-
Run the docking algorithm to systematically search for the best binding poses of the ligand within the defined active site. The software will calculate a binding energy or docking score for each pose.
-
-
Analysis of Results:
-
Identify the pose with the lowest binding energy.
-
Visualize the docked complex to analyze the interactions between the ligand and the active site residues (e.g., Trp86, Tyr337, His447).[14] Note any hydrogen bonds, hydrophobic interactions, or other significant contacts that stabilize the binding.
-
Visualized Workflows
To ensure clarity and reproducibility, the experimental and computational workflows are summarized in the following diagrams.
Caption: Workflow for the in-vitro cholinesterase inhibition assay.
Caption: Workflow for the in-silico molecular docking study.
Conclusion and Future Directions
This document provides a foundational framework for the initial assessment of . The successful execution of these protocols will yield crucial data on the compound's potency (IC₅₀) and selectivity (AChE vs. BChE). The molecular docking studies will offer valuable insights into its potential binding mechanism, which can inform future structure-activity relationship (SAR) studies and lead optimization efforts. Positive results from this initial screening would warrant further investigation, including kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive) and subsequent evaluation in cell-based models and in-vivo studies.
References
-
Taylor, P. (1991). The cholinesterases. Journal of Biological Chemistry, 266(7), 4025-4028. [Link]
-
Sussman, J. L., Harel, M., Frolow, F., Oefner, C., Goldman, A., Toker, L., & Silman, I. (1991). Atomic structure of acetylcholinesterase from Torpedo californica: a prototypic acetylcholine-binding protein. Science, 253(5022), 872-879. [Link]
-
Colovic, M. B., Krstic, D. Z., Lazarevic-Pasti, T. D., Bondzic, A. M., & Vasic, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335. [Link]
-
Francis, P. T., Palmer, A. M., Snape, M., & Wilcock, G. K. (1999). The cholinergic hypothesis of Alzheimer's disease: a review of progress. Journal of Neurology, Neurosurgery & Psychiatry, 66(2), 137-147. [Link]
-
Wikipedia. (n.d.). Acetylcholinesterase inhibitor. [Link]
-
Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. [Link]
-
Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95. [Link]
-
Taylor & Francis Online. (n.d.). Novel hits for acetylcholinesterase inhibition derived by docking-based screening on ZINC database. [Link]
-
RxList. (2021). How Do Cholinesterase Inhibitors Work?. [Link]
-
WebMD. (2024). Cholinesterase Inhibitors for Alzheimer's Disease. [Link]
-
JoVE. (2023). Anticholinesterase Agents: Poisoning and Treatment. [Link]
-
National Center for Biotechnology Information. (n.d.). Cholinesterase Inhibitors. [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanism of Action of Cholinesterase Inhibitors in Alzheimer's Disease. [Link]
-
Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]
-
National Center for Biotechnology Information. (2015). New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. [Link]
-
Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. [Link]
-
PubChem. (n.d.). 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl. [Link]
-
MDPI. (2022). A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. [Link]
-
ResearchGate. (2025). Assessing the Binding of Cholinesterase Inhibitors by Docking and Molecular Dynamics Studies. [Link]
-
The Pharma Innovation Journal. (2022). Molecular docking studies of various acetylcholinesterase inhibitors targeting acetylcholinesterase in Myasthenia gravis. [Link]
-
PubChem. (n.d.). 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl. [Link]
-
GSRS. (n.d.). 2,6-BIS(2-HYDROXYETHOXY)-3,5-PYRIDINEDIAMINE DIHYDROCHLORIDE. [Link]
-
European Commission. (n.d.). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl. [Link]
- Google Patents. (n.d.). US5939553A - Process for preparing pyridine-2,6-diamines.
-
ResearchGate. (n.d.). BChE inhibition assay by Ellman's method. [Link]
-
Frontiers. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. [Link]
-
ResearchGate. (n.d.). Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. [Link]
Sources
- 1. studiauniversitatis.ro [studiauniversitatis.ro]
- 2. The application of in silico drug-likeness predictions in pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Identification of novel acetylcholinesterase inhibitors designed by pharmacophore-based virtual screening, molecular docking and bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl | C9H17Cl2N3O4 | CID 70516185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Evaluation of Pyridinediamine Derivatives in Anticancer Research
Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
Introduction: The pyridine ring is a fundamental heterocyclic scaffold that has proven to be a "privileged structure" in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to its incorporation into numerous FDA-approved drugs.[1][2] In oncology, pyridine-based small molecules such as Sorafenib, Regorafenib, and Crizotinib have become critical components of cancer therapy.[3][4] Pyridinediamine derivatives, a specific subset of this class, have garnered significant attention for their ability to modulate a wide array of biological targets implicated in cancer progression.[5] These compounds exert their anticancer effects through diverse and potent mechanisms, including the inhibition of crucial signaling kinases, induction of cell cycle arrest, and triggering of apoptosis.[1][3][6]
This comprehensive guide provides an in-depth exploration of the key mechanisms of action for pyridinediamine derivatives and offers detailed, field-proven protocols for their in vitro and in vivo evaluation. The methodologies are presented with a focus on the underlying scientific principles, enabling researchers to not only execute the experiments but also to understand the causality behind each step and effectively interpret the results.
Section 1: Core Mechanisms of Action in Oncology
Pyridinediamine derivatives are notable for their ability to interact with multiple key targets in cancer cells. Their mechanism of action is often multifaceted, contributing to their potent antitumor activity.
Inhibition of Protein Kinases
Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[7] Many pyridinediamine derivatives function as kinase inhibitors, often by competing with ATP for binding to the enzyme's active site.[1][3]
A prominent target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[1] By inhibiting VEGFR-2 phosphorylation, these derivatives can block downstream signaling, thereby suppressing tumor-induced angiogenesis.[1][3] Other clinically relevant kinases targeted by pyridine-based compounds include Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptors (PDGFRs), and Src kinase.[1][7]
Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridinediamine derivative.
Induction of Cell Cycle Arrest and Apoptosis
A fundamental strategy in cancer therapy is to halt the uncontrolled proliferation of cancer cells and induce programmed cell death (apoptosis). Certain pyridinediamine derivatives have been shown to arrest the cell cycle at the G2/M checkpoint and trigger apoptosis.[6] This is often achieved by modulating key regulatory proteins.
Studies have demonstrated that these compounds can upregulate tumor suppressor proteins like p53 and its downstream target, p21.[6] The p21 protein acts as a potent cyclin-dependent kinase (CDK) inhibitor, leading to cell cycle arrest. Concurrently, these derivatives can activate the c-Jun N-terminal kinase (JNK) signaling pathway, a member of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in initiating the apoptotic cascade.[6]
Caption: Mechanism of G2/M arrest and apoptosis induction by pyridinediamine derivatives.
Section 2: Experimental Protocols for In Vitro Evaluation
A hierarchical screening process is essential for the efficient evaluation of novel pyridinediamine derivatives.[8] This workflow progresses from broad cytotoxicity screening to detailed mechanistic studies.
Caption: General workflow for anticancer drug discovery using pyridine derivatives.[8]
Protocol 2.1: Cell Viability and Cytotoxicity Assay (MTT)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] In living, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[10] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[9]
Materials:
-
Pyridinediamine derivative stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line(s) of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free, phenol red-free medium
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.[10]
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Sterile 96-well plates
-
Multichannel pipette
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring viability is >90%.
-
Prepare a cell suspension at an optimized density (e.g., 5,000-10,000 cells/well) to ensure exponential growth during the assay period.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for 'medium only' (background control) and 'cells with vehicle' (negative control).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adhesion.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridinediamine derivative in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[3]
-
-
MTT Incubation:
-
After the treatment period, carefully aspirate the medium from each well.
-
Add 100 µL of serum-free, phenol red-free medium to each well.[9]
-
Add 10-20 µL of the 5 mg/mL MTT solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, purple formazan crystals should become visible within the cells under a microscope.[9][10]
-
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.[9]
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[10]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Measure the absorbance (OD) at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Data Analysis:
-
Subtract the average OD of the 'medium only' wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells:
-
% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).
| Parameter | Rationale / Causality |
| Cell Seeding Density | Must be optimized to ensure cells are in the logarithmic growth phase throughout the experiment, preventing artifacts from overconfluency or senescence.[9] |
| Serum-Free Medium | Used during MTT incubation because serum components can react with MTT, leading to falsely high background readings.[9] |
| Phenol Red-Free Medium | Phenol red is a pH indicator that can interfere with absorbance readings at 570 nm, so its exclusion increases assay accuracy.[9] |
| Solubilization Step | The formazan product of MTT is an insoluble crystal that must be fully dissolved before an accurate absorbance reading can be taken.[10] This step is not required for related assays like MTS or XTT, which produce a soluble formazan.[10][11] |
Protocol 2.2: Western Blot Analysis of Target Proteins
Principle: Western blotting is a technique used to detect and quantify specific proteins from a complex mixture, such as a cell lysate. It is invaluable for confirming the mechanism of action of a pyridinediamine derivative by measuring changes in the expression or phosphorylation status of target proteins (e.g., p53, p-AKT, cyclin D1).[6][12] The process involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and probing the membrane with antibodies specific to the protein of interest.[12][13]
Materials:
-
Treated cell samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer system
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Step-by-Step Methodology:
-
Sample Preparation (Protein Extraction):
-
Culture and treat cells with the pyridinediamine derivative as described previously.
-
Wash cells with ice-cold PBS and lyse them by adding 1X SDS sample buffer or RIPA buffer.[14] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[14]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE (Gel Electrophoresis):
-
Normalize all samples to the same protein concentration with lysis buffer and loading dye. Heat samples at 95-100°C for 5 minutes.[14]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[14]
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom. This separates the proteins based on their molecular weight.[12]
-
-
Protein Transfer:
-
Immunodetection:
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step is critical to prevent non-specific binding of antibodies to the membrane surface.[13]
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer at the recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[14]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[13]
-
Final Washes: Repeat the washing step to remove unbound secondary antibody.
-
-
Detection and Imaging:
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's protocol. The HRP enzyme on the secondary antibody catalyzes a reaction that produces light.[12]
-
Capture the chemiluminescent signal using a digital imaging system. The intensity of the band corresponds to the amount of target protein.
-
Protocol 2.3: In Vitro Kinase Inhibition Assay
Principle: A biochemical kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.[15] The assay quantifies the transfer of a phosphate group from ATP to a specific substrate (peptide or protein).[7] The amount of product formed (phosphorylated substrate) or ATP consumed can be measured using various detection methods, including luminescence, fluorescence, or radiometric assays.[7] This allows for the determination of the compound's potency (IC₅₀) against its purified kinase target.
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2)
-
Specific kinase substrate (e.g., a poly-Glu-Tyr peptide)
-
ATP
-
Kinase assay buffer (containing Mg²⁺)
-
Pyridinediamine derivative stock solution
-
ADP detection system (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Step-by-Step Methodology (using ADP-Glo™ as an example):
-
Assay Setup:
-
Prepare serial dilutions of the pyridinediamine derivative in kinase assay buffer.
-
In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations. Include 'no inhibitor' (positive control) and 'no kinase' (negative control) wells.
-
Pre-incubate the components for ~10 minutes at room temperature.
-
-
Kinase Reaction Initiation:
-
Initiate the reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately determine competitive inhibition.
-
Incubate the plate at room temperature for a set time (e.g., 60 minutes).
-
-
Detection of ADP Production:
-
Stop the kinase reaction and deplete the remaining unconsumed ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.
-
-
Measurement and Data Analysis:
-
Measure the luminescence signal using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the positive control (no inhibitor).
-
Plot percent inhibition versus the log of inhibitor concentration and use non-linear regression to determine the IC₅₀ value.
-
| Compound | Target Kinase | IC₅₀ (µM) |
| Pyridinediamine-A | VEGFR-2 | 0.05 |
| Pyridinediamine-A | EGFR | 1.2 |
| Pyridinediamine-A | Src | > 10 |
| Pyridinediamine-B | VEGFR-2 | 0.8 |
| Pyridinediamine-B | EGFR | 0.15 |
| Pyridinediamine-B | Src | 5.6 |
| Sorafenib (Control) | VEGFR-2 | 0.09 |
| Caption: Example table summarizing kinase inhibition data for hypothetical pyridinediamine derivatives. |
Section 3: Protocols for In Vivo Evaluation
After demonstrating promising in vitro activity and a clear mechanism of action, lead compounds must be evaluated in vivo to assess their efficacy and safety in a whole-organism context.[16][17]
Protocol 3.1: Human Tumor Xenograft Model
Principle: The most common preclinical in vivo model involves implanting human cancer cells into immunocompromised mice, typically subcutaneously.[17][18] These mice lack a functional adaptive immune system, preventing the rejection of the human tumor cells.[18] Once the tumors are established and reach a palpable size, the mice are treated with the test compound, and tumor growth is monitored over time to evaluate the compound's antitumor efficacy.[19]
Sources
- 1. ijsat.org [ijsat.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. clyte.tech [clyte.tech]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. medium.com [medium.com]
- 13. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. noblelifesci.com [noblelifesci.com]
- 17. cris.tau.ac.il [cris.tau.ac.il]
- 18. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Exploring Pyridinediamines as Anti-inflammatory Agents: Application Notes and Protocols
Introduction: The Inflammatory Landscape and the Promise of Pyridinediamines
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet a driver of pathology when dysregulated. Chronic inflammation underpins a multitude of human diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. The current therapeutic arsenal, while effective for many, is beset by limitations such as adverse effects and the emergence of non-responders. This necessitates a continuous search for novel chemical scaffolds that can offer improved efficacy and safety profiles.
Pyridinediamines, a class of heterocyclic compounds characterized by a pyridine ring substituted with two amino groups, present an intriguing and underexplored scaffold for the development of new anti-inflammatory agents. The pyridine ring is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs. The diamino substitution offers rich opportunities for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive framework for researchers, chemists, and pharmacologists to systematically explore the anti-inflammatory potential of pyridinediamine derivatives. We will delve into the rationale behind experimental designs, provide detailed protocols for synthesis and biological evaluation, and discuss potential mechanisms of action.
Part 1: Synthetic Strategies for Building a Pyridinediamine Library
The journey into exploring the anti-inflammatory potential of pyridinediamines begins with the synthesis of a diverse library of compounds. The goal is to generate structural variety to enable a thorough investigation of structure-activity relationships (SAR).
Core Synthesis and Derivatization
A common and effective approach to building a library of substituted pyridinediamines is through a multi-step synthesis. One such strategy involves the reaction of appropriately substituted benzene sulfonyl chlorides with a pyridinediamine core, such as N-isopropyl-4-methylpyridine-2,6-diamine.[1] This reaction is typically carried out at room temperature in a solvent like dichloromethane.[1]
Another versatile method for creating highly substituted pyridines is the one-pot, three-component synthesis. This approach allows for the rapid assembly of complex molecules from simple starting materials. For instance, structurally diverse aldehydes, various thiols, and malononitrile can be heated in an ethanolic solution in the presence of a catalyst like nanocrystalline magnesium oxide to yield highly substituted pyridine derivatives.[2] While this example doesn't directly produce pyridinediamines, the principle of multicomponent reactions can be adapted for their synthesis.
The remodeling of (aza)indole or benzofuran skeletons offers a more advanced strategy for generating pyridines with diverse functional groups. This ring cleavage methodology allows for the synthesis of 2-alkyl/aryl 3-electron-withdrawing group 5-aminoaryl/phenol pyridines from 3-formyl (aza)indoles/benzofurans.[3]
Protocol 1: General Synthesis of Pyridine-based Sulfonamides
This protocol is adapted from a method used for synthesizing pyridine-based sulfonamides and can be modified for pyridinediamine starting materials.[1]
Materials:
-
Appropriate aminopyridine (or pyridinediamine) (5 mmol)
-
Substituted sulfonyl chloride (6 mmol)
-
Dichloromethane (100 mL)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the aminopyridine (5 mmol) in 70 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate flask, dissolve the substituted sulfonyl chloride (6 mmol) in 30 mL of dichloromethane.
-
Slowly add the sulfonyl chloride solution to the aminopyridine solution while stirring at room temperature (27 °C).
-
Continue stirring the reaction mixture at room temperature for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Wash the resulting residue with water to remove any water-soluble impurities.
-
The crude product can be further purified by recrystallization or column chromatography.
Part 2: In Vitro Screening Cascade for Anti-inflammatory Activity
A tiered approach to in vitro screening is crucial for efficiently identifying promising lead compounds. This cascade should begin with broad, high-throughput assays and progress to more specific, mechanism-based assays for the most active compounds.
Tier 1: Primary Screening for Anti-inflammatory Potential
The initial screen should assess the general anti-inflammatory capacity of the synthesized pyridinediamines.
Protocol 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This is a widely used and robust assay to screen for compounds that can suppress the production of the pro-inflammatory mediator, nitric oxide.[4][5]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Test compounds (pyridinediamine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Following pre-treatment, stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours to induce an inflammatory response.[4]
-
NO Measurement: Measure the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent. Read the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated group.
Protocol 3: Inhibition of Protein Denaturation
This simple in vitro assay assesses the ability of a compound to prevent the denaturation of proteins, a process that is implicated in inflammation.[6]
Materials:
-
Egg albumin (fresh hen's egg or commercial powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds
-
Diclofenac sodium (as a standard)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of 1-2% egg albumin solution, 2 mL of the test compound at different concentrations, and 2.8 mL of PBS (pH 7.4) to a total volume of 5 mL.
-
Control: Prepare a control by mixing 2 mL of distilled water, 0.2 mL of 1-2% egg albumin solution, and 2.8 mL of PBS.
-
Incubation: Incubate the reaction mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.
-
Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation.
Tier 2: Elucidating the Mechanism of Action
Compounds that show significant activity in the primary screens should be advanced to more specific assays to understand their mechanism of action.
Protocol 4: Measurement of Pro-inflammatory Cytokine Production
This protocol measures the effect of the test compounds on the production of key pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7][8]
Materials:
-
RAW 264.7 cells
-
LPS
-
Test compounds
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Cell Culture and Treatment: Culture and treat RAW 264.7 cells with test compounds and LPS as described in Protocol 2.
-
Supernatant Collection: After the 24-hour incubation, collect the cell-free supernatants.
-
ELISA: Determine the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-only control group.
Protocol 5: Cyclooxygenase (COX) Enzyme Inhibition Assay
This assay determines if the anti-inflammatory activity of the compounds is mediated through the inhibition of COX-1 and/or COX-2 enzymes.[9]
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Test compounds
-
A suitable detection system (e.g., colorimetric or fluorometric)
Procedure:
-
Enzyme Inhibition: Incubate the COX-1 or COX-2 enzyme with various concentrations of the test compounds.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: Measure the product formation using a suitable detection method.
-
Data Analysis: Calculate the IC50 values for each compound against both COX-1 and COX-2 to determine their potency and selectivity.
Part 3: In Vivo Evaluation of Anti-inflammatory Efficacy
Promising candidates from in vitro studies must be evaluated in vivo to confirm their efficacy and assess their pharmacokinetic and safety profiles.
Protocol 6: Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model of acute inflammation.[10][11][12][13][14]
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan (1% solution in saline)
-
Test compounds
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
Procedure:
-
Animal Grouping: Randomly divide the rats into groups (n=6 per group): Vehicle control, positive control, and test compound groups.
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, positive control, or test compound via oral gavage one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.
-
Data Analysis: Calculate the increase in paw volume (Edema = Vₜ - V₀) and the percentage inhibition of edema for each group.
Part 4: Visualizing the Inflammatory Signaling Pathways
Understanding the molecular targets of pyridinediamines is crucial for their development as therapeutic agents. Many anti-inflammatory drugs exert their effects by modulating key signaling pathways.
Potential Signaling Pathways to Investigate:
-
NF-κB Signaling Pathway: A central regulator of inflammation that controls the expression of numerous pro-inflammatory genes.
-
MAPK Signaling Pathway: Involved in cellular responses to a variety of stimuli, including inflammatory signals.
-
JAK-STAT Signaling Pathway: Plays a critical role in cytokine signaling.
Below are Graphviz diagrams illustrating these pathways.
Caption: NF-κB Signaling Pathway in Inflammation.
Caption: MAPK Signaling Cascades in Inflammation.
Conclusion and Future Directions
The exploration of pyridinediamines as anti-inflammatory agents is a promising avenue for drug discovery. The synthetic accessibility and the potential for diverse functionalization make this scaffold highly attractive. The protocols and strategies outlined in this guide provide a robust starting point for researchers to synthesize, screen, and characterize novel pyridinediamine derivatives. Future work should focus on establishing clear structure-activity relationships, identifying specific molecular targets, and optimizing lead compounds for improved potency, selectivity, and drug-like properties. Through a systematic and multidisciplinary approach, the full therapeutic potential of pyridinediamines in combating inflammatory diseases can be unlocked.
References
- Benchchem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
- Benchchem. (n.d.). Dehydrocurdione Protocol for Carrageenan-Induced Paw Edema Model.
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
- ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- Benchchem. (n.d.). The Synthesis of Novel Anti-inflammatory and Antimicrobial Compounds: Application Notes and Protocols.
- Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (n.d.). PMC.
- One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. (n.d.).
- Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. (n.d.). International Journal of Pharmaceutical Sciences.
- Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021). European Journal of Chemistry.
- A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). NIH.
- A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (n.d.).
- Synthesis of new disulfonamides from different substituted diamino pyridines. (2025).
- Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. (n.d.).
- Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages | Request PDF. (2025).
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central.
- (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. (2025).
- In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2021). PMC.
- Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. (n.d.). PMC.
- Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.
- 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice. (n.d.). PLOS.
- Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. (n.d.). MDPI.
Sources
- 1. eurjchem.com [eurjchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 8. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. inotiv.com [inotiv.com]
- 13. researchgate.net [researchgate.net]
- 14. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
derivatization of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl for biological screening
Application Note & Protocol Guide
Title: Strategic Derivatization of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl for High-Throughput Biological Screening
Abstract
The pyridine core is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. The compound 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl offers a unique and highly functionalized starting point for the creation of diverse chemical libraries aimed at biological screening. Its structure presents four key points for modification: two primary aromatic amine groups at the C3 and C5 positions, and two primary hydroxyl groups on the terminal ends of the 2,6-bis(2-hydroxyethoxy) side chains. This distribution of reactive sites allows for the strategic exploration of chemical space to identify novel bioactive molecules. This document provides a detailed guide on the derivatization strategies, reaction protocols, and analytical considerations for building a focused library from this versatile scaffold. We will explore methodologies for selective and exhaustive derivatization through acylation, sulfonylation, and urea formation, providing researchers with a robust framework for their drug discovery programs.
Introduction: The Strategic Value of the Pyridine Scaffold
The 2,6-disubstituted-3,5-diaminopyridine core is a bioisostere of phenylenediamine, offering improved pharmacokinetic properties such as aqueous solubility due to the nitrogen atom in the pyridine ring. The inherent reactivity of the functional groups—two nucleophilic amines and two hydroxyl groups—makes 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl an ideal starting material for combinatorial chemistry and high-throughput screening (HTS) campaigns.
The two aromatic amine groups are expected to be the most reactive nucleophiles in the structure, particularly under basic or neutral conditions. The hydroxyl groups, being less nucleophilic, typically require stronger activation or more forcing conditions to react. This differential reactivity is the cornerstone of a selective derivatization strategy, allowing for a stepwise approach to library synthesis.
This guide will detail protocols that leverage this reactivity profile to generate libraries of amides, sulfonamides, and ureas, which are functionalities frequently found in biologically active compounds. The protocols are designed to be robust, scalable, and amenable to parallel synthesis formats common in drug discovery labs.
Derivatization Strategy Overview
Our strategy focuses on a two-stage derivatization approach. The first stage targets the more reactive aromatic amine groups. The second stage, if desired, can target the hydroxyl groups of the resulting products. This allows for the creation of a diverse library from a single, common intermediate.
Figure 1: A two-stage workflow for the derivatization of the parent scaffold.
Protocols for Amine-Selective Derivatization (Stage 1)
The following protocols are designed for parallel synthesis in 96-well plates but can be adapted for larger-scale reactions. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the electron-rich diamine.
Protocol 3.1: Bis-Acylation with Acid Chlorides
This protocol describes the formation of bis-amides by reacting the diamine with two equivalents of an acid chloride. The choice of base is critical; a non-nucleophilic base like diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction without competing with the substrate.
Materials:
-
2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
A diverse library of acid chlorides (e.g., benzoyl chloride, acetyl chloride, etc.)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
96-well reaction plates with sealing mats
Procedure:
-
Preparation of Stock Solution: Prepare a 0.2 M stock solution of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl in anhydrous DMF.
-
Dispensing: To each well of a 96-well plate, add 100 µL of the diamine stock solution (20 µmol).
-
Base Addition: Add 2.5 equivalents of DIPEA (8.7 µL, 50 µmol) to each well.
-
Reagent Addition: Prepare 0.2 M solutions of various acid chlorides in anhydrous DCM. Add 110 µL of each acid chloride solution (22 µmol, 1.1 equivalents per amine group) to the respective wells.
-
Reaction: Seal the plate and shake at room temperature for 16 hours.
-
Work-up:
-
Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate to each well.
-
Extract with 500 µL of DCM.
-
Separate the organic layer.
-
Wash the organic layer with 200 µL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Analysis and Purification:
-
Analyze an aliquot by LC-MS to confirm product formation and purity.
-
Purify the crude product via preparative HPLC or silica gel chromatography.
-
Causality Note: The use of a slight excess of the acid chloride ensures the reaction goes to completion, forming the bis-acylated product. DMF is chosen as the solvent due to its high polarity, which helps to dissolve the starting material and intermediates.
Protocol 3.2: Bis-Sulfonylation with Sulfonyl Chlorides
The synthesis of sulfonamides follows a similar procedure to acylation. Sulfonamides are generally more stable to hydrolysis than amides, which can be an advantage in certain biological assays.
Materials:
-
Same as Protocol 3.1, but with a library of sulfonyl chlorides instead of acid chlorides.
Procedure:
-
Follow steps 1-3 from Protocol 3.1.
-
Reagent Addition: Prepare 0.2 M solutions of various sulfonyl chlorides in anhydrous DCM. Add 110 µL of each sulfonyl chloride solution (22 µmol, 1.1 equivalents per amine group) to the respective wells.
-
Follow steps 5-7 from Protocol 3.1.
Protocol 3.3: Bis-Urea Formation with Isocyanates
Urea formation is a highly efficient reaction that proceeds without the need for a base, as no acidic byproduct is formed. This simplifies the reaction setup and work-up.
Materials:
-
2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl
-
Anhydrous DMF
-
A diverse library of isocyanates
-
Anhydrous DCM
Procedure:
-
Preparation of Stock Solution: Prepare a 0.2 M stock solution of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl in anhydrous DMF.
-
Dispensing: To each well of a 96-well plate, add 100 µL of the diamine stock solution (20 µmol).
-
Reagent Addition: Prepare 0.2 M solutions of various isocyanates in anhydrous DCM. Add 110 µL of each isocyanate solution (22 µmol, 1.1 equivalents per amine group) to the respective wells.
-
Reaction: Seal the plate and shake at room temperature for 12 hours.
-
Analysis and Purification: The reaction is often clean enough for direct screening after solvent evaporation. If necessary, purify as described in Protocol 3.1.
Representative Derivatization Products
The table below shows a hypothetical set of derivatives that could be synthesized using the protocols above, along with their calculated molecular weights and LogP values, which are important for assessing their drug-like properties.
| Derivative ID | Reagent Used | Reaction Type | Structure of R-Group | Molecular Weight ( g/mol ) | cLogP |
| PYR-AC-001 | Acetyl Chloride | Acylation | -C(O)CH₃ | 341.36 | 0.85 |
| PYR-AC-002 | Benzoyl Chloride | Acylation | -C(O)Ph | 465.50 | 2.90 |
| PYR-SU-001 | Dansyl Chloride | Sulfonylation | -SO₂-Napht-N(CH₃)₂ | 723.88 | 4.50 |
| PYR-UR-001 | Phenyl Isocyanate | Urea Formation | -C(O)NHPh | 495.53 | 3.10 |
Protocols for Hydroxyl-Selective Derivatization (Stage 2)
Once the amine-modified intermediate library is created, the terminal hydroxyl groups can be further functionalized. This requires more forcing conditions, such as esterification with an acid chloride in the presence of a stronger base like pyridine, or etherification via a Williamson ether synthesis.
Protocol 5.1: Bis-Esterification of Amine-Protected Intermediates
This protocol assumes the starting material is a bis-amide or bis-sulfonamide from Stage 1.
Materials:
-
Amine-modified intermediate from Stage 1
-
Anhydrous Pyridine
-
A diverse library of acid chlorides
-
Anhydrous DCM
Procedure:
-
Dissolve the amine-modified intermediate (10 µmol) in 1 mL of anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add 2.2 equivalents of the desired acid chloride (22 µmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with 1 M HCl.
-
Extract with DCM, wash with saturated sodium bicarbonate and brine, and dry over sodium sulfate.
-
Purify by chromatography.
Figure 2: Relationship between derivatization stages and functional group reactivity.
Quality Control and Characterization
Each synthesized compound must be characterized to confirm its identity and purity before biological screening.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The primary tool for high-throughput analysis. It provides retention time and mass-to-charge ratio, confirming the molecular weight of the desired product and assessing its purity.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: For a subset of compounds or for troubleshooting, ¹H and ¹³C NMR should be used to confirm the structure. The disappearance of the amine protons (for Stage 1) or hydroxyl protons (for Stage 2) and the appearance of new characteristic signals will validate the transformation.
-
Purity Threshold: For HTS, a purity level of >90% as determined by LC-MS is generally considered acceptable.
Conclusion
The 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl scaffold is a powerful starting point for generating novel chemical entities for biological screening. The differential reactivity of its amine and hydroxyl functional groups allows for a controlled, stepwise derivatization strategy. By following the robust protocols for acylation, sulfonylation, and urea formation outlined in this guide, research organizations can efficiently produce diverse libraries of drug-like molecules, thereby increasing the probability of discovering novel hits in their screening campaigns. The key to success lies in careful execution of the synthetic protocols and rigorous analytical quality control of the final compounds.
References
-
General Principles of Combinatorial and Parallel Synthesis: A comprehensive overview of the techniques and strategies used in the construction of chemical libraries.
- Source: N
-
URL: [Link]
-
Amide Bond Formation: A foundational review of the methods and mechanisms for amide bond synthesis, a cornerstone of medicinal chemistry.
- Source: Chemical Reviews
-
URL: [Link]
-
The Role of Pyridine Scaffolds in Medicinal Chemistry: An article discussing the importance and prevalence of the pyridine motif in drug design.
- Source: Journal of Medicinal Chemistry
-
URL: [Link]
-
High-Throughput Purification Techniques: A guide to the methods used for purifying large numbers of compounds gener
- Source: ACS Combin
-
URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl
Introduction to 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl
2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl is a substituted pyridinediamine salt. Its structure, featuring two basic amine groups, a pyridine ring, and two hydroxyethoxy side chains, suggests a degree of aqueous solubility, particularly as it is supplied as a hydrochloride (HCl) salt. The protonation of the basic nitrogen atoms to form an ammonium salt significantly increases the molecule's polarity and its propensity to dissolve in water.[1][2][3] However, researchers may still encounter challenges in achieving desired concentrations, stability, or dissolution rates, especially in complex buffer systems or when transitioning to mixed-solvent systems.
This guide provides a structured approach to systematically troubleshoot and improve the solubility of this compound for research and development applications.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving the compound in plain deionized water. What's the first thing I should check?
A: Start by verifying the pH of your solution. As an amine hydrochloride salt, the compound's solubility is highly dependent on pH.[4] It will be most soluble in neutral to acidic conditions (pH < 7), where the amine groups are protonated. In basic (alkaline) solutions, the amines can be deprotonated to the less soluble "free base" form, causing precipitation.[5] Ensure your water hasn't absorbed atmospheric CO2, which could slightly lower pH but is generally not an issue. The primary issue is often attempting dissolution in a basic buffer.
Q2: Can I heat the solution to help it dissolve?
A: Yes, gentle warming is a standard technique to increase the rate of dissolution.[6] We recommend warming to 37-40°C with continuous stirring. However, avoid aggressive heating or boiling, as this can lead to degradation of the compound. If the compound dissolves upon heating but precipitates upon cooling back to room temperature, you have likely created a supersaturated solution, indicating you are above the compound's thermodynamic solubility limit under those conditions.[7]
Q3: My protocol requires a non-aqueous or mixed-solvent system. Where do I start?
A: For organic solvents, start with polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[6] Polar protic solvents like ethanol and methanol are also good candidates. The compound is unlikely to be soluble in non-polar solvents like hexane or toluene.[6] When preparing mixed-solvent systems (e.g., DMSO and water), always dissolve the compound fully in the organic co-solvent first before slowly adding the aqueous phase to prevent precipitation.
Q4: The compound dissolved initially but crashed out of solution after adding other components to my buffer. Why?
A: This is likely due to one of two reasons: a pH shift or the "common ion effect."
-
pH Shift: An unbuffered or weakly buffered solution can undergo a significant pH change upon the addition of other acidic or basic reagents, leading to the deprotonation of your compound and subsequent precipitation.[8]
-
Common Ion Effect: If your buffer contains a high concentration of chloride ions (e.g., from NaCl or KCl), it can suppress the dissolution of the hydrochloride salt, reducing its overall solubility.[4][9]
In-Depth Troubleshooting Guide
This section provides a systematic workflow for addressing persistent solubility challenges. The process involves understanding the compound's behavior and methodically testing variables.
Troubleshooting Workflow Diagram
The following diagram outlines the decision-making process for troubleshooting solubility issues.
Caption: A step-by-step workflow for troubleshooting solubility.
Experimental Protocols
Protocol A: Systematic Solubility Enhancement in Aqueous Media
This protocol details a systematic approach to finding the optimal aqueous conditions for dissolution.
-
Baseline Assessment:
-
Attempt to dissolve 1 mg of the compound in 1 mL of high-purity deionized water at room temperature.
-
Vortex for 2 minutes.[10] Visually inspect for particulates against a dark background. This establishes a baseline.
-
-
Physical Dissolution Aids:
-
pH Modification:
-
Prepare a series of buffers (e.g., 50 mM citrate, acetate, or phosphate) with pH values of 4.0, 5.0, 6.0, and 7.4.
-
Repeat step 1 using these buffers as the solvent. The optimal pH will be the one that yields a clear solution at the highest concentration. The solubility of amine salts is expected to be higher at lower pH values.[5][8]
-
-
Data Interpretation:
-
Record the visual solubility (clear, slightly hazy, cloudy, precipitate) for each condition. This creates a pH-solubility profile that will inform all future experimental designs.
-
Protocol B: Co-Solvent System Development
Use this protocol when aqueous solubility is insufficient or when the final application requires an organic solvent. Co-solvents work by reducing the polarity of the aqueous medium, which can improve the solubility of organic molecules.[11][12]
-
High-Concentration Stock Preparation:
-
Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 20-50 mg/mL). Aromatic amine salts often exhibit good solubility in polar aprotic solvents.
-
Use gentle warming (up to 40°C) or sonication if necessary to fully dissolve the compound.
-
-
Aqueous Titration:
-
Place the desired volume of your final aqueous buffer into a vial with vigorous stirring.
-
Slowly add the DMSO stock solution dropwise or via a pipette to the stirring buffer. Do not add the buffer to the DMSO stock, as this can cause immediate precipitation.
-
Monitor for any signs of cloudiness or precipitation. If this occurs, the solubility limit in that specific co-solvent/buffer ratio has been exceeded.
-
-
Co-Solvent Screening:
| Co-Solvent | Type | Typical Starting % (v/v) | Notes |
| DMSO | Polar Aprotic | 1-10% | High solubilizing power; can have biological effects. |
| Ethanol | Polar Protic | 5-20% | Less toxic than DMSO; may be less effective. |
| PEG 400 | Polar Protic | 10-30% | Common excipient; increases viscosity. |
| Propylene Glycol | Polar Protic | 10-30% | Good safety profile; often used in formulations. |
References
-
Sareen, S., Mathew, G., & Joseph, L. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation, 2(1), 12-17. Available at: [Link]
-
woelen. (2011). Solubility of organic amine salts. Sciencemadness.org Discussion Board. Available at: [Link]
-
Study.com. (2021). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Available at: [Link]
-
Various Authors. (2017). Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 20314, 2,5-Pyridinediamine. Available at: [Link]
-
Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 58(8), 586-589. Abstract available at: [Link]
-
Beyer, A., Wyrzykowska, K., & Droge, S. T. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 283, 131105. Available at: [Link]
-
NICEATM/ECVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. Available at: [Link]
-
European Commission. (2006). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl. Available at: [Link]
-
LibreTexts Chemistry. (2023). Advanced Properties of Amines. Available at: [Link]
-
Seedher, N., & Bhatia, S. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Biology, 41(3), 217-224. Available at: [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]
-
Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
The Organic Chemistry Tutor. (2024). pH and Solubility. YouTube. Available at: [Link]
-
LibreTexts Chemistry. (2022). Chemical Properties of Amines: Bases and Salt Formation. Available at: [Link]
-
Kumar, S., & Singh, A. (2018). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. ResearchGate. Available at: [Link]
-
Verma, M. (2016). Study the effect of co solvent on the solubility of a slightly water soluble drug. Journal of Drug Discovery and Therapeutics, 4(37). Available at: [Link]
- Google Patents. (2005). Method for determining solubility of a chemical compound.
- Kumar, L. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 2(1), 35-42.
-
University of Calgary. Solubility and pH of amines. Available at: [Link]
-
European Union Reference Laboratory for alternatives to animal testing. (2021). Standard Operating Procedure for solubility testing. Available at: [Link]
-
Wikipedia. Pyridine. Available at: [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Available at: [Link]
-
NIST. 2,3-Pyridinediamine. NIST Chemistry WebBook. Available at: [Link]
-
Molbase. 2,6-pyridinediamine. Available at: [Link]
-
Global Substance Registration System. 2,6-DIMETHOXY-3,5-PYRIDINEDIAMINE DIHYDROCHLORIDE. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 78014, 3,5-Pyridinediamine. Available at: [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. rjpdft.com [rjpdft.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. m.youtube.com [m.youtube.com]
- 9. study.com [study.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. jddt.in [jddt.in]
- 13. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl in Solution
Disclaimer: Direct stability data for 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl is not extensively available in public literature. This guide is therefore based on established principles of chemical stability, data from structurally related compounds including pyridinediamine and aromatic amine derivatives, and standard industry practices for stability testing as outlined by the International Council for Harmonisation (ICH).[1]
Introduction
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the stability of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl in solution. Given the molecule's structural features—a pyridinediamine core susceptible to oxidation and ether linkages prone to hydrolysis—a proactive approach to stability assessment is crucial for ensuring experimental reproducibility, product quality, and safety.[2][3] This document is structured to address common questions and provide in-depth troubleshooting for issues that may arise during laboratory use and formulation development.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl in solution?
A1: Based on its chemical structure, the two most probable degradation pathways are:
-
Oxidation: The 3,5-pyridinediamine moiety, being an aromatic amine, is susceptible to oxidation.[2][4] This can be initiated by atmospheric oxygen, trace metal ions, or light exposure.[5] Oxidative degradation can lead to the formation of colored by-products, such as those containing azo bonds (–N=N–), which are often highly colored and potentially toxic.[2][6]
-
Hydrolysis: The two 2-hydroxyethoxy side chains contain ether linkages. While generally more stable than esters, these ether bonds can undergo hydrolysis, particularly under strongly acidic or basic conditions, cleaving the side chains from the pyridine ring.[3][7]
Q2: My solution of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl has turned a yellow/brown color upon storage. What is the likely cause?
A2: The development of color is a strong indicator of oxidative degradation. Aromatic amines are known to form colored oligomeric or polymeric by-products upon oxidation.[6][8] This process can be accelerated by exposure to light, elevated temperatures, or the presence of oxidizing agents.[5] To mitigate this, it is recommended to prepare solutions fresh, store them protected from light in amber vials, and consider purging the solution and headspace with an inert gas like nitrogen or argon.
Q3: What are the recommended general storage conditions for a stock solution of this compound?
A3: To maximize stability, stock solutions should be stored under the following conditions:
-
Temperature: Refrigerated (2-8°C) or frozen (< -20°C). Lower temperatures generally slow down the rates of both hydrolysis and oxidation.[5][9]
-
Light: Protected from light at all times. Use amber glass containers or wrap clear containers in aluminum foil.[5][10]
-
Atmosphere: For long-term storage, purging the solution with an inert gas can prevent oxidative degradation.[11]
-
pH: The optimal pH for stability should be experimentally determined. Generally, a slightly acidic to neutral pH is a good starting point to minimize base-catalyzed oxidation and acid-catalyzed hydrolysis.[3][12]
Q4: Which solvents are recommended for preparing solutions of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl?
A4: The choice of solvent can impact stability.
-
Aqueous Buffers: For many biological applications, buffered aqueous solutions are necessary. It is crucial to select a buffer system that does not catalyze degradation and maintains a stable pH.
-
Organic Solvents: If the experimental design allows, aprotic organic solvents such as DMSO or DMF can be used for stock solutions, as they are less likely to participate in hydrolysis. However, ensure the compound is fully soluble and does not interact with the solvent.
II. Troubleshooting Guide
This section addresses specific problems users may encounter and provides actionable solutions.
Issue 1: Rapid Loss of Purity or Potency in Solution
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Rapid decrease in the main peak area by HPLC analysis. | Chemical Degradation (Oxidation or Hydrolysis) | 1. Confirm Degradation: Analyze the sample using a stability-indicating method (e.g., gradient HPLC-UV or LC-MS) to separate the parent compound from potential degradants.[13] 2. Investigate pH Effects: Conduct a pH stability study by preparing the solution in buffers of varying pH (e.g., pH 3, 5, 7, 9) and monitoring the purity over time. This will help identify the pH range of maximum stability.[13][14] 3. Assess Oxidative Stability: Prepare the solution and sparge with an inert gas (N₂ or Ar). Compare its stability to a solution prepared in the presence of air. If stability improves, oxidation is a key factor. Consider adding an antioxidant if compatible with the application. 4. Check for Metal Contamination: Trace metal ions can catalyze oxidation. Use high-purity solvents and glassware, and consider adding a chelating agent like EDTA if appropriate. |
| Appearance of new peaks in the chromatogram. | Formation of Degradation Products | 1. Identify Degradants: Use LC-MS to obtain the mass of the new peaks. This can provide clues to the degradation pathway (e.g., a mass loss corresponding to a hydroxyethoxy group suggests hydrolysis). 2. Perform Forced Degradation: Intentionally stress the compound under various conditions (acid, base, peroxide, heat, light) to generate degradation products.[1][7] This helps to confirm the identity of the degradants seen in the unstable sample and validates the analytical method's ability to detect them.[15][16] |
Issue 2: Poor Solubility or Precipitation Over Time
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Compound precipitates out of solution after preparation or during storage. | pH-Dependent Solubility | The HCl salt form suggests good aqueous solubility. However, the free base may be less soluble. If the pH of the solution is raised, the compound could deprotonate and precipitate. 1. Measure Solution pH: Check the pH of your final solution. 2. Adjust pH: If precipitation is an issue, maintaining a slightly acidic pH may be necessary to keep the compound in its protonated, more soluble form. 3. Consider Co-solvents: If the application allows, adding a small percentage of an organic co-solvent like ethanol or propylene glycol can improve solubility. |
| Precipitate forms that is not the parent compound. | Formation of an Insoluble Degradation Product | Some degradation products, particularly polymers formed from oxidation, can be insoluble. 1. Analyze the Precipitate: Isolate the precipitate and attempt to analyze it (e.g., by LC-MS after dissolving in a suitable solvent) to confirm it is not the parent compound. 2. Address the Root Cause: Follow the steps in the "Rapid Loss of Purity" section to prevent the formation of the degradation product. |
III. Experimental Protocols & Methodologies
To systematically investigate and control the stability of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl, a forced degradation study is highly recommended.[16][17] This involves intentionally exposing the compound to harsh conditions to identify potential degradation pathways and products.
Protocol: Forced Degradation Study
Objective: To identify the degradation pathways and products of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl under various stress conditions.
Materials:
-
2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl
-
High-purity water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade acetonitrile and methanol
-
pH meter, calibrated buffers
-
Stability chambers or ovens (for thermal stress)
-
Photostability chamber with UV and visible light sources[10][18]
-
HPLC-UV or LC-MS system
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).
-
Stress Conditions Setup: For each condition, mix the stock solution with the stressor in a clear glass vial. Store a control sample (stock solution diluted with solvent) at 2-8°C protected from light.
-
Acid Hydrolysis: Dilute with 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and/or heat at 60°C.[7]
-
Base Hydrolysis: Dilute with 0.1 M NaOH. If no degradation is observed, repeat with 1 M NaOH and/or heat at 60°C.[7]
-
Oxidation: Dilute with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Dilute with pure solvent, and heat the solution at 60°C for 48 hours.
-
Photostability: Expose the solution in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][19]
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
If necessary, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze by a stability-indicating HPLC method. The method should be able to resolve the parent peak from all major degradation products. An LC-MS method is ideal for identifying the mass of the degradants.[20][21]
-
-
Data Interpretation:
-
Calculate the percentage of degradation for the parent compound in each condition.
-
Identify the major degradation products and propose degradation pathways based on their mass and retention times. A target degradation of 5-20% is generally considered suitable for method validation.[7]
-
IV. Visual Diagrams and Data
Diagram: Potential Degradation Pathways
This diagram illustrates the likely points of chemical instability on the 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl molecule.
Caption: Key molecular sites susceptible to oxidative and hydrolytic degradation.
Diagram: Forced Degradation Study Workflow
This workflow outlines the logical steps for conducting a comprehensive stability assessment.
Caption: Workflow for a forced degradation study.
Table: Example Data from a Hypothetical Forced Degradation Study
This table summarizes potential outcomes from a forced degradation study, providing a template for data presentation.
| Stress Condition | Time (hours) | % Degradation of Parent Compound | Major Degradation Products Observed (Hypothetical m/z) |
| Control (2-8°C, dark) | 48 | < 1% | None |
| 0.1 M HCl (60°C) | 24 | 15% | m/z corresponding to loss of one hydroxyethoxy group |
| 0.1 M NaOH (RT) | 24 | 18% | Multiple colored products, potential oligomers |
| 3% H₂O₂ (RT) | 8 | 25% | Multiple oxidized species, potential N-oxides |
| Heat (60°C) | 48 | 5% | Minor oxidative products |
| Light (ICH Q1B) | - | 12% | Similar to oxidative products, some unique photo-degradants |
V. References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Wang, T., et al. (2023). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS, 120(15), e2218342120. Retrieved from [Link]
-
Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 6(Suppl 5), 1-12. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
Lhasa Limited. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Conte, G., et al. (2021). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Catalysts, 11(11), 1369. Retrieved from [Link]
-
Slideshare. (n.d.). Effect of pH on stability of drugs, importance of pH on stability of drugs. Retrieved from [Link]
-
Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
Vevelstad, S. J., et al. (2014). Oxidative degradation of amines using a closed batch system. Energy Procedia, 63, 858-865. Retrieved from [Link]
-
ResearchGate. (2015). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]
-
Minero, C., et al. (2007). A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Retrieved from [Link]
-
Fetzner, S. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15). Retrieved from [Link]
-
ResearchGate. (2001). Hydrolysis of 2-Hydroxyethyl Methacrylate in Concentrated Aqueous Solutions. Retrieved from [Link]
-
Springer. (2012). Microbial degradation and metabolic pathway of pyridine by a Paracoccus sp. strain BW001. Retrieved from [Link]
-
ResearchGate. (2020). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Retrieved from [Link]
-
Google Books. (2008). Handbook Of Stability Testing In Pharmaceutical Development Regulations Methodologies And Best Practices. Retrieved from
-
ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
-
SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
-
The Pharma SOP. (n.d.). Step-by-Step Guide to Stability Studies for Beginners in the Pharmaceutical Industry. Retrieved from [Link]
-
Beilstein Journals. (2019). Tuning the stability of alkoxyisopropyl protection groups. Retrieved from [Link]
-
Ibis Scientific, LLC. (n.d.). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
IAGIM. (n.d.). Photostability. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]
-
MDPI. (2022). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Retrieved from [Link]
-
Lhasa Limited. (n.d.). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]
-
MDPI. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
PharmaTutor. (2013). PHOTOSTABILITY TESTING. Retrieved from [Link]
-
ResearchGate. (2019). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
PubMed. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]
-
Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. Retrieved from [Link]
-
Scilit. (1972). Determination of aromatic nitrogen heterocycles in air samples by high-speed liquid chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]
-
ResearchGate. (2002). Microbial and Photolytic Degradation of 3,5,6-Trichloro-2-pyridinol. Retrieved from [Link]
-
Course Hero. (n.d.). Module 02 Hydrolysis Hydrolysis is the breaking of a molecular bond by reaction with water. In liquid preparations, water can f. Retrieved from [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nva.sikt.no [nva.sikt.no]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase [mdpi.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]
- 13. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 14. ibisscientific.com [ibisscientific.com]
- 15. onyxipca.com [onyxipca.com]
- 16. acdlabs.com [acdlabs.com]
- 17. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 18. iagim.org [iagim.org]
- 19. database.ich.org [database.ich.org]
- 20. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Purification of Pyridinediamine HCl Salts
Welcome to our dedicated technical support center for the purification of pyridinediamine HCl salts. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of purifying these valuable compounds. We understand that achieving high purity is critical for your downstream applications, and this resource provides in-depth troubleshooting advice and detailed protocols to help you overcome common hurdles in your experiments. Our approach is grounded in fundamental chemical principles and validated by practical, in-the-field experience.
Recrystallization: The Workhorse of Purification
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired product and impurities.[1][2][3] For pyridinediamine HCl salts, selecting the right solvent system is paramount to achieving high purity and yield.
Troubleshooting Guide: Recrystallization
Q1: My pyridinediamine HCl salt is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This is a common issue with salts, especially if the cooling process is too rapid or the solvent is not ideal.
-
Causality: The high concentration of the solute upon initial cooling can lead to a supersaturated state where the temperature is still above the compound's melting point in the presence of the solvent.
-
Solutions:
-
Reduce the cooling rate: Allow the solution to cool slowly to room temperature before moving it to an ice bath. This gives the molecules time to orient themselves into a crystal lattice.[2][4]
-
Add more solvent: You may have a solution that is too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then attempt to cool it again slowly.
-
Change the solvent system: The chosen solvent may be too good of a solvent. Consider using a two-solvent system where the pyridinediamine HCl salt is soluble in the first solvent when hot and insoluble in the second (antisolvent).[1]
-
Q2: After recrystallization, my pyridinediamine HCl salt is still colored. How can I remove these color impurities?
A2: Colored impurities are often highly conjugated organic molecules that are present in small amounts.
-
Causality: These impurities can co-crystallize with your product or be adsorbed onto the crystal surface.
-
Solutions:
-
Activated Charcoal (Norit/Darco): Add a small amount of activated charcoal to the hot, dissolved solution before filtration.[5] The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product. A hot gravity filtration is necessary to remove the charcoal before cooling.
-
Solvent Washing: After collecting the crystals by vacuum filtration, wash them with a small amount of cold, fresh recrystallization solvent. This can help remove surface-adsorbed impurities.[4]
-
Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired level of purity.
-
Detailed Protocol: Two-Solvent Recrystallization of a Pyridinediamine HCl Salt
This protocol provides a general framework. The choice of solvents will need to be empirically determined for your specific pyridinediamine isomer.
-
Solvent Selection:
-
Choose a primary solvent in which your pyridinediamine HCl salt is soluble at elevated temperatures but sparingly soluble at room temperature. Common choices include ethanol, methanol, or isopropanol.[6]
-
Select a miscible anti-solvent in which your salt is insoluble or poorly soluble even at elevated temperatures. Diethyl ether or hexane are often suitable.[6]
-
-
Dissolution:
-
Place your crude pyridinediamine HCl salt in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the hot primary solvent to completely dissolve the solid. Keep the solution at or near its boiling point.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Gravity Filtration:
-
Perform a hot gravity filtration to remove any insoluble impurities or activated charcoal. This step is crucial to prevent premature crystallization on the filter paper.
-
-
Addition of Anti-Solvent:
-
To the hot filtrate, add the anti-solvent dropwise with swirling until you observe persistent cloudiness (turbidity).
-
Add a few more drops of the hot primary solvent to redissolve the precipitate and ensure the solution is saturated.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold anti-solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound to remove any residual solvent.
-
Visualization of the Recrystallization Workflow
Caption: A stepwise workflow for the two-solvent recrystallization of pyridinediamine HCl salts.
Acid-Base Extraction: Exploiting Basicity
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their differing acid-base properties and solubilities in aqueous and organic solvents.[7] This method is particularly useful for removing non-basic impurities from your pyridinediamine product.
Troubleshooting Guide: Acid-Base Extraction
Q1: My recovery of the pyridinediamine is low after the extraction. What could be the cause?
A1: Low recovery can stem from several factors related to the partitioning of your compound between the two liquid phases.
-
Causality:
-
Incomplete Protonation/Deprotonation: The pH of the aqueous layer may not be sufficiently acidic to fully protonate the diaminopyridine, leaving some of it in the organic layer. Conversely, the pH may not be basic enough to deprotonate the HCl salt and move it into the organic layer.
-
Insufficient Extractions: A single extraction is often not enough to transfer the entire compound from one layer to another.
-
-
Solutions:
-
Check and Adjust pH: Use a pH meter or pH paper to ensure the aqueous layer is at the correct pH. For extracting the protonated diaminopyridine into the aqueous layer, a pH of < 2 is generally recommended. For extracting the free base into the organic layer, a pH of > 10 is typically required.
-
Perform Multiple Extractions: It is more efficient to perform three smaller extractions than one large one. This will ensure a more complete transfer of your compound.
-
Q2: An emulsion has formed between the aqueous and organic layers, and they won't separate. How can I resolve this?
A2: Emulsions are stable mixtures of immiscible liquids, often stabilized by small amounts of impurities.
-
Causality: Vigorous shaking can lead to the formation of fine droplets that are slow to coalesce.
-
Solutions:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer will help to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.
-
Detailed Protocol: Acid-Base Extraction for Pyridinediamine Purification
This protocol is designed to separate a pyridinediamine from non-basic organic impurities.
-
Dissolution:
-
Dissolve the crude reaction mixture (containing the pyridinediamine free base or HCl salt) in a suitable organic solvent like dichloromethane or ethyl acetate.
-
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of dilute aqueous HCl (e.g., 1 M HCl).
-
Gently invert the funnel several times, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The protonated pyridinediamine HCl salt will be in the aqueous layer.
-
Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh dilute HCl two more times. Combine all aqueous extracts.
-
-
Washing the Organic Layer (Optional):
-
The organic layer now contains non-basic impurities. It can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate these impurities if desired.
-
-
Basification and Re-extraction:
-
Combine the acidic aqueous extracts in a clean separatory funnel.
-
Cool the funnel in an ice bath.
-
Slowly add a concentrated aqueous base (e.g., 5 M NaOH) until the pH is > 10. This will deprotonate the pyridinediamine HCl salt to its free base.
-
Extract the aqueous layer with a fresh organic solvent (e.g., dichloromethane) three times. The pyridinediamine free base will now be in the organic layer.
-
-
Isolation of the Pure Product:
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
The solvent can be evaporated to yield the purified pyridinediamine free base.
-
To obtain the HCl salt, the free base can be dissolved in a minimal amount of a suitable solvent (like isopropanol) and treated with a solution of HCl in the same solvent or with HCl gas. The salt will precipitate out and can be collected by filtration.
-
Visualization of the Acid-Base Extraction Workflow
Caption: A workflow illustrating the purification of pyridinediamine via acid-base extraction.
Column Chromatography: For Challenging Separations
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[6][8] This method is ideal for separating pyridinediamine isomers or for removing impurities with similar polarities to the product.
Troubleshooting Guide: Column Chromatography
Q1: My pyridinediamine HCl salt is streaking on the column and giving poor separation. What can I do?
A1: Streaking, or "tailing," is often a sign of strong, non-ideal interactions between your compound and the stationary phase.
-
Causality:
-
Acidic Silica Gel: Standard silica gel is slightly acidic and can strongly interact with basic compounds like amines, leading to poor elution.
-
Inappropriate Solvent System: The mobile phase may not be polar enough to effectively elute the compound, or it may be too polar, causing everything to elute too quickly.
-
-
Solutions:
-
Use a Basic Modifier: Add a small amount of a base, such as triethylamine (0.1-1%), to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use Alumina: Consider using basic or neutral alumina as the stationary phase instead of silica gel.
-
Optimize the Eluent: Systematically vary the polarity of your mobile phase. A common starting point for pyridinediamines is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
Q2: I'm not sure what solvent system to use for my column. How do I determine the best eluent?
A2: The ideal eluent system should provide good separation between your desired compound and impurities.
-
Causality: The separation is based on the partitioning of each compound between the stationary and mobile phases. The eluent's polarity is a key factor in this partitioning.
-
Solution:
-
Thin-Layer Chromatography (TLC): Use TLC to screen different solvent systems. The ideal eluent system will give your desired pyridinediamine an Rf value of approximately 0.25-0.35 on a TLC plate. This generally translates well to column chromatography.
-
Detailed Protocol: Column Chromatography of a Pyridinediamine
This protocol describes the purification of a pyridinediamine free base. The HCl salt is generally too polar to be effectively purified by standard silica gel chromatography.
-
TLC Analysis:
-
Develop a suitable eluent system using TLC. A good starting point is a mixture of dichloromethane and methanol (e.g., 95:5), often with a small amount of triethylamine (e.g., 0.5%).
-
-
Column Packing:
-
Pack a glass column with silica gel using either a dry or wet slurry method. Ensure the packing is uniform to avoid channeling.
-
-
Sample Loading:
-
Dissolve your crude pyridinediamine in a minimum amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, you can "dry load" the sample by adsorbing it onto a small amount of silica gel and then adding the silica to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column and begin collecting fractions.
-
You can use a single isocratic eluent system or a gradient elution, where you gradually increase the polarity of the mobile phase.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyridinediamine free base. This can then be converted to the HCl salt as described previously.
-
Visualization of the Column Chromatography Workflow
Caption: A systematic workflow for the purification of pyridinediamines using column chromatography.
Frequently Asked Questions (FAQs)
Q1: How do I know which purification technique is best for my pyridinediamine HCl salt?
A1: The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of your reaction.
-
Recrystallization is often the first choice for solid products with good crystallinity and when impurities have different solubility profiles.
-
Acid-base extraction is effective for removing non-basic or acidic impurities.
-
Column chromatography is best for separating mixtures of similar polarity, such as isomers, or when other methods fail.
Q2: My pyridinediamine HCl salt is a dihydrochloride. How does this affect purification?
A2: Dihydrochloride salts are more polar and generally have higher water solubility than their monohydrochloride counterparts. This can make them more challenging to extract into organic solvents. For recrystallization, you may need to use more polar solvent systems.
Q3: What are some common impurities I might encounter in my pyridinediamine synthesis?
A3: Common impurities can include:
-
Unreacted starting materials (e.g., halopyridines).
-
Partially reacted intermediates.
-
Byproducts from side reactions (e.g., oxidation to form N-oxides or nitration products).[9]
-
Isomers of your desired product.
Q4: How can I assess the purity of my final pyridinediamine HCl salt?
A4: Several analytical techniques can be used to determine purity:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying purity and detecting trace impurities.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the structure of your compound and detect the presence of impurities.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.
Typical HPLC Conditions for Pyridinediamine Analysis
| Parameter | Typical Value |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile/Water with a buffer (e.g., ammonium acetate or phosphate) |
| Detection | UV at a wavelength where the compound absorbs (e.g., 254 nm or 280 nm)[11] |
| Flow Rate | 1.0 mL/min |
References
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. ChemTalk. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
- Do, B., et al. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions.
- Wang, X., et al. (2018). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis, 38(11), 1983-1988.
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
ChemTalk. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US4325870A - Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors.
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-AMINOPYRIDINE. Retrieved from [Link]
- White, J. D., et al. (2020). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega, 5(33), 20977-20987.
-
Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Retrieved from [Link]
-
University of California, Davis. (n.d.). Acid-Base Extraction.1. Retrieved from [Link]
- Harshalatha, M., et al. (2020). Development and Validation of a Stability Indicating RP-HPLC Method for the Estimation of Amifampridine in Bulk and Pharmaceutical Dosage Form. Journal of Global Trends in Pharmaceutical Sciences, 11(1), 7203-7210.
- Google Patents. (n.d.). CN101029021A - Production of 2,6-diamino-pyridine.
- Google Patents. (n.d.). US5939553A - Process for preparing pyridine-2,6-diamines.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Diaminopyridine hydrochloride. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2,5-Diaminopyridine dihydrochloride (97%). Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). 2,6-diaminopyridine does not soluble in alcohol, Tell me how i soluble that material in what solvent? Retrieved from [Link]
- Journal of Pharmaceutical and Biomedical Analysis. (2019). Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug. A Green Analytical Technique.
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatograms showing separation of 3,4-diaminopyridine from related.... Retrieved from [Link]
- Acta Poloniae Pharmaceutica. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- ResearchGate. (2017). SYNTHESIS OF 2, 6-DIHYDROXY-3-PHENYLDIAZENYLPYRIDINE AND 6-AMINO-2-HYDROXY-3-PHENYLDIAZENYLPYRIDINE: AN IMPURITY IN THE PROCESS FOR PHENAZOPYRIDINE HYDROCHLORIDE A GENITO-URINARY ANTISEPTIC DRUG.
- International Journal of Pharmaceutics. (2002).
- Molecules. (2021).
-
ResearchGate. (n.d.). Is it possible to boil off HCl from pyridinium chloride salts? Retrieved from [Link]
- Gibson, E. K. (2007).
- ACS Omega. (2023).
-
Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 3. mt.com [mt.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. youtube.com [youtube.com]
- 6. columbia.edu [columbia.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
Technical Support Center: Synthesis of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl
Welcome to the technical support center for the synthesis of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the multi-step synthesis of this important pyridine derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
I. Synthetic Pathway and Potential Pitfalls
The synthesis of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The general synthetic route involves a nucleophilic aromatic substitution followed by a reduction and salt formation. Understanding this pathway is key to troubleshooting potential issues.
Caption: Synthetic pathway for 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl and points of impurity formation.
II. Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and actionable solutions.
1. Low Yield in the Nucleophilic Aromatic Substitution (SNAr) Step
-
Question: I am experiencing a low yield of 2,6-Bis(2-hydroxyethoxy)-3,5-dinitropyridine after reacting 2,6-dichloro-3,5-dinitropyridine with ethylene glycol. My TLC plate shows a significant amount of starting material and a new, less polar spot. What could be the issue?
-
Answer: A low yield in this step often points to incomplete reaction or the formation of a mono-substituted intermediate. The less polar spot on your TLC is likely the mono-substituted product, 2-chloro-6-(2-hydroxyethoxy)-3,5-dinitropyridine.
-
Causality: The nucleophilic aromatic substitution (SNAr) is a stepwise process.[1][2] The dinitro-substituted pyridine ring is highly electron-deficient, facilitating nucleophilic attack. However, if the reaction conditions are not optimal, the reaction may stall after the first substitution.
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the sodium salt of ethylene glycol (sodium 2-hydroxyethoxide). A molar ratio of at least 2.2 equivalents of the alkoxide to the dichlorodinitropyridine is recommended to drive the reaction to completion.
-
Reaction Temperature and Time: The second substitution is generally slower than the first. Consider increasing the reaction temperature or extending the reaction time. Monitor the reaction progress by TLC until the starting material and the mono-substituted intermediate are no longer visible.
-
Moisture Control: The alkoxide is sensitive to moisture. Ensure your ethylene glycol and sodium hydride (or other base) are dry, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Water can consume the alkoxide and lead to the formation of hydroxy-pyridines.
-
-
2. Presence of Multiple Spots in the Reduction Step
-
Question: After the reduction of 2,6-Bis(2-hydroxyethoxy)-3,5-dinitropyridine, my crude product shows multiple spots on the TLC plate, even after a standard work-up. How can I achieve a clean reduction to the diamine?
-
Answer: The presence of multiple spots after the reduction step typically indicates incomplete reduction, resulting in a mixture of the desired diamine and one or both of the isomeric nitro-amino intermediates.
-
Causality: The reduction of two nitro groups can proceed at different rates, and if the reducing agent is not sufficiently active or is used in insufficient quantity, the reaction may stop at the intermediate stage.[3]
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Catalytic hydrogenation (e.g., H2 gas with a Pd/C catalyst) is often a clean and effective method. If using chemical reductants like hydrazine hydrate with a catalyst (e.g., FeCl3 or Raney nickel), ensure the catalyst is active and used in the correct proportion.[4]
-
Reaction Conditions: For catalytic hydrogenation, ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen. For chemical reductions, monitor the reaction temperature, as some can be exothermic.
-
Monitoring the Reaction: Use a suitable TLC system to monitor the disappearance of the dinitro starting material and the nitro-amino intermediates. The diamine product is significantly more polar.
-
-
3. Difficulty in Product Isolation and Purification
-
Question: My final product, 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl, is difficult to crystallize and appears to be an oil. How can I obtain a solid, pure product?
-
Answer: The free base of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine can be an oil or a low-melting solid, which can make it challenging to handle and purify. Conversion to the hydrochloride salt aids in purification and stability.
-
Causality: The presence of the flexible hydroxyethoxy side chains and the amino groups can lead to strong intermolecular hydrogen bonding, which may inhibit crystallization of the free base. Impurities can also act as crystallization inhibitors.
-
Troubleshooting Steps:
-
Purification of the Free Base: Before salt formation, consider purifying the crude diamine free base using column chromatography. A silica gel column with a gradient of methanol in dichloromethane or ethyl acetate can be effective.
-
Salt Formation: Dissolve the purified free base in a suitable solvent like isopropanol or ethanol. Slowly add a solution of HCl in the same solvent or bubble dry HCl gas through the solution. The hydrochloride salt should precipitate.
-
Recrystallization: The crude hydrochloride salt can be recrystallized from a solvent system like ethanol/water or isopropanol/ether to obtain a pure, crystalline solid.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my final product?
A1: The most common impurities can be categorized by their origin in the synthetic process.
| Impurity Name | Structure | Origin | Analytical Detection |
| 2-chloro-6-(2-hydroxyethoxy)-3,5-dinitropyridine | Mono-substituted intermediate | Incomplete SNAr reaction | LC-MS, HPLC |
| 2,6-dichloro-3,5-dinitropyridine | Unreacted starting material | Incomplete SNAr reaction | GC-MS, HPLC |
| 2,6-Bis(2-hydroxyethoxy)-3-amino-5-nitropyridine | Isomeric nitro-amino intermediate | Incomplete reduction | LC-MS, HPLC |
| 2,6-dihydroxy-3,5-pyridinediamine | Hydrolysis byproduct | Presence of water during SNAr | LC-MS |
Q2: How can I best monitor the progress of the reactions?
A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring both the SNAr and the reduction steps.
-
For the SNAr step: Use a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The starting material (2,6-dichloro-3,5-dinitropyridine) will be the least polar, followed by the mono-substituted intermediate, and then the desired di-substituted product.
-
For the reduction step: A more polar mobile phase is required, such as dichloromethane/methanol (e.g., 95:5 v/v). The dinitro starting material is the least polar, the nitro-amino intermediates are of intermediate polarity, and the final diamine product is the most polar, often staying close to the baseline. Staining with ninhydrin can help visualize the amino groups.
Q3: What is the role of the nitro groups in the first step of the synthesis?
A3: The two nitro groups are strong electron-withdrawing groups. They are crucial for activating the pyridine ring towards nucleophilic aromatic substitution.[2] By withdrawing electron density from the ring, they make the carbons at the 2 and 6 positions highly electrophilic and susceptible to attack by the nucleophile (the 2-hydroxyethoxide).
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are essential:
-
Dinitropyridine compounds: These can be energetic materials and should be handled with care, avoiding excessive heat and shock.[5]
-
Sodium hydride: This is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere and away from any sources of moisture.
-
Hydrazine hydrate: This is a toxic and corrosive substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
HCl gas or concentrated solutions: These are highly corrosive and should be handled with care in a fume hood.
IV. Experimental Protocols
Protocol 1: Synthesis of 2,6-Bis(2-hydroxyethoxy)-3,5-dinitropyridine
-
Under an inert atmosphere (N2), suspend sodium hydride (2.2 eq.) in dry THF.
-
Cool the suspension to 0 °C and slowly add ethylene glycol (10 eq.).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of 2,6-dichloro-3,5-dinitropyridine (1.0 eq.) in dry THF dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture and quench by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Reduction to 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine
-
Dissolve 2,6-Bis(2-hydroxyethoxy)-3,5-dinitropyridine (1.0 eq.) in ethanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamine.
V. References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2,6-Dimethoxy-3,5-dinitropyridine | CymitQuimica [cymitquimica.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Pyridinediamine Synthesis
From the desk of a Senior Application Scientist
Welcome to the Technical Support Center for pyridinediamine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this critical structural motif. Pyridinediamines are integral components in medicinal chemistry and materials science, but their synthesis can present significant challenges, from low yields to intractable purification issues.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common experimental pitfalls and offer robust, validated solutions to streamline your synthetic workflow.
Part 1: Navigating Common Synthetic Routes
The synthesis of pyridinediamines typically proceeds via one of three main pathways: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, or the reduction of a dinitropyridine precursor. The optimal choice depends on substrate availability, functional group tolerance, and desired substitution pattern.
Below is a workflow to guide your decision-making process when encountering challenges.
Caption: General troubleshooting workflow for pyridinediamine synthesis.
Part 2: Troubleshooting Guides & FAQs
This section directly addresses specific issues you may encounter during your experiments.
Section A: Nucleophilic Aromatic Substitution (SNAr) on Halopyridines
SNAr is a classical, metal-free approach. However, the electron-deficient nature of the pyridine ring, while a prerequisite, also presents challenges.[1]
Question 1: My SNAr reaction with a chloropyridine is sluggish and gives low conversion. What are the primary causes and solutions?
Answer: Low conversion in SNAr reactions with chloropyridines is common and typically points to two main factors: the inherent stability of the C-Cl bond and suboptimal reaction conditions.
-
Causality: The pyridine nitrogen withdraws electron density, making the C2 and C4 positions electron-deficient and susceptible to nucleophilic attack.[2] However, this activation is often insufficient to overcome the high bond energy of the C-Cl bond compared to C-Br or C-I. The reaction often requires forcing conditions to proceed.[3]
-
Troubleshooting Steps:
-
Increase Temperature: These reactions often require elevated temperatures, sometimes in excess of 100-140 °C, to drive the reaction to completion.[3][4] Monitor for potential decomposition of starting materials or products at higher temperatures using TLC or LC-MS.[5][6]
-
Solvent Choice is Critical: The choice of solvent plays a vital role in reactant solubility and reaction kinetics.[5] Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred. They effectively solvate the cationic counter-ion of the amine salt, leaving a more "naked" and reactive amine nucleophile.[7] Protic solvents like alcohols can form hydrogen bonds with the amine nucleophile, stabilizing it and reducing its reactivity.[8]
-
Consider the Leaving Group: If feasible, switching from a chloropyridine to a bromopyridine or even a fluoropyridine can dramatically increase the reaction rate. While counterintuitive, the C-F bond is highly polarized, making the carbon more electrophilic, and C-F bond cleavage is not the rate-limiting step.[9]
-
Purity of Reactants: Ensure all starting materials are of high purity, as impurities can inhibit the reaction.[6]
-
Question 2: I'm observing multiple products in my SNAr reaction on a dihalopyridine. How can I improve regioselectivity?
Answer: Achieving regioselectivity on poly-halogenated pyridines is a common challenge. The electronic nature of the pyridine ring inherently activates certain positions over others.
-
Causality: The C2 and C4 positions are more electron-deficient than the C3 position.[2] Therefore, nucleophilic attack preferentially occurs at the C2 and C4 positions.[10] When both are available (e.g., 2,4-dichloropyridine), the C2 position is generally more reactive.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the reaction by using only one equivalent of your amine nucleophile. This will favor mono-substitution at the most reactive site.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity, favoring attack at the most electronically activated position and reducing the rate of reaction at less-favored sites.
-
Stepwise Addition: Consider a strategy where you first substitute the more reactive position, isolate the intermediate, and then perform a second, distinct reaction to substitute the second position, perhaps with a different nucleophile.
-
Section B: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful and versatile method, especially for less reactive aryl chlorides.[11] However, it is a complex catalytic system with many potential points of failure.
Question 3: My Buchwald-Hartwig amination of a 2-chloropyridine is not working. What are the most common points of failure?
Answer: Failure of a Buchwald-Hartwig reaction, particularly with a challenging substrate like 2-chloropyridine, usually stems from issues with the catalyst system or the reaction environment. The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[12]
-
Causality: The catalytic cycle involves the formation of an active Pd(0) species, oxidative addition into the C-Cl bond, association of the amine, and reductive elimination of the product.[13] This cycle can be easily disrupted by oxygen, water, or the wrong choice of ligand or base.
-
Troubleshooting Steps:
-
Ensure a Strictly Inert Atmosphere: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which is a primary cause of catalyst deactivation.[12] Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed.
-
Select the Right Ligand: This is arguably the most critical parameter. For electron-rich, sterically hindered chloropyridines, bulky, electron-rich phosphine ligands are essential. Standard ligands like PPh₃ are often ineffective.[12] Consider advanced, sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) which are designed to promote the difficult oxidative addition and reductive elimination steps.[12][14]
-
Use an Appropriate Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[11][12] If your substrate is sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst/ligand system and higher temperatures.[12][13] Note that the particle size and solubility of inorganic bases can impact the reaction; grinding the base or adding celite can be beneficial.[13][15]
-
Consider a Pre-catalyst: Using a palladium pre-catalyst (e.g., a G3 or G4 palladacycle) can be more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂. Pre-catalysts are designed to form the active catalyst cleanly and efficiently upon exposure to the base.[12][13]
-
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Question 4: I am seeing hydrodehalogenation (replacement of -Cl with -H) as a major side product. How can I minimize this?
Answer: Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated.[12]
-
Causality: This side reaction often occurs when the desired reductive elimination step is slow, allowing for competing pathways. This can be exacerbated by the presence of trace water or by β-hydride elimination from certain amine or ligand structures.
-
Troubleshooting Steps:
-
Ensure Strictly Anhydrous Conditions: Scrupulously dry all reagents, solvents, and glassware. Moisture can be a proton source for the reduction pathway.
-
Ligand Choice: Some ligands are more prone to side reactions. Screening different classes of ligands may be necessary.
-
Base Purity: Use a high-purity, anhydrous base. Some commercial batches of NaOtBu can contain residual moisture or sodium hydroxide, which can promote this side reaction.[12]
-
Amine Stoichiometry: Using a slight excess of the amine (1.2–1.5 equivalents) can help push the equilibrium toward the desired amination pathway.[12]
-
Part 3: Data Tables for Quick Reference
Table 1: Solvent Selection for Pyridine Amination Reactions
| Solvent | Type | Dielectric Constant (ε) | Typical Use Case | Comments |
| Toluene | Aprotic, Non-polar | 2.4 | Buchwald-Hartwig | Good for dissolving organic reagents but poor for inorganic bases.[13] |
| 1,4-Dioxane | Aprotic, Polar Ether | 2.2 | Buchwald-Hartwig | Common, but considered a high-impact solvent to be avoided if possible.[13][16] |
| Tetrahydrofuran (THF) | Aprotic, Polar Ether | 7.6 | Buchwald-Hartwig | Lower boiling point, good for reactions at moderate temperatures.[13] |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Highly Polar | 47 | SNAr | Excellent for SNAr; dissolves a wide range of reagents. Can be difficult to remove.[7] |
| N,N-Dimethylformamide (DMF) | Aprotic, Highly Polar | 37 | SNAr, Buchwald-Hartwig | Versatile solvent, but can decompose at high temperatures.[12] |
| tert-Amyl alcohol (t-AmOH) | Protic | 5.8 | Buchwald-Hartwig | Can be effective, especially with weaker bases. |
Data compiled from multiple sources.[7][12][13][16]
Table 2: Common Base Selection for Buchwald-Hartwig Amination
| Base | pKa of Conj. Acid | Type | Key Characteristics |
| Sodium tert-butoxide (NaOtBu) | ~19 | Strong, Alkoxide | Most common and effective base for C-Cl amination.[11][12] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Strong, Silylamide | Very strong, non-nucleophilic base. |
| Potassium Phosphate (K₃PO₄) | ~12.3 | Weaker, Inorganic | Good for base-sensitive substrates; requires more active catalyst.[12][13] |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | Weaker, Inorganic | Good solubility in some organic solvents; useful for sensitive substrates.[12][13] |
Part 4: Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-Chloropyridine
This protocol is a starting point and must be optimized for your specific substrate.
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the 2-chloropyridine derivative (1.0 equivalent) and the amine (1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed toluene (to make a ~0.1 M solution in the aryl halide).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.[12]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[5]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
References
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. bristol.ac.uk [bristol.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Separation of Polar Pyridine Compounds
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of polar pyridine compounds. As a scientist or drug development professional, you are likely aware of the unique challenges these analytes present. Their inherent polarity and basicity often lead to complex chromatographic issues, including poor retention, asymmetrical peak shapes, and inadequate resolution.
This guide is designed to provide you with not just solutions, but a foundational understanding of the mechanisms at play. By explaining the causality behind each experimental choice, we aim to empower you to systematically diagnose and resolve issues, leading to robust and reproducible HPLC methods.
Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during the analysis of polar pyridine derivatives.
Q1: My polar pyridine compound shows little to no retention on my C18 column and elutes near the solvent front. What is the primary cause and how can I fix it?
This is a classic problem when analyzing highly polar compounds with traditional reversed-phase (RP-HPLC) methods.[1] The nonpolar C18 stationary phase cannot adequately retain hydrophilic molecules, causing them to elute in or near the void volume.[2][3][4]
Causality: The fundamental principle of reversed-phase chromatography is the interaction between a nonpolar stationary phase and a relatively polar mobile phase. Polar analytes, like many pyridine derivatives, have a stronger affinity for the polar mobile phase than the nonpolar stationary phase, leading to minimal retention.[1]
Immediate Solutions:
-
Decrease Mobile Phase Polarity: Reduce the percentage of the aqueous component (e.g., water, buffer) and increase the organic modifier (e.g., acetonitrile, methanol). However, for very polar compounds, this may require an impractically high organic percentage, leading to other issues.
-
Mobile Phase pH Adjustment: Most pyridines are basic, with a pKa around 5.2-6.0.[5] By increasing the mobile phase pH to be at least 2 units above the pKa, the pyridine compound becomes deprotonated (neutral).[6][7] This neutral form is less polar and will interact more strongly with the C18 stationary phase, thereby increasing retention.[7][8] Caution: Standard silica-based columns are often unstable above pH 7.5-8.0.[9] Ensure your column can tolerate higher pH conditions before making this adjustment.
-
Consider Alternative Chromatography Modes: If simple mobile phase adjustments are insufficient, you will need to explore more suitable techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography.[1]
Q2: I am observing significant peak tailing for my basic pyridine analyte. What's happening at the molecular level and what are the most effective remedies?
Peak tailing is arguably the most frequent issue for basic compounds like pyridines in RP-HPLC.[10][11] It compromises resolution and the accuracy of quantification.[11]
Causality: The primary chemical cause is secondary ionic interactions between the positively charged (protonated) pyridine analyte and negatively charged, deprotonated residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[10][12] These strong, non-specific interactions create multiple retention mechanisms, leading to a "tail" on the peak.[12] Physical causes, such as a void at the column inlet, can also contribute.[13]
Effective Remedies:
-
Operate at Low pH: By lowering the mobile phase pH to ≤ 3, the residual silanol groups become fully protonated (Si-OH).[10][12] This neutralizes their negative charge, eliminating the primary source of the unwanted ionic interaction and dramatically improving peak shape.
-
Use a Mobile Phase Additive: Add a small concentration of an acid like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.05-0.1%) to the mobile phase to ensure a low pH.[6] For basic compounds, a competing base like triethylamine (TEA) can also be added to the mobile phase to occupy the active silanol sites, though this is less common with modern, high-purity columns.[10]
-
Select a Modern, Base-Deactivated Column: Use a high-purity silica column (Type B) that has been extensively end-capped.[10] These columns have a much lower concentration of accessible residual silanols, inherently reducing the potential for peak tailing. Polar-embedded phases can also offer alternative selectivity and improved peak shape.[14][15]
Troubleshooting Guide: A Deeper Dive
For more persistent issues, a more advanced approach is necessary. This section provides detailed guides for specific, challenging scenarios.
Issue 1: Poor Retention and Peak Tailing Persist Despite pH Adjustments
If basic pH and mobile phase modifications on a C18 column are not yielding satisfactory results, it's time to change your chromatographic strategy. The choice between HILIC, Mixed-Mode, and Ion-Pairing chromatography depends on your sample complexity, detection method, and desired outcome.
HILIC is an excellent alternative for retaining very polar compounds that are unretained in reversed-phase.[1][4] It utilizes a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high concentration of a nonpolar organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[1][4]
-
Mechanism of Action: A water-enriched layer is adsorbed onto the surface of the polar stationary phase.[2] Polar analytes partition into this aqueous layer and are retained. Elution is typically achieved by increasing the concentration of the aqueous component in the mobile phase.[16]
Experimental Protocol: HILIC Method Development for a Polar Pyridine
-
Column Selection: Start with a HILIC column featuring an amide or zwitterionic stationary phase. These often provide good selectivity for polar basic compounds.[16]
-
Mobile Phase Preparation:
-
Solvent A: 95:5 Acetonitrile/Water with 10 mM Ammonium Acetate, pH adjusted to 4.5 with Acetic Acid.
-
Solvent B: 50:50 Acetonitrile/Water with 10 mM Ammonium Acetate, pH adjusted to 4.5 with Acetic Acid.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Gradient: 0-5% Solvent B over 10 minutes. Hold at 5% B for 2 minutes. Return to 0% B and re-equilibrate for 5-10 minutes.
-
-
Optimization:
-
Increase Retention: Decrease the starting percentage of Solvent B (the aqueous portion).
-
Decrease Retention: Increase the starting percentage of Solvent B.
-
Adjust Selectivity: Modify the pH or the buffer concentration. Small changes can significantly impact the retention of ionizable compounds.[16]
-
MMC columns possess stationary phases with multiple functionalities, typically combining reversed-phase (e.g., C18) and ion-exchange (e.g., cation or anion exchange) properties.[17][18] This makes them exceptionally versatile for separating complex mixtures containing acidic, basic, polar, and non-polar compounds in a single run.[17][19]
-
Mechanism of Action: Retention is governed by a combination of hydrophobic and electrostatic interactions.[20] For a polar, basic pyridine, a mixed-mode column with cation-exchange functionality would provide strong retention. The selectivity can be finely tuned by adjusting mobile phase pH, ionic strength (buffer concentration), and organic solvent content.[17] A key advantage is that MMC often eliminates the need for ion-pairing reagents, making methods more MS-friendly.[17]
IPC is a reversed-phase technique where an ion-pairing reagent is added to the mobile phase.[21] This reagent is a large ionic molecule with a hydrophobic region and a charge opposite to the analyte.[22]
-
Mechanism of Action: The ion-pairing reagent (e.g., an alkyl sulfonate like sodium heptane sulfonate for basic pyridines) forms a neutral ion pair with the charged analyte.[14][21] This neutral complex is more hydrophobic and can be retained by a standard C18 column.
Key Considerations for IPC:
-
MS Incompatibility: Most ion-pairing reagents are not volatile and can cause significant ion suppression in mass spectrometry.[5][23]
-
Column Dedication: Ion-pairing reagents can permanently modify the column's stationary phase. It is best practice to dedicate a column solely for IPC methods.[14]
-
Long Equilibration Times: Columns require extended equilibration with the ion-pairing mobile phase to ensure reproducible retention times.[14]
Issue 2: Co-eluting Peaks and Poor Resolution
When peaks are retained but not separated, the focus shifts to optimizing selectivity (α).
Causality: Selectivity is a measure of the relative retention of two compounds. Poor selectivity means the column and mobile phase are not differentiating enough between your target analyte and impurities.
Solutions to Improve Selectivity:
-
Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. These solvents have different dipole moments and hydrogen bonding capabilities, which can alter elution order and improve separation.[15]
-
Fine-Tune Mobile Phase pH: Small adjustments in pH can significantly alter the ionization state of pyridine derivatives and other ionizable impurities, leading to large changes in retention and selectivity.[9][15] This is especially effective when the pKa values of the co-eluting compounds are different.
-
Switch Stationary Phase Chemistry: If you are using a C18 column, switching to a different nonpolar phase like Phenyl or Cyano, or a more advanced phase like a polar-embedded or mixed-mode column, can provide completely different interaction mechanisms and resolve the co-elution.[15][17]
Data Presentation: Comparison of Chromatographic Modes
| Feature | Reversed-Phase (with modifiers) | HILIC | Mixed-Mode (RP/Cation-Exchange) |
| Primary Interaction | Hydrophobic | Hydrophilic Partitioning | Hydrophobic & Ion-Exchange |
| Stationary Phase | Nonpolar (C18, C8) | Polar (Silica, Amide, Diol) | Bimodal (e.g., C18 + SCX) |
| Mobile Phase | High Aqueous | High Organic (>80% ACN) | Aqueous/Organic + Buffer |
| Best For... | Moderately polar pyridines | Very polar, hydrophilic pyridines | Complex mixtures, tunable selectivity |
| Pros | Widely available, well-understood | Excellent retention for polar analytes | High flexibility, MS-compatible |
| Cons | Poor retention for very polar analytes | Sensitive to water content, longer equilibration | Can be complex to develop methods |
Visualizations: Troubleshooting Workflows
A logical workflow is critical for efficient troubleshooting. The following diagrams illustrate systematic approaches to common problems.
Caption: Troubleshooting workflow for peak tailing of basic compounds.
Caption: Decision guide for selecting the optimal chromatography mode.
References
- HILIC HPLC Column - Phenomenex. (n.d.). Phenomenex.
- HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. (2025, July 4). Separation Science.
- Exploring the Role of pH in HPLC Separation. (n.d.). Moravek.
- HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
- Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho.
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (n.d.). Benchchem.
- Mixed-Mode HPLC Columns. (n.d.). Thermo Fisher Scientific - US.
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (n.d.). LCGC International.
- How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
- What can I use to purify polar reaction mixtures? (2023, July 11). Biotage.
- HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
- Mastering HILIC-Z Separation for Polar Analytes. (2023, May 22). Agilent.
- HPLC Peak Tailing. (n.d.). Axion Labs.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
- How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate.
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (n.d.). LCGC International.
- Direct chiral separation of azelnidipine by HPLC with Pirkle-type column. (2025, August 6). ResearchGate.
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- Investigation of the separation of heterocyclic aromatic amines by reversed phase ion-pair liquid chromatography coupled with tandem mass spectrometry. (2005, October 25). PubMed.
- Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. (n.d.). PubMed.
- Mixed-Mode Chromatography—A Review. (n.d.). LCGC International.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI.
- Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. (n.d.). ACS Publications.
- HPLC Column and Separation and Separation Troubleshooting. (2007, October 11). Agilent.
- Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. (2025, March 31). Inter-Research Science Publisher.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC International.
- Polar compounds separation by HPLC - any thoughts? (2014, September 1). ResearchGate.
- TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection. (n.d.). Thermo Fisher Scientific.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025, November 30). MicroSolv.
- Chiral HPLC Separations. (n.d.). Phenomenex.
- A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. (n.d.). Chromatography Online.
- Evolution of Mixed-Mode Chromatography. (n.d.).
- Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024, March 12). Technology Networks.
- Polar Compounds. (n.d.). SIELC Technologies.
Sources
- 1. waters.com [waters.com]
- 2. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotage.com [biotage.com]
- 5. helixchrom.com [helixchrom.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. veeprho.com [veeprho.com]
- 9. moravek.com [moravek.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 14. sepscience.com [sepscience.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. agilent.com [agilent.com]
- 17. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. Polar Compounds | SIELC Technologies [sielc.com]
- 21. technologynetworks.com [technologynetworks.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scaling Up the Synthesis of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl
Welcome to the technical support center for the synthesis of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important pyridine derivative. Here, we address common challenges and provide practical, field-tested solutions in a question-and-answer format to ensure the successful and efficient synthesis of your target compound.
I. Synthesis Pathway Overview
The synthesis of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl typically proceeds through a two-step process: a nucleophilic aromatic substitution (SNAr) followed by a reduction. The general scheme involves the reaction of a di-substituted pyridine with ethylene glycol, followed by the reduction of the nitro groups to amines.
Caption: General synthesis pathway for 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl.
II. Frequently Asked Questions & Troubleshooting
Nucleophilic Aromatic Substitution (SNAr) Stage
Question 1: What are the most critical parameters for maximizing the yield of the SNAr reaction between 2,6-dichloro-3,5-dinitropyridine and ethylene glycol?
Answer: The success of the SNAr reaction hinges on several key factors:
-
Choice and Stoichiometry of the Base: A strong, non-nucleophilic base is crucial for the deprotonation of ethylene glycol to form the alkoxide nucleophile. Sodium hydride (NaH) is commonly used. It is essential to use a slight excess of the base to ensure complete deprotonation.
-
Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to dissolve the reactants and facilitate the reaction. The solvent must be rigorously dried to prevent quenching of the base.
-
Temperature Control: The initial deprotonation of ethylene glycol is often performed at a lower temperature (e.g., 0 °C) to control the exothermic reaction. The subsequent substitution reaction may require heating to proceed at a reasonable rate. Careful temperature monitoring is critical to prevent side reactions.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the base and other reagents by moisture and oxygen.[1]
Question 2: I am observing the formation of mono-substituted and other impurities during the SNAr reaction. How can I minimize these?
Answer: The formation of mono-substituted product (2-chloro-6-(2-hydroxyethoxy)-3,5-dinitropyridine) and other byproducts can be a significant issue. Here are some troubleshooting strategies:
-
Stoichiometry of Ethylene Glycol: Ensure that a sufficient excess of ethylene glycol is used to favor the di-substitution. A molar ratio of at least 2.2 equivalents of ethylene glycol to the pyridine starting material is recommended.
-
Reaction Time and Temperature: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] Pushing the reaction for too long or at too high a temperature can lead to decomposition and the formation of tars.
-
Slow Addition of the Electrophile: Adding the 2,6-dichloro-3,5-dinitropyridine solution slowly to the pre-formed sodium glycolate solution can help to maintain a high concentration of the nucleophile and favor the desired di-substitution.
Question 3: Are there any common side reactions to be aware of during the etherification step?
Answer: Yes, several side reactions can occur:
-
Hydrolysis: If there is any water present in the reaction mixture, it can react with the starting material to form 2-chloro-6-hydroxy-3,5-dinitropyridine.
-
Polymerization: Under harsh conditions, ethylene glycol can potentially polymerize.[2]
-
Elimination Reactions: Although less common with this substrate, strong bases can sometimes promote elimination reactions.
To mitigate these, it is imperative to use anhydrous solvents and reagents and to maintain strict temperature control.
Reduction Stage
Question 4: What are the recommended reducing agents for the conversion of the dinitro compound to the diamine, especially for a large-scale synthesis?
Answer: The choice of reducing agent is critical for a clean and efficient reduction. Several options are available, each with its own advantages and disadvantages for scale-up:
| Reducing Agent | Advantages | Disadvantages |
| Catalytic Hydrogenation (H₂, Pd/C) | High yields, clean reaction, environmentally friendly byproducts (water). | Requires specialized high-pressure equipment, potential for catalyst poisoning, flammability of hydrogen gas. |
| Tin(II) Chloride (SnCl₂) | Effective and widely used, tolerant of various functional groups. | Generates tin-based waste which requires proper disposal, workup can be cumbersome. |
| Hydrazine Hydrate with a Catalyst | Can be a milder alternative to catalytic hydrogenation.[3] | Hydrazine is highly toxic and potentially explosive, requires careful handling. |
For large-scale synthesis, catalytic hydrogenation is often preferred due to its efficiency and cleaner profile, provided the necessary safety infrastructure is in place.
Question 5: I am struggling with the selective reduction of the two nitro groups. What factors influence this selectivity?
Answer: In some cases, achieving complete reduction of both nitro groups without over-reduction or side reactions can be challenging. The relative positions of the substituents on the pyridine ring can influence the reactivity of the nitro groups.[4][5]
-
Steric Hindrance: In some substituted dinitroarenes, the least sterically hindered nitro group may be reduced preferentially.[4][5]
-
Electronic Effects: The electronic nature of the substituents can also play a role. For instance, in dinitrophenols and their ethers, the nitro group ortho to the alkoxy group is often preferentially reduced.[4][5]
To ensure complete reduction of both nitro groups to the desired diamine, it is important to use a sufficient excess of the reducing agent and to monitor the reaction closely until the disappearance of the starting material and any mono-amino intermediates.
Purification and Salt Formation
Question 6: What are the key challenges in purifying the final product, 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl?
Answer: Purification can be challenging due to the polar nature of the diamine and its potential for multiple protonation states.
-
Similar Polarity to Byproducts: The product may have a similar polarity to starting materials or byproducts, making chromatographic separation difficult.[1]
-
Crystallization Difficulties: The free base may be an oil or difficult to crystallize. Conversion to the hydrochloride salt often facilitates purification by inducing crystallization.
-
Stability: The free diamine may be susceptible to oxidation and degradation. The hydrochloride salt is generally more stable.[6]
A multi-step purification process, such as a combination of column chromatography of the free base followed by crystallization of the hydrochloride salt, may be necessary.[1]
Question 7: How can I optimize the formation and isolation of the hydrochloride salt?
Answer: The formation of the hydrochloride salt is a critical step for both purification and long-term stability.
-
Solvent Selection: The choice of solvent is crucial. A solvent in which the hydrochloride salt is poorly soluble is ideal for inducing precipitation. Common choices include isopropanol, ethanol, or mixtures with ethers like diethyl ether or MTBE.
-
Stoichiometry of HCl: A slight excess of hydrochloric acid (typically as a solution in a suitable solvent like isopropanol or dioxane) is added to the solution of the free base to ensure complete salt formation.
-
Temperature: Cooling the mixture after the addition of HCl can help to maximize the yield of the precipitated salt.
-
Washing: The isolated salt should be washed with a non-polar solvent to remove any residual impurities.
Scale-Up Considerations
Question 8: What are the primary challenges when scaling up this synthesis from the lab to a pilot plant or manufacturing scale?
Answer: Scaling up presents several challenges that need to be addressed proactively:
-
Heat Transfer: Exothermic reactions, such as the deprotonation of ethylene glycol and the reduction step, can become difficult to control in large reactors due to a lower surface area-to-volume ratio.[1]
-
Mixing: Inadequate mixing can lead to localized concentration and temperature gradients, resulting in the formation of impurities and inconsistent results.[1]
-
Reagent Addition: The rate of addition of reagents, especially for exothermic steps, needs to be carefully controlled to maintain a safe operating temperature.[1]
-
Workup and Isolation: The handling of large volumes of solvents and the isolation of the product via filtration or centrifugation require specialized equipment and procedures.
It is highly recommended to perform a small-scale pilot run before proceeding to a large-scale reaction to identify and address any potential issues.[1]
Caption: A troubleshooting workflow for the synthesis of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl.
III. References
-
Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines... - ResearchGate. Available at: [Link]
-
Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Available at: [Link]
-
Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. Available at: [Link]
-
2,6-BIS(2-HYDROXYETHOXY)-3,5-PYRIDINEDIAMINE DIHYDROCHLORIDE - gsrs. Available at: [Link]
-
Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at: [Link]
-
Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange. Available at: [Link]
-
(PDF) Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines - ResearchGate. Available at: [Link]
-
Pyridine: Uses, Structure & pKa - StudySmarter. Available at: [Link]
-
SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl - European Commission. Available at: [Link]
-
2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl | C9H17Cl2N3O4 | CID 70516185. Available at: [Link]
-
Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available at: [Link]
-
Pyridine - Wikipedia. Available at: [Link]
-
Pyridines. Available at: [Link]
-
Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol - ResearchGate. Available at: [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. Available at: [Link]
-
Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds: Unified Total Synthesis of the Limonoid Alkaloids | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]
-
US5939553A - Process for preparing pyridine-2,6-diamines - Google Patents. Available at:
-
2,6-DIMETHOXY-3,5-PYRIDINEDIAMINE DIHYDROCHLORIDE - gsrs. Available at: [Link]
Sources
Technical Support Center: Long-Term Stability of Pyridinediamine HCl
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage conditions and long-term stability of Pyridinediamine HCl. The following information is synthesized from established principles of chemical stability, safety data for related compounds, and best practices in pharmaceutical sciences.
Frequently Asked Questions (FAQs)
General Storage and Handling
Q1: What are the ideal storage conditions for long-term stability of Pyridinediamine HCl?
For optimal long-term stability, Pyridinediamine HCl should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1][3] It is crucial to store the compound away from heat, direct sunlight, and sources of ignition.[2]
Q2: Why is it important to store Pyridinediamine HCl in a tightly sealed container?
Pyridinediamine HCl, like many hydrochloride salts of organic bases, is potentially hygroscopic, meaning it can readily absorb moisture from the atmosphere.[4][5] Ingress of moisture can lead to physical changes in the powder, such as clumping, and may initiate chemical degradation pathways like hydrolysis. A tightly sealed container is the first line of defense against moisture-induced degradation.
Q3: Are there any materials or substances that should be avoided during storage?
Yes. Pyridinediamine HCl should be stored away from incompatible materials, most notably strong oxidizing agents and strong bases.[1] Contact with strong bases can deprotonate the hydrochloride salt, liberating the free base which may have different stability characteristics. Strong oxidizers can lead to chemical decomposition.
Troubleshooting Common Issues
Q4: I've noticed the color of my Pyridinediamine HCl has changed over time. What could be the cause?
A change in color is often an indicator of chemical degradation. This could be due to several factors, including:
-
Oxidation: Exposure to air, especially in the presence of light or trace metal impurities, can cause oxidative degradation of the diamine functional groups.
-
Photodegradation: If the compound has been exposed to light, particularly UV light, it may have undergone photodegradation. It is recommended to store it in an amber or opaque container to minimize light exposure.[]
-
Contamination: Contamination from improper handling or storage with incompatible materials could also lead to a color change.
If you observe a color change, it is advisable to re-test the material for purity and potency before use.
Q5: The powder has become clumpy and difficult to handle. What is the likely cause and is the product still usable?
Clumping is a strong indication that the material has absorbed moisture due to its hygroscopic nature.[4] This suggests that the container may not have been sealed properly or was opened frequently in a humid environment.
While the presence of moisture does not automatically mean the compound has degraded chemically, it increases the risk of hydrolysis and other degradation pathways. It is highly recommended to perform analytical testing (e.g., Karl Fischer titration for water content, HPLC for purity) to assess the integrity of the material before use.
In-Depth Technical Guidance
Understanding Potential Degradation Pathways
While specific degradation pathways for Pyridinediamine HCl are not extensively published, we can infer potential routes based on the chemistry of pyridine and aromatic amines.[7][8] Forced degradation studies, which intentionally expose the API to harsh conditions, are crucial for elucidating these pathways.[][9]
Key potential degradation mechanisms include:
-
Hydrolysis: The amine groups could be susceptible to hydrolysis under certain pH conditions, although they are generally stable.
-
Oxidation: Aromatic amines are often prone to oxidation, which can be catalyzed by light, heat, and metal ions. This can lead to the formation of colored impurities.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.
The following diagram illustrates a hypothetical degradation pathway, emphasizing the importance of controlling environmental factors.
Caption: Hypothetical degradation pathways for Pyridinediamine HCl.
Recommended Stability Testing Protocol
To establish the shelf-life and confirm optimal storage conditions for Pyridinediamine HCl, a comprehensive stability testing program is essential.[][10] This typically involves both long-term and accelerated stability studies.
Experimental Workflow for Stability Testing
The following diagram outlines a typical workflow for a stability study.
Caption: A typical experimental workflow for stability testing of an API.
Summary of Recommended Storage and Stability Testing Parameters
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, ambient temperature (e.g., 15-25°C) | Prevents thermally induced degradation. |
| Humidity | Dry, low humidity environment | Minimizes moisture absorption by the hygroscopic HCl salt.[4] |
| Light | Protected from light (e.g., amber glass vial, opaque container) | Prevents photodegradation.[] |
| Atmosphere | Inert atmosphere (e.g., Nitrogen or Argon) for very long-term storage | Minimizes oxidation. |
| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents exposure to air and moisture.[3] |
References
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine hydrochloride, 98%.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Loba Chemie. (2023). PYRIDINE FOR SYNTHESIS.
- Jubilant Ingrevia Limited. (2024). Pyridine 1 degree Safety Data Sheet.
- Casaite, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PMC - NIH.
- Stendal, T. L., et al. (1998). Drug stability and pyridine generation in ceftazidime injection stored in an elastomeric infusion device. American Journal of Health-System Pharmacy.
- Apollo Scientific. (n.d.). Pyridine.
- Washington State University. (n.d.). SPECIAL STORAGE AND HANDLING PROCEDURES.
- Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
- Abdel-Moety, E. M., et al. (n.d.). Degradation pathway of pralidoxime chloride in concentrated acidic solution. PubMed.
- (2021). Pyridine hydrochloride - Safety Data Sheet.
- European Commission. (n.d.). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl.
- Loba Chemie. (2019). 2N,2N-DIETHYL-6-METHYL-2,5-PYRIDINE-DIAMINE HCl MSDS.
- Enamine. (n.d.). safety data sheet.
- BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients.
- Singh, H., et al. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central.
- Stendal, T. L., et al. (1998). Drug stability and pyridine generation in ceftazidime injection stored in an elastomeric infusion device. ResearchGate.
- Casaite, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed.
- MRIGlobal. (n.d.). Stability Testing for API Synthesis.
- (n.d.). Microbial Degradation of Pyridine by Co-culture of Two Newly Isolated Strains, Arthrobacter sp. Strain PDC-1 and Rhodococcus sp. Strain HPD-2. ResearchGate.
- MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine.
- Salah, N., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed.
- EWG Skin Deep®. (n.d.). What is 2,6-DIMETHOXY-3,5-PYRIDINEDIAMINE HCL.
- Allwood, M. C., & Martin, H. J. (1996). Long-term stability of cimetidine in total parenteral nutrition. Journal of Clinical Pharmacy and Therapeutics.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. uprm.edu [uprm.edu]
- 4. fishersci.com [fishersci.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation pathway of pralidoxime chloride in concentrated acidic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mriglobal.org [mriglobal.org]
Technical Support Center: Overcoming Cell Permeability Challenges with Pyridine Derivatives
Welcome to the technical support center dedicated to addressing a critical challenge in drug discovery: the poor cell permeability of pyridine derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to empower researchers in medicinal chemistry and drug development. Our focus is on providing not just procedural steps, but the underlying scientific rationale to inform your experimental design and interpretation.
Introduction: The Pyridine Permeability Paradox
The pyridine ring is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its capacity for substitution make it a versatile scaffold. However, the basicity of the pyridine nitrogen (pKa ≈ 5.2) often leads to protonation at physiological pH (7.4). This resulting positive charge can significantly hinder passive diffusion across the lipophilic cell membrane, creating a permeability barrier that stalls many promising drug candidates. This guide will equip you with the knowledge and tools to diagnose and resolve these permeability issues.
Part 1: Troubleshooting Guide - Low Permeability in Pyridine-Containing Compounds
This section addresses common issues encountered during the development of pyridine derivatives, offering a structured approach to problem-solving.
Issue 1: My pyridine derivative shows high potency in biochemical assays but has no activity in cell-based assays.
This is a classic indicator of poor cell permeability. The compound cannot reach its intracellular target at a sufficient concentration to exert its biological effect.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low cell-based activity.
Detailed Steps & Rationale:
-
Characterize Physicochemical Properties:
-
Why: Before assuming permeability is the sole issue, confirm the compound's fundamental properties. Poor aqueous solubility can also lead to low apparent activity.
-
Action: Experimentally determine the LogP/LogD, pKa, and aqueous solubility. The LogD at pH 7.4 is particularly critical as it reflects the lipophilicity of the molecule in its relevant ionization state.
-
-
Assess Passive Permeability (PAMPA):
-
Why: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cost-effective method to specifically measure passive diffusion. It isolates the compound's ability to cross a lipid membrane without the confounding influence of active transporters.
-
Action: Perform a PAMPA assay. A low permeability coefficient (Pe) strongly suggests that the compound's intrinsic physicochemical properties are hindering its ability to cross the cell membrane.
-
-
Evaluate Active Transport (Caco-2 Assay):
-
Why: If passive permeability is moderate to high, the issue could be active efflux, where transporters like P-glycoprotein (P-gp) pump the compound out of the cell. The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that express these transporters.
-
Action: Conduct a bidirectional Caco-2 assay to measure permeability in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (B-A / A-B) greater than 2 is a strong indicator that the compound is a substrate for an efflux pump.
-
Issue 2: My compound is a known P-gp substrate. How can I circumvent efflux?
Efflux is a major hurdle for many nitrogen-containing heterocycles.
Strategies to Mitigate Efflux:
-
Saturate the Transporter: In some research contexts, co-dosing with a known P-gp inhibitor like verapamil can increase intracellular concentration. However, this is not a viable long-term strategy for drug development due to potential drug-drug interactions.
-
Scaffold Modification: The most robust solution is to modify the molecule to reduce its recognition by efflux transporters. This can involve:
-
Reducing Hydrogen Bond Donors: Efflux pumps often recognize molecules with multiple hydrogen bond donors.
-
Increasing Molecular Rigidity: Introducing conformational constraints can disrupt the optimal interaction with the transporter.
-
"Chameleonic" Properties: Designing molecules that can form internal hydrogen bonds in a lipophilic environment to mask polar groups can improve permeability and reduce efflux recognition.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How can I reduce the basicity of the pyridine nitrogen to improve permeability?
-
A1: Modulating the pKa of the pyridine ring is a key strategy. The goal is to lower the pKa, reducing the proportion of the protonated, charged species at physiological pH. This can be achieved by introducing electron-withdrawing groups (EWGs) onto the pyridine ring. For example, a halogen or a trifluoromethyl group can significantly lower the pKa. However, be mindful that these modifications will also affect the molecule's target engagement and overall pharmacological profile. A delicate balance must be struck.
Q2: What is the "N-oxide" strategy and when should I use it?
-
A2: Converting the pyridine nitrogen to an N-oxide is a prodrug-like approach. The N-oxide is less basic than the parent pyridine, and the N-O bond is polar, which can improve solubility. While this may seem counterintuitive for permeability, the N-oxide can be metabolically reduced back to the active parent pyridine inside the cell. This strategy is particularly useful when direct modification of the pyridine ring with EWGs is not feasible due to synthetic challenges or loss of activity.
Q3: Are there formulation-based approaches to improve the permeability of my pyridine derivative?
-
A3: Yes, formulation can be a powerful tool, especially in later stages of development. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance the absorption of lipophilic compounds. For ionizable compounds, creating salt forms with improved solubility and dissolution rates can also be beneficial. However, the intrinsic permeability of the molecule remains a critical factor that should ideally be addressed through medicinal chemistry.
Q4: How do I interpret conflicting data between PAMPA and Caco-2 assays?
-
A4: This is a common and informative scenario.
-
High PAMPA, Low Caco-2 (A-B): This strongly suggests the involvement of active efflux. The compound can passively cross a lipid membrane but is being actively pumped out by transporters in the Caco-2 cells.
-
Low PAMPA, Low Caco-2 (A-B): This indicates that the primary issue is poor passive permeability. The compound's physicochemical properties are not suitable for crossing the cell membrane, and active transport is not a significant factor.
-
Permeability Assay Interpretation:
| PAMPA Result | Caco-2 (A-B) Result | Caco-2 Efflux Ratio | Likely Interpretation |
| High | High | < 2 | Good overall permeability |
| High | Low | > 2 | Passive permeability is good, but compound is an efflux substrate. |
| Low | Low | < 2 | Poor passive permeability is the primary issue. |
| Low | High | N/A | This is an unusual result, may indicate active uptake. |
Part 3: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound.
Methodology:
-
Prepare Donor Plate: Dissolve the test compound in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100-200 µM.
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same buffer.
-
Coat Filter Plate: The filter plate (with a PVDF or similar membrane) is coated with a lipid solution (e.g., 2% lecithin in dodecane).
-
Assemble Sandwich: Place the lipid-coated filter plate onto the acceptor plate. Carefully add the compound solutions from the donor plate into the wells of the filter plate.
-
Incubation: Cover the "sandwich" and incubate at room temperature for 4-16 hours.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculation: The permeability coefficient (Pe) is calculated using established equations that account for the surface area of the membrane and the incubation time.
Protocol 2: Bidirectional Caco-2 Permeability Assay
Objective: To assess both passive permeability and active transport (efflux).
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Apical to Basolateral (A-B) Transport:
-
Add the test compound (typically at 1-10 µM) to the apical (upper) chamber.
-
Add fresh media to the basolateral (lower) chamber.
-
Incubate at 37°C with 5% CO2.
-
Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Basolateral to Apical (B-A) Transport:
-
Add the test compound to the basolateral chamber.
-
Add fresh media to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is then calculated as Papp(B-A) / Papp(A-B).
Part 4: Strategic Approaches to Improving Permeability
Caption: Strategies for enhancing the permeability of pyridine derivatives.
This guide provides a framework for systematically addressing permeability issues with pyridine derivatives. By combining careful physicochemical characterization, appropriate in vitro assays, and rational medicinal chemistry strategies, researchers can successfully navigate these challenges and advance their drug discovery programs.
References
-
Title: The Influence of Physicochemical Properties on ADME Profiles Source: Sygnature Discovery URL: [Link]
-
Title: Caco-2 Permeability Assay Source: Creative Bioarray URL: [Link]
-
Title: PAMPA Assay Source: Creative Bioarray URL: [Link]
-
Title: The Pyridine N-Oxide Motif Source: Practical Fragments URL: [Link]
Validation & Comparative
A Comparative Guide to the Purity Assessment of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl by Quantitative NMR
In the landscape of pharmaceutical development and quality control, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth analysis of using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl, a complex heterocyclic amine. We will explore the causality behind the experimental design, compare its performance with orthogonal analytical techniques like High-Performance Liquid Chromatography (HPLC), and provide detailed, self-validating protocols grounded in established scientific principles.
The Principle of Purity Determination: Beyond a Single Method
Purity is not a monolithic concept but rather a composite of an analyte's identity, its principal organic components, and the presence of impurities such as residual solvents and water. An authoritative assessment, therefore, relies on a multi-faceted approach, employing orthogonal methods that measure different physicochemical properties.
-
Chromatographic Purity (HPLC): This technique excels at separating and quantifying related substances and degradation products, providing a profile of the organic purity relative to a reference standard.
-
Absolute Purity (qNMR): qNMR stands as a primary analytical method, capable of determining the absolute purity or mass fraction of a substance without the need for a specific reference standard of the same compound. It achieves this by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.
-
Non-Volatile and Inorganic Impurities: Techniques like Thermogravimetric Analysis (TGA) and Karl Fischer titration are employed to quantify residual solvents, water content, and non-volatile inorganic impurities, which are often invisible to NMR and HPLC.
This guide will focus on the power of ¹H qNMR as a primary method for the purity determination of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl, contextualized by a comparison with HPLC.
Method Selection: Why qNMR for a Pyridine Derivative?
The choice of ¹H qNMR for 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl is underpinned by several key advantages:
-
Structural Specificity: NMR provides unparalleled structural information, confirming the identity of the analyte while simultaneously quantifying it. Each unique proton environment in the molecule gives rise to a distinct signal, offering a rich fingerprint.
-
Primary Method Characteristics: The signal response in NMR is directly proportional to the number of nuclei (protons, in this case) giving rise to the signal, regardless of the molecule's structure. This fundamental principle obviates the need for a compound-specific reference standard, which may not always be available in early drug development stages.
-
Speed and Simplicity: Once the method is established, sample preparation is often straightforward, involving simple dissolution and transfer to an NMR tube, leading to a rapid analysis time.
The workflow for a comprehensive purity assessment is a logical sequence of orthogonal methods.
Caption: Relationship of analytical results in purity assessment.
Conclusion: An Integrated Approach to Purity
For the purity assessment of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl, ¹H qNMR serves as a powerful, primary method for determining absolute purity. Its speed, structural specificity, and independence from a specific reference standard make it an invaluable tool, particularly in research and development.
However, this guide demonstrates that no single technique is sufficient. A scientifically sound purity assessment is a composite narrative, written from the data of orthogonal methods. The high-resolution separation of HPLC is essential for profiling organic impurities, while techniques like Karl Fischer titration provide precise quantification of water. By integrating the absolute assay from qNMR with the impurity profile from HPLC and water content from Karl Fischer, a complete and trustworthy picture of the analyte's purity is achieved. This integrated strategy embodies the principles of scientific integrity and provides a robust foundation for drug development decisions.
References
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products. [Link]
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. [Link]
-
Singh, R., & Gethin, E. (2012). Quantitative NMR Spectroscopy. Royal Society of Chemistry. [Link]
-
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (2019). The European Pharmacopoeia (Ph. Eur.) 10th Edition. Chapter 2.2.46. Chromatographic separation techniques. [Link]
A Comparative Guide to the Biological Activity of Pyridinediamine Isomers
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isomeric Position in Pyridinediamines
Pyridinediamines, heterocyclic compounds featuring a pyridine ring substituted with two amino groups, represent a privileged scaffold in medicinal chemistry. The specific placement of the amino groups around the pyridine ring—creating isomers such as 2,6-diaminopyridine and 3,4-diaminopyridine—dramatically alters the molecule's electronic properties, stereochemistry, and hydrogen bonding potential. This, in turn, dictates its interaction with biological targets, leading to vastly different pharmacological effects. This guide will focus on the comparative analysis of two prominent isomers: 3,4-diaminopyridine, a well-established therapeutic agent, and 2,6-diaminopyridine, a versatile building block with its own distinct biological profile.
Comparative Analysis of Key Isomers
3,4-Diaminopyridine (3,4-DAP): The Neuromuscular Enhancer
3,4-Diaminopyridine, known clinically as Amifampridine, is a potent voltage-gated potassium (Kv) channel blocker.[1][2][3] Its primary therapeutic application is in the treatment of rare autoimmune disorders like Lambert-Eaton myasthenic syndrome (LEMS).[2][4][5]
Mechanism of Action: In conditions like LEMS, autoimmune antibodies attack presynaptic voltage-gated calcium (Cav) channels at the neuromuscular junction, reducing the influx of calcium required for acetylcholine release.[4][6] 3,4-DAP acts by blocking presynaptic Kv channels.[1][5] This inhibition of potassium efflux prolongs the duration of the action potential in the nerve terminal. The extended depolarization keeps the remaining functional Cav channels open for a longer period, thereby increasing the total influx of calcium ions. This enhanced intracellular calcium concentration facilitates the exocytosis of acetylcholine-containing vesicles, improving neuromuscular transmission and muscle strength.[1][2][4]
Recent studies have further refined this mechanism, identifying a high-affinity (1-10 μM) partial antagonist effect of 3,4-DAP on presynaptic Kv channel subtypes like Kv3.3 and Kv3.4, which is responsible for its therapeutic efficacy at low micromolar serum concentrations.[7][8]
2,6-Diaminopyridine: A Versatile Scaffold in Drug Discovery
Unlike the targeted action of its 3,4-isomer, 2,6-diaminopyridine serves as a foundational structure in the synthesis of a broader range of biologically active molecules.[9] Its utility stems from the reactivity of its amino groups, making it a key intermediate for creating compounds targeting various diseases.
Biological Activities and Applications:
-
Antimicrobial and Antimalarial Agents: The 2,6-diaminopyridine core is a component of compounds designed to inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism for organisms like Plasmodium falciparum (malaria) and various bacteria.[10][11]
-
Neuroprotective Compounds: Research has indicated that 2,6-diaminopyridine derivatives can enhance nerve growth factor activity, suggesting potential for developing therapies for neurological disorders.[9]
-
General Biochemical Reagent: It is widely used as a starting material or building block in medicinal chemistry for creating libraries of compounds for screening against various biological targets.[9][12]
The biological activity of 2,6-diaminopyridine itself is less specific than 3,4-DAP, but its derivatives have shown promise in diverse therapeutic areas.[13]
Structure-Activity Relationship (SAR) and Isomeric Comparison
The stark difference in the primary mechanism of action between 3,4-DAP and derivatives of 2,6-DAP underscores the critical importance of amine group positioning.
| Feature | 3,4-Diaminopyridine (Amifampridine) | 2,6-Diaminopyridine & Derivatives |
| Primary Mechanism | Voltage-gated potassium (Kv) channel blockade[1][14] | Varies by derivative; often targets enzymes like DHFR[10][11] |
| Key Therapeutic Area | Neuromuscular disorders (e.g., LEMS)[2][4] | Broad: Antimalarial, antibacterial, neuroprotective[9][10] |
| Molecular Action | Modulates ion channel function to enhance neurotransmitter release[8] | Typically acts as a structural scaffold for enzyme active site inhibition |
| Clinical Status | FDA-approved drug (Amifampridine)[1][4] | Primarily a building block for investigational compounds[9] |
The ortho-positioning of the amino groups in 2,6-diaminopyridine allows it to act as a bidentate ligand, crucial for coordinating within the active sites of enzymes like DHFR. In contrast, the adjacent (ortho) positioning of the amino groups in 3,4-diaminopyridine confers the specific stereochemistry and charge distribution necessary for high-affinity binding to the pore of voltage-gated potassium channels.
Visualizing the Mechanism of Action
To better understand the distinct biological roles, the following diagrams illustrate the primary pathway for 3,4-DAP and a representative experimental workflow for comparing isomer activity.
Caption: Workflow for comparing the cytotoxic activity of isomers.
Experimental Protocols for Biological Activity Assessment
To ensure the reproducibility and validity of findings, the following detailed protocols are provided.
Protocol: Patch-Clamp Electrophysiology for Kv Channel Blockade
This protocol is designed to measure the effect of pyridinediamine isomers on voltage-gated potassium channels expressed in a heterologous system (e.g., HEK293 cells).
Objective: To determine the half-maximal inhibitory concentration (IC50) of 3,4-DAP on a specific Kv channel subtype (e.g., Kv3.3).
Materials:
-
HEK293 cells stably expressing the target Kv channel.
-
Whole-cell patch-clamp rig with amplifier and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 130 K-Aspartate, 10 KCl, 10 HEPES, 5 EGTA, 2 Mg-ATP (pH 7.2 with KOH).
-
Test compounds: 3,4-Diaminopyridine stock solution (e.g., 100 mM in water).
Procedure:
-
Cell Preparation: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration: Mount a coverslip in the recording chamber and perfuse with the external solution. Approach a single cell with the micropipette and form a gigaohm seal. Rupture the membrane to achieve the whole-cell configuration.
-
Voltage Protocol & Baseline Recording:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing voltage step to +40 mV for 300 ms to elicit the potassium current. Repeat this step every 15 seconds.
-
Record the baseline current for at least 3 minutes to ensure stability.
-
-
Compound Application:
-
Prepare serial dilutions of 3,4-DAP in the external solution (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM).
-
Perfuse the cell with the lowest concentration of 3,4-DAP until the current inhibition reaches a steady state.
-
Wash out the compound with the external solution to check for reversibility.
-
Repeat the application and washout steps for each concentration in ascending order.
-
-
Data Analysis:
-
Measure the peak current amplitude at the +40 mV step for each concentration.
-
Normalize the current at each concentration to the baseline current to calculate the percentage of inhibition.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve (e.g., using the Hill equation) to determine the IC50 value.
-
Self-Validation & Controls:
-
Positive Control: Use a known Kv channel blocker (e.g., Tetraethylammonium) to confirm assay sensitivity.
-
Vehicle Control: Apply the vehicle (e.g., external solution with 0.1% water) to ensure it has no effect on the current.
-
Stability: Monitor the access resistance and leak current throughout the experiment; discard cells where these parameters change significantly.
Conclusion and Future Perspectives
The comparative analysis of pyridinediamine isomers, particularly 3,4-DAP and 2,6-DAP, provides a clear and compelling example of how subtle changes in chemical structure dictate profound differences in biological function. While 3,4-DAP has a well-defined role as a specific ion channel modulator for treating neuromuscular disease, 2,6-DAP provides a versatile platform for developing a wide array of therapeutics, from antimalarials to neuroprotective agents.
Future research should continue to explore the vast chemical space of other pyridinediamine isomers and their derivatives. A deeper understanding of their structure-activity relationships will undoubtedly unlock novel therapeutic agents targeting a wide range of diseases.
References
-
PubChem. (n.d.). 3,4-Diaminopyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2024). Amifampridine. Wikimedia Foundation. Retrieved from [Link]
-
myaware. (2020). 3,4-Diaminopyridine (3,4-DAP). Retrieved from [Link]
-
Ojala, K. S., Ginebaugh, S. P., Wu, M., Miller, E. W., & Meriney, S. D. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Journal of Biological Chemistry, 296, 100302. Retrieved from [Link]
-
Canadian Agency for Drugs and Technologies in Health. (2022). Amifampridine phosphate (Firdapse): CADTH Reimbursement Review. CADTH. Retrieved from [Link]
-
PharmaCompass. (n.d.). 3,4-DAP Drug Information. Retrieved from [Link]
-
Ojala, K. S., Ginebaugh, S. P., Wu, M., Miller, E. W., & Meriney, S. D. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. PubMed. Retrieved from [Link]
-
ResearchGate. (2021). (a) 3,4-diaminopyridine (3,4-DAP) and (b).... Retrieved from [Link]
-
Markees, D. G., Dewey, V. C., & Kidder, G. W. (1968). The synthesis and biological activity of substituted 2,6-diaminopyridines. Journal of Medicinal Chemistry, 11(1), 126–129. Retrieved from [Link]
-
Brophy, V. H., et al. (2001). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. Antimicrobial Agents and Chemotherapy, 45(1), 187-195. Retrieved from [Link]
-
Younis, Y., et al. (2013). Structure-activity-relationship Studies Around the 2-amino Group and Pyridine Core of Antimalarial 3,5-diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues With Oral in Vivo Activity. Journal of Medicinal Chemistry, 56(21), 8860-8871. Retrieved from [Link]
-
Chemsrc. (n.d.). 2,6-Diaminopyridine. Retrieved from [Link]
-
Cody, V., et al. (1988). Structural studies on bio-active compounds. Part XV. Structure-activity relationships for pyrimethamine and a series of diaminopyrimidine analogues versus bacterial dihydrofolate reductase. Journal of the Chemical Society, Perkin Transactions 2, (8), 1451-1456. Retrieved from [Link]
-
ResearchGate. (2021). A high affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Retrieved from [Link]
-
Markees, D. G., Dewey, V. C., & Kidder, G. W. (1968). The synthesis and biological activity of substituted 2,6-diaminopyridines. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Kent, C. N., et al. (2023). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry, 80, 117173. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Diaminopyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Glavač, D., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(11), 3193. Retrieved from [Link]
-
Kazi, A., et al. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega, 7(42), 37725-37737. Retrieved from [Link]
-
Jabeen, A., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1627-1659. Retrieved from [Link]
-
ResearchGate. (2015). Newer biologically active pyridines: A potential review. Retrieved from [Link]
-
Kajino, M., et al. (1989). Synthesis and biological activities of optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (manidipine) dihydrochloride. Chemical & Pharmaceutical Bulletin, 37(8), 2225-2228. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Future Journal of Pharmaceutical Sciences, 9(1), 16. Retrieved from [Link]
Sources
- 1. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. myaware.org [myaware.org]
- 3. 3,4-DAP | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Amifampridine - Wikipedia [en.wikipedia.org]
- 5. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Developments of pyridodipyrimidine heterocycles and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,6-Diaminopyridine | CAS#:141-86-6 | Chemsrc [chemsrc.com]
- 13. The synthesis and biological activity of substituted 2,6-diaminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Table 3, Key Characteristics of Amifampridine Phosphate - Amifampridine phosphate (Firdapse) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Analysis of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl and 2,6-dimethoxy-3,5-pyridinediamine HCl
To our fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the comparative evaluation of two structurally related pyridinediamine derivatives: 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl and 2,6-dimethoxy-3,5-pyridinediamine HCl. In the pursuit of novel therapeutics and chemical probes, a nuanced understanding of how subtle structural modifications influence physicochemical and biological properties is paramount. This document outlines the key differentiators between these two compounds and presents a suite of experimental protocols to empower your own comparative analyses.
Introduction: A Tale of Two Substituents
At the core of our comparison are the substituents at the 2 and 6 positions of the pyridine ring. 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl possesses flexible hydroxyethoxy chains, while 2,6-dimethoxy-3,5-pyridinediamine HCl features more compact methoxy groups. This fundamental structural divergence is hypothesized to significantly impact aqueous solubility, membrane permeability, metabolic stability, and ultimately, biological activity and potential toxicity.
While 2,6-dimethoxy-3,5-pyridinediamine HCl has found application as an oxidative hair coloring agent[1], the utility of both compounds in a research and drug development context remains largely unexplored in publicly available literature. This guide, therefore, serves as a roadmap for a head-to-head experimental comparison.
Chemical and Physical Properties: The Knowns
A summary of the fundamental properties of each compound, gathered from available data, is presented below.
| Property | 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl | 2,6-dimethoxy-3,5-pyridinediamine HCl |
| CAS Number | 85679-72-7[2] | 56216-28-5[3][4][5] |
| Molecular Formula | C9H17Cl2N3O4[2][6] | C7H13Cl2N3O2[3] |
| Molecular Weight | 302.15 g/mol [2][6] | 242.10 g/mol [7] |
| IUPAC Name | 2-[[3,5-diamino-6-(2-hydroxyethoxy)-2-pyridinyl]oxy]ethanol;dihydrochloride[2] | 2,6-Dimethoxypyridine-3,5-diamine dihydrochloride[8] |
| Known Uses | Research Chemical | Hair dyeing agent[1][3] |
Proposed Experimental Comparison: A Roadmap to Understanding
The following sections detail a series of proposed experiments designed to elucidate the key performance differences between these two molecules.
Aqueous Solubility Assessment
Causality Behind Experimental Choice: The presence of terminal hydroxyl groups in the hydroxyethoxy chains of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl is expected to enhance its hydrophilicity and, consequently, its aqueous solubility compared to the more hydrophobic methoxy groups of its counterpart. This is a critical parameter for drug development, influencing formulation and bioavailability.
Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions in DMSO.
-
Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS) at pH 7.4 to each well, typically in a 1:9 DMSO:PBS ratio.
-
Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.
In Vitro Cytotoxicity Evaluation
Causality Behind Experimental Choice: Differences in cell permeability and interaction with intracellular targets, influenced by the 2,6-substituents, may lead to varying cytotoxic profiles. A standard cell viability assay is a fundamental first step in assessing the therapeutic window of any potential drug candidate.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed a relevant cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of each compound in complete cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control (DMSO-treated cells) and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]
In Vitro Metabolic Stability Assessment
Causality Behind Experimental Choice: The ether linkages in both molecules are potential sites of metabolism. The hydroxyethoxy groups of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl may also be susceptible to phase II conjugation reactions. Assessing metabolic stability in liver microsomes provides an early indication of a compound's pharmacokinetic profile.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Compound Incubation: Add the test compound (typically at a final concentration of 1 µM) to the reaction mixture and pre-incubate at 37°C.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the disappearance of the parent compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (Clint).[11][12]
Visualizing the Comparison
To aid in the conceptualization of these compounds and the experimental workflows, the following diagrams are provided.
Caption: Chemical structures of the two pyridinediamine derivatives.
Caption: Workflow for the Kinetic Solubility Assay.
Caption: Workflow for the MTT Cell Viability Assay.
Concluding Remarks
The comparative analysis of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl and 2,6-dimethoxy-3,5-pyridinediamine HCl offers a valuable case study in structure-activity relationships. The experimental framework provided in this guide is designed to be a robust starting point for your investigations. The resulting data will undoubtedly provide critical insights into how the physicochemical and biological properties of these molecules are governed by their 2,6-substituents, thereby informing future drug design and development efforts.
References
-
PubChem. 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl | C9H17Cl2N3O4 | CID 70516185. [Link]
-
BioIVT. Metabolic Stability Assay Services. [Link]
-
European Commission. SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
The Good Scents Company. 2,6-dimethoxy-3,5-pyridine diamine HCl. [Link]
-
Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. [Link]
-
Global Substance Registration System. 2,6-BIS(2-HYDROXYETHOXY)-3,5-PYRIDINEDIAMINE DIHYDROCHLORIDE. [Link]
-
DrugFuture. 2,6-DIMETHOXY-3,5-PYRIDINEDIAMINE DIHYDROCHLORIDE. [Link]
-
Vishwa-Syntharo Pharmachem. SPECIFICATIONS 2,6-Dimethoxy-3,5-Pyridinediamine Dihydrochloride. [Link]
-
Global Substance Registration System. 2,6-DIMETHOXY-3,5-PYRIDINEDIAMINE DIHYDROCHLORIDE. [Link]
Sources
- 1. ec.europa.eu [ec.europa.eu]
- 2. 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl | C9H17Cl2N3O4 | CID 70516185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-dimethoxy-3,5-pyridine diamine HCl, 56216-28-5 [thegoodscentscompany.com]
- 4. 2,6-DIMETHOXY-3,5-PYRIDINEDIAMINE DIHYDROCHLORIDE [drugfuture.com]
- 5. Page loading... [guidechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. vishwa-syntharo.com [vishwa-syntharo.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bioivt.com [bioivt.com]
- 12. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pyridinediamine Quantification
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. Pyridinediamines, a class of compounds integral to various therapeutic agents, including the well-known hair-growth drug Minoxidil, demand robust and reliable analytical methods for their measurement.[1] The validation of these methods is not merely a regulatory formality but the very foundation of data integrity, ensuring that the results are accurate, reproducible, and fit for their intended purpose.[2][3]
This guide provides an in-depth comparison of common analytical techniques for pyridinediamine quantification, grounded in the principles of international regulatory guidelines. We will explore the causality behind experimental choices, present detailed validation protocols, and offer supporting data to empower you in selecting and validating the most appropriate method for your research and development needs.
The Regulatory Bedrock: Understanding Validation Parameters
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2][4] This process is governed by a harmonized framework established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), with specific guidance detailed in the ICH Q2(R2) document, which is adopted by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8][9]
The core objective is to evaluate a method's performance through a series of defined validation characteristics. The relationship and hierarchy of these parameters are crucial to designing a comprehensive validation study.
Caption: Logical relationship between key analytical method validation parameters.
The primary validation parameters as stipulated by ICH Q2(R2) include:
-
Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10][11]
-
Accuracy : The closeness of test results to the true value. It is often determined through recovery studies by analyzing a sample of known concentration.[3][6]
-
Precision : The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:
-
Repeatability : Precision under the same operating conditions over a short interval.
-
Intermediate Precision : Expresses within-laboratory variations (e.g., different days, analysts, or equipment).[10]
-
Reproducibility : Precision between laboratories (collaborative studies).
-
-
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[2]
-
Range : The interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity.[2]
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][10]
-
Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10][13]
Comparative Guide to Analytical Techniques for Pyridinediamine Quantification
The choice of analytical technique is dictated by the physicochemical properties of the pyridinediamine analyte, the sample matrix, and the required sensitivity and selectivity.
-
High-Performance Liquid Chromatography (HPLC) : A cornerstone of pharmaceutical analysis, HPLC is highly versatile for non-volatile and thermally unstable compounds like many pyridinediamines.[14] Separation is typically achieved on a reversed-phase (e.g., C18) column with detection commonly performed using a UV detector.[15] Its simplicity, robustness, and cost-effectiveness make it ideal for routine quality control.[14][16]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) : This technique offers a significant leap in sensitivity and selectivity. UPLC systems use smaller particle columns to achieve faster separations and higher resolution compared to HPLC.[17] Coupling this with tandem mass spectrometry (MS/MS) allows for highly specific detection and quantification based on the mass-to-charge ratio of the analyte and its fragments, making it the gold standard for bioanalysis and trace impurity quantification.[18][19]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful technique for volatile and thermally stable compounds.[14] For many pyridinediamines, which may not be sufficiently volatile, a derivatization step is often required to increase their volatility.[14] The mass spectrometer provides definitive identification, making GC-MS exceptionally useful for identifying unknown impurities or metabolites.[20]
Performance Comparison of Key Analytical Techniques
The following table summarizes typical performance characteristics for these techniques in the context of amine analysis, based on data reported in validation studies.
| Validation Parameter | HPLC-UV | UPLC-MS/MS | GC-MS (with derivatization) | Causality & Insight |
| Specificity/Selectivity | Good to Excellent | Superior | Excellent | MS detection provides unparalleled specificity based on molecular mass and fragmentation, virtually eliminating matrix interference. HPLC-UV relies on chromatographic separation and may be susceptible to co-eluting impurities with similar UV spectra. |
| Linearity (R²) | > 0.999[21] | > 0.99[22] | > 0.99[14] | All techniques demonstrate excellent linearity, a fundamental requirement for quantification. The detector response must be proportional to the analyte concentration. |
| Accuracy (% Recovery) | 98 - 102%[16] | 90 - 110%[17] | 80 - 120%[14][23] | High accuracy is achievable with all methods. The wider acceptable range for GC-MS can be due to the multi-step sample preparation, including derivatization, which can introduce more variability. |
| Precision (%RSD) | < 2%[11] | < 15%[17] | < 15%[14] | HPLC-UV often demonstrates the highest precision (lowest %RSD) due to its simpler workflow, making it ideal for API assays. The complexity of MS systems and sample prep can lead to slightly higher variability. |
| LOQ | ~0.02 µg/mL[24] | < 0.1 ng/mL[22] | pg/L range[23] | UPLC-MS/MS and GC-MS are significantly more sensitive than HPLC-UV, making them the methods of choice for trace analysis, such as impurity determination or pharmacokinetic studies. |
| Robustness | High | Moderate | Moderate | HPLC-UV methods are typically very robust. MS-based methods can be more sensitive to small changes in mobile phase composition, source conditions, and matrix effects (ion suppression/enhancement). |
Experimental Protocols: A Self-Validating System
A validation study must be planned and executed according to a pre-approved protocol. The following provides a generalized workflow and detailed steps for key validation experiments.
Caption: A typical workflow for analytical method validation.
Experimental Protocol 1: Specificity
Objective: To demonstrate that the analytical signal is solely from the analyte of interest.
Methodology:
-
Analyte Identification: Analyze a solution containing a known concentration of the pyridinediamine reference standard. The retention time (for chromatography) or mass spectrum should match the standard.
-
Placebo/Matrix Analysis: Analyze a placebo (formulation without the API) or a matrix blank (e.g., plasma, urine). No interfering peaks should be observed at the retention time of the analyte.[10]
-
Spiked Sample Analysis: Spike the placebo or matrix with the analyte and known impurities or degradation products.
-
Causality: This step is critical to prove that the presence of other components does not affect the analyte's signal. The method must be able to separate the analyte from all potential interferents.[10]
-
-
Forced Degradation (for stability-indicating methods): Expose the drug substance or product to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[4]
-
Causality: A stability-indicating method must be able to resolve the intact API from its degradation products, ensuring that a decrease in the API concentration over time is accurately measured.
-
-
Acceptance Criteria: No significant interference at the analyte's retention time. For stability-indicating methods, the analyte peak must be resolved from all degradation product peaks.
Experimental Protocol 2: Linearity, Range, LOD, and LOQ
Objective: To establish the method's quantitative capabilities across a defined concentration range.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the pyridinediamine reference standard in a suitable solvent.
-
Serial Dilutions: Prepare a series of at least five calibration standards by diluting the stock solution. The concentrations should span the expected working range.[2] For an assay, this is typically 80% to 120% of the target concentration.[10]
-
Analysis: Analyze each calibration standard in triplicate.
-
Linearity Assessment:
-
Plot the average response (e.g., peak area) versus the known concentration.
-
Perform a linear regression analysis to obtain the calibration curve equation (y = mx + c) and the coefficient of determination (R²).
-
Causality: This confirms a proportional relationship between concentration and response, which is the basis for quantification.
-
-
LOD & LOQ Determination (Signal-to-Noise Approach):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be achieved by analyzing progressively more dilute solutions.
-
Causality: These parameters define the lower limits of the method's capability, which is crucial for impurity testing or bioanalysis.[12]
-
-
Acceptance Criteria:
-
Linearity: R² ≥ 0.998 is a common target.
-
Range: The defined range must be confirmed with acceptable accuracy and precision (see Protocol 3 & 4).
-
Experimental Protocol 3: Accuracy (as % Recovery)
Objective: To determine the closeness of the measured value to the true value.
Methodology:
-
Sample Preparation: Prepare samples by spiking a placebo or matrix with the analyte at a minimum of three concentration levels, covering the specified range (e.g., 80%, 100%, and 120%).[10]
-
Replicates: Prepare a minimum of three replicates at each concentration level (for a total of at least nine determinations).[10]
-
Analysis: Analyze the prepared samples using the analytical method.
-
Calculation: Calculate the percent recovery at each concentration level using the formula:
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
-
Causality: This experiment directly challenges the method's ability to overcome matrix effects and extraction inefficiencies, providing a true measure of its accuracy.
-
Acceptance Criteria: Typically, mean recovery should be within 98.0% to 102.0% for an API assay.
Experimental Protocol 4: Precision
Objective: To assess the random error or scatter of the measurement results.
Methodology:
-
Repeatability (Intra-assay precision):
-
Perform a minimum of six determinations at 100% of the test concentration, OR
-
Analyze nine determinations across the specified range (3 concentrations, 3 replicates each).[2]
-
All analyses should be performed under the same conditions (same analyst, same instrument, same day).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Causality: This experiment assesses the impact of typical variations that occur within a laboratory, ensuring the method is reliable over time.[10]
-
-
Calculation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of measurements.
-
Acceptance Criteria:
-
Repeatability: %RSD ≤ 1.0% is often required for an API assay.
-
Intermediate Precision: %RSD ≤ 2.0% is a common target.
-
Conclusion: Beyond Validation to Lifecycle Management
The validation of analytical methods for pyridinediamine quantification is a scientifically rigorous process that underpins the quality and reliability of pharmaceutical research and development. While HPLC-UV offers a robust and precise solution for routine assays, advanced techniques like UPLC-MS/MS and GC-MS provide the superior sensitivity and selectivity required for trace-level analysis.
The choice of method must be justified based on its intended purpose, and its performance must be thoroughly documented through a comprehensive validation study adhering to ICH guidelines.[6][11] Modern regulatory expectations are now shifting from a one-time validation event to a continuous lifecycle management approach, where the analytical procedure's performance is monitored throughout its operational life to ensure it remains fit for purpose.[6] By embracing these principles of scientific integrity and thoroughness, researchers can ensure their data is defensible, reliable, and of the highest quality.
References
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. Retrieved January 21, 2026, from [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration. Retrieved January 21, 2026, from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025, August 13). Lab Manager. Retrieved January 21, 2026, from [Link]
-
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7). ECA Academy. Retrieved January 21, 2026, from [Link]
-
3 Key Regulatory Guidelines for Method Validation. (2025, July 30). Altabrisa Group. Retrieved January 21, 2026, from [Link]
-
Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration. Retrieved January 21, 2026, from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). European Medicines Agency. Retrieved January 21, 2026, from [Link]
-
Analytical Method Development and Validation of Minoxidil in Pharmaceutical Dosage Forms by UV Spectrophotometry. (2023, October 12). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. (2020, January 11). PubMed. Retrieved January 21, 2026, from [Link]
-
A comparative survey of two analytical methods for identification and quantification of biogenic amines. (2002). CONICET Digital. Retrieved January 21, 2026, from [Link]
-
Quality: specifications, analytical procedures and analytical validation. (2023, December 15). European Medicines Agency. Retrieved January 21, 2026, from [Link]
-
Separation of 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 21, 2026, from [Link]
-
New analytical method development for the estimation of minoxidil by rp hplc method. (2022). International Journal of Pharmacy and Analytical Research. Retrieved January 21, 2026, from [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023, May 20). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Novel Method for the Estimation of Minoxidil and Aminexil in Marketed Formulation. (n.d.). International Journal for Modern Trends in Science and Technology. Retrieved January 21, 2026, from [Link]
-
ICH Q2(R2) Validation of analytical procedures. (2024, June 14). European Medicines Agency. Retrieved January 21, 2026, from [Link]
-
HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. (2006). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Standardization, Validation, and Application of a Rapid and Reliable HPLC-UV Method for the Determination of Minoxidil and Minoxidil Oxothiazolidinecarboxylate in Hair Growth Products. (2025, January 27). Preprints.org. Retrieved January 21, 2026, from [Link]
-
A Novel developed method for the estimation Minoxidil in Pharmaceuticals Using performance Liquid Chromatographic Process. (2021, February 25). Journal of Cardiovascular Disease Research. Retrieved January 21, 2026, from [Link]
-
EMA publishes Document on the Validation of analytical Methods. (2014, August 6). gmp-compliance.org. Retrieved January 21, 2026, from [Link]
-
High-performance liquid chromatography method to analyze free and total urinary pyridinoline and deoxypyridinoline. (2003). PubMed. Retrieved January 21, 2026, from [Link]
-
Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. (2018, May 15). ResearchGate. Retrieved January 21, 2026, from [Link]
-
ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 21, 2026, from [Link]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved January 21, 2026, from [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. Retrieved January 21, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved January 21, 2026, from [Link]
-
Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. (2019). PubMed. Retrieved January 21, 2026, from [Link]
-
What is PY GC-MS analysis?. (n.d.). OSE SERVICES. Retrieved January 21, 2026, from [Link]
-
UPLC-ESI-MS/MS method for the quantitative measurement of aliphatic diamines, trimethylamine N-oxide, and β-methylamino-l-alanine in human urine. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. (2009, May 1). PubMed. Retrieved January 21, 2026, from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved January 21, 2026, from [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). QbD Group. Retrieved January 21, 2026, from [Link]
-
How Is GC-MS Used For Qualitative Analysis?. (2025, August 2). YouTube. Retrieved January 21, 2026, from [Link]
-
Development of a new SPE UPLC-MS/MS method for extraction and quantitation of TDA on gloves following TDI exposure. (n.d.). PhareSST. Retrieved January 21, 2026, from [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. Retrieved January 21, 2026, from [Link]
-
Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. (2019). SpringerLink. Retrieved January 21, 2026, from [Link]
-
Pyridines Separation of pyridine and other amines. (2011). Agilent. Retrieved January 21, 2026, from [Link]
-
A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. (2007). La démarche ISO 17025. Retrieved January 21, 2026, from [Link]
-
Analytical Method Development and Validation: A Review. (2019, May 15). Journal of Drug Delivery and Therapeutics. Retrieved January 21, 2026, from [Link]
-
Analytical method validation: A brief review. (n.d.). International Journal of Research in Pharmaceutical and Biomedical Sciences. Retrieved January 21, 2026, from [Link]
-
UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. (2023). Journal of Applied Pharmaceutical Science. Retrieved January 21, 2026, from [Link]
-
VALIDATION OF ANALYTICAL METHODS. (n.d.). IKEV. Retrieved January 21, 2026, from [Link]
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. database.ich.org [database.ich.org]
- 3. jddtonline.info [jddtonline.info]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 8. Search | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. wjarr.com [wjarr.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ijpar.com [ijpar.com]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 23. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. preprints.org [preprints.org]
A Guide to Robust Assay Design: Control Experiments for Assays Utilizing 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl
In the pursuit of reliable and reproducible scientific data, the design of an assay is as critical as the execution. This guide provides an in-depth look at the essential control experiments required when developing and employing assays that incorporate 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl. While specific applications for this compound are not widely documented, the principles outlined here serve as a foundational framework for ensuring the scientific integrity of any fluorescence-based assay.
Understanding the Role of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl
2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl is a diamine derivative of pyridine with a molecular weight of 302.15 g/mol [1]. Its structure suggests potential for use in various chemical and biological assays, possibly as a fluorescent probe or a chelating agent, owing to the presence of electron-donating amino and hydroxyethoxy groups. However, without specific application data, we must approach assay development with a comprehensive set of controls to validate its function and rule out potential artifacts.
The Imperative of Controls: A Self-Validating System
A well-designed assay is a self-validating system. Each control experiment is a question posed to the system, and the collective answers build confidence in the final results. For any novel assay involving a compound like 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl, a multi-tiered control strategy is paramount.
Fundamental Controls for Assay Viability
These initial controls establish the basic functionality and limits of the assay system.
-
Blank Controls: These wells contain all assay components except the analyte of interest. They are crucial for determining the background signal or auto-fluorescence of the reagents themselves[2]. A high blank signal can mask the true signal from the analyte and reduce the assay's sensitivity.
-
Positive Controls: A known active compound or condition that is expected to produce a strong positive signal in the assay. This confirms that the assay is capable of detecting the target effect.
-
Negative Controls: A known inactive compound or condition that should not produce a signal. This control is essential for defining the baseline and identifying false positives.
Workflow for Establishing Fundamental Assay Controls
Caption: Workflow for establishing fundamental assay controls.
Compound-Specific Controls for 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl
When introducing a new reagent like 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl, a deeper level of scrutiny is required to understand its behavior within the assay system.
-
Vehicle Control: The solvent in which 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl is dissolved is tested alone to ensure it has no effect on the assay outcome. This is critical as solvents like DMSO can have biological activity.
-
Compound-only Control: 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl is added to the assay in the absence of the target to assess its intrinsic fluorescence or any non-specific interactions with other assay components.
-
Dose-Response Curve: To understand the compound's potency and potential for off-target effects at high concentrations, a dose-response curve should be generated.
Comparison with Alternative Probes or Methods
To establish the utility of an assay using 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl, its performance must be benchmarked against existing technologies. The choice of alternative will depend on the specific application (e.g., measuring enzyme activity, detecting a specific molecule).
| Parameter | Assay with 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl | Alternative Method (e.g., Established Fluorescent Probe) | Rationale for Comparison |
| Signal-to-Background Ratio | To be determined | Typically >10 | A higher ratio indicates greater sensitivity and a larger assay window. |
| Specificity | To be determined | High | The ability to detect only the target of interest without cross-reactivity. |
| Photostability | To be determined | High | Resistance to photobleaching ensures signal stability over time during measurement[3]. |
| Interference | To be determined | Low | Susceptibility to interference from other compounds or sample matrix components. |
Detailed Experimental Protocols
The following are generalized protocols that should be adapted for the specific assay being developed.
Protocol 1: Determining Intrinsic Fluorescence and Autofluorescence
-
Prepare a series of dilutions of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl in the assay buffer.
-
In a 96-well plate, add each dilution to wells containing only the assay buffer.
-
Include "buffer only" wells as a blank control[4].
-
Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Separately, prepare wells with all assay components (except the test compound) to measure the autofluorescence of the system.
-
Subtract the blank values from all readings.
Protocol 2: Assessing for Non-specific Interactions
-
Prepare assay wells containing all components except the primary target (e.g., enzyme or receptor).
-
Add a concentration range of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl.
-
Include positive and negative controls for the assay endpoint.
-
Incubate and measure the signal. A significant signal in the absence of the target suggests non-specific interactions.
Logical Framework for Assay Validation
The validation of an assay utilizing a novel compound follows a logical progression from basic signal detection to robust characterization of its performance and limitations.
Caption: Logical progression of assay validation for a novel compound.
Conclusion and Future Directions
The successful implementation of any new reagent in an assay hinges on a rigorous and systematic approach to validation. For a compound like 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl, where public data on its applications is scarce, the onus is on the researcher to build a comprehensive validation package. By employing the control strategies outlined in this guide, scientists can ensure the data generated is both accurate and reliable, paving the way for novel discoveries. Further research into the specific fluorescent properties and potential quenching effects of this molecule would be highly beneficial for its application in fluorescence-based assays[4].
References
-
BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications. [Link]
-
FluoroFinder. (2022-02-01). Newsletter: Designing a Fluorescence Microscopy Experiment. [Link]
-
PubChem. 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl. [Link]
-
Molecular Devices. Establishing and optimizing a fluorescence polarization assay. [Link]
-
ASM Journals. (2025-06-12). A fluorescence-based protocol to monitor bacterial antagonism. [Link]
-
European Commission. SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl. [Link]
-
GSRS. 2,6-BIS(2-HYDROXYETHOXY)-3,5-PYRIDINEDIAMINE DIHYDROCHLORIDE. [Link]
Sources
- 1. 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl | C9H17Cl2N3O4 | CID 70516185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Newsletter: Designing a Fluorescence Microscopy Experiment - FluoroFinder [fluorofinder.com]
- 4. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
The Architectural Nuances of Bioactivity: A Comparative Guide to Substituted Pyridines
The pyridine ring, a foundational scaffold in medicinal chemistry, represents a privileged structure in the design of novel therapeutics. Its unique electronic properties and synthetic versatility have led to its incorporation into a vast array of bioactive molecules, demonstrating remarkable efficacy across diverse pharmacological classes. This guide provides an in-depth comparison of the bioactivity of substituted pyridines, offering experimental data and mechanistic insights for researchers, scientists, and drug development professionals. We will explore how the strategic placement of various functional groups on the pyridine core dictates its biological activity, focusing on anticancer, anti-inflammatory, and antimicrobial applications.
The Pyridine Scaffold: A Privileged Core in Drug Discovery
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of numerous FDA-approved drugs. Its similarity to benzene in terms of planarity and the ability to engage in π-π stacking interactions, combined with the nitrogen atom's capacity to act as a hydrogen bond acceptor, imparts favorable pharmacokinetic properties to pyridine-containing molecules. This includes enhanced aqueous solubility and metabolic stability, crucial attributes for effective drug candidates. The diverse biological activities exhibited by pyridine derivatives, ranging from anticancer to antimicrobial and anti-inflammatory, underscore the immense potential of this heterocyclic system in medicinal chemistry.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyridine derivatives have emerged as a significant class of compounds in the development of anticancer agents, targeting various hallmarks of cancer, including sustained proliferative signaling and angiogenesis.
Mechanism of Action: Inhibition of VEGFR-2 Signaling
A key mechanism through which many substituted pyridines exert their anticancer effects is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a critical receptor tyrosine kinase that, upon binding with its ligand VEGF, triggers a signaling cascade promoting endothelial cell proliferation, migration, and survival, ultimately leading to tumor angiogenesis. By blocking the ATP-binding site of the VEGFR-2 kinase domain, substituted pyridines can effectively halt this process, cutting off the tumor's blood supply and inhibiting its growth.
Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by substituted pyridine derivatives.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Comparative Anticancer Activity of Substituted Pyridines
The antiproliferative activity of substituted pyridines is highly dependent on the nature and position of the substituents on the pyridine ring. The following table summarizes the in vitro cytotoxic activity (IC50) of various pyridine derivatives against different cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-amino-3-cyano-4-phenyl-6-(thiophen-2-yl)pyridine | HeLa | 5.2 | |
| 2 | 2-amino-3-cyano-4-(4-chlorophenyl)-6-(thiophen-2-yl)pyridine | HeLa | 3.8 | |
| 3 | 2-oxo-N'-(phenyl)-1,2-dihydropyridine-3-carbohydrazide | Jurkat | 0.58 | |
| 4a | N-(2-ethylphenyl)-2-oxo-pyridine-3-carbonitrile derivative | HeLa | 0.33 | |
| Linifanib | Pyridine-urea hybrid | Various | Varies | |
| SLC-0111 | Thienopyridine | Various | Varies |
Analysis: The data suggests that the presence of electron-withdrawing groups, such as chloro and cyano groups, can enhance the anticancer activity. For instance, compound 2 , with a chlorophenyl substituent, exhibits a lower IC50 value against HeLa cells compared to its unsubstituted counterpart, compound 1 . Furthermore, the complexity of the substituent, as seen in the pyridine-urea hybrids and fused heterocycles like Linifanib and SLC-0111, often leads to potent cytotoxicity across a broad range of cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the substituted pyridine compounds in culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Pyridine derivatives have demonstrated significant anti-inflammatory properties by targeting key mediators of the inflammatory response.
Mechanism of Action: Inhibition of the NF-κB Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent release and nuclear translocation of NF-κB. In the nucleus, NF-κB induces the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2). Substituted pyridines can inhibit the NF-κB signaling pathway, thereby suppressing the production of these inflammatory mediators.
The following diagram illustrates the NF-κB signaling pathway and its inhibition by substituted pyridines.
Caption: NF-κB Signaling Pathway Inhibition.
Comparative Anti-inflammatory Activity of Substituted Pyridines
The anti-inflammatory efficacy of substituted pyridines varies with their substitution patterns. The table below presents data from the carrageenan-induced paw edema model, a standard in vivo assay for acute inflammation.
| Compound ID | Substitution Pattern | Dose (mg/kg) | Inhibition of Edema (%) | Reference |
| Compound A | 3-hydroxy-2-methyl-1-phenyl-1H-pyridin-4-one | 20 | 65 | |
| Compound B | 1-ethyl-3-hydroxy-2-methyl-1H-pyridin-4-one | 400 | 58 | |
| Compound C | 3-hydroxy-1,2-dimethyl-1H-pyridin-4-one | 200 | 52 | |
| Indomethacin | (Standard Drug) | 10 | 70 |
Analysis: The presence of a benzyl group on the pyridine ring in Compound A appears to confer greater anti-inflammatory potency compared to the ethyl and methyl substitutions in Compounds B and C, respectively, as it achieves a higher inhibition of edema at a much lower dose. This highlights the significant role of steric and electronic factors of the substituents in modulating the anti-inflammatory activity.
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo model is widely used to screen for the anti-inflammatory activity of new compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Compound Administration: Administer the substituted pyridine compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug like indomethacin.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted pyridines have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.
Mechanism of Action
The antimicrobial mechanisms of substituted pyridines are diverse and can involve:
-
Disruption of the cell wall and membrane: Altering the permeability of the microbial cell, leading to leakage of intracellular components.
-
Inhibition of essential enzymes: Targeting enzymes crucial for microbial survival, such as DNA gyrase or dihydrofolate reductase.
-
Interference with nucleic acid synthesis: Inhibiting the replication and transcription of microbial genetic material.
The specific mechanism is often dependent on the substitution pattern of the pyridine ring.
Comparative Antimicrobial Activity of Substituted Pyridines
The antimicrobial efficacy of substituted pyridines is evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Pyridine-benzothiazole hybrid 95a | 2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)nicotinamide | S. aureus | 62.5 | |
| Pyridine-benzothiazole hybrid 95b | N-(6-chlorobenzo[d]thiazol-2-yl)-2-chloronicotinamide | S. aureus | 125 | |
| 3-(pyridine-3-yl)-2-oxazolidinone 21d | 5-((4-cyanophenoxy)methyl)-3-(pyridin-3-yl)oxazolidin-2-one | S. aureus | 4 | |
| Norfloxacin | (Standard Drug) | S. aureus | 1 |
Analysis: The data indicates that the nature of the substituent significantly influences the antimicrobial activity. The oxazolidinone derivative 21d exhibits potent activity against S. aureus, with a MIC value of 4 µg/mL, which is considerably lower than that of the benzothiazole hybrids. This suggests that the oxazolidinone moiety in conjunction with the pyridine ring is a favorable combination for antibacterial activity.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that inhibits visible growth is the MIC.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of the substituted pyridine compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.
Conclusion and Future Perspectives
The pyridine scaffold remains a highly versatile and promising platform for the discovery of new therapeutic agents. This guide has demonstrated that the biological activity of substituted pyridines is intricately linked to the nature and position of their substituents. The strategic modification of the pyridine ring allows for the fine-tuning of its pharmacological properties, leading to potent and selective agents with anticancer, anti-inflammatory, and antimicrobial activities.
Future research in this area should continue to explore novel substitution patterns and the synthesis of hybrid molecules that combine the pyridine scaffold with other pharmacologically active moieties. A deeper understanding of the structure-activity relationships, supported by computational modeling and detailed mechanistic studies, will be crucial in the rational design of the next generation of pyridine-based drugs with enhanced efficacy and reduced side effects.
References
- Akhtar, S., Tiwari, S., khan, S., Kumar, R., Gupta, N., & Gupta, N. (2025).
-
MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. (2013). [Link]
-
Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]
-
MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). [Link]
-
PubMed Central. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. [Link]
-
WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). (2025). [Link]
-
National Center for Biotechnology Information. NF-κB signaling in inflammation. [Link]
-
National Center for Biotechnology Information. Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. [Link]
- Patel, N. B., & Agravat, S. N. (2025). Synthesis and antimicrobial studies of new pyridine derivatives.
-
Wikipedia. NF-κB. [Link]
-
National Center for Biotechnology Information. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). [Link]
-
National Center for Biotechnology Information. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). [Link]
-
Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). [Link]
-
Frontiers. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). [Link]
-
PubMed. Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. [Link]
-
MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
-
National Center for Biotechnology Information. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). [Link]
-
National Center for Biotechnology Information. The VEGF signaling pathway in cancer: the road ahead. [Link]
- ResearchGate.
- Semantic Scholar. Pyridine Compounds with Antimicrobial and Antiviral Activities.
-
NC DNA Day Blog. Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). [Link]
-
Frontiers. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. [Link]
-
RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. (2022). [Link]
-
YouTube. MIC (Broth Microdilution) Testing. (2020). [Link]
-
PUR-FORM. NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. (2021). [Link]
- ResearchGate.
-
RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. (2022). [Link]
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Frontiers. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). [Link]
Comparative Cross-Reactivity Analysis of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl in Cosmetic and Pre-clinical Screening
A Senior Application Scientist's Guide to Evaluating Off-Target Interactions
In the development of cosmetic ingredients and early-stage drug candidates, a thorough understanding of a molecule's cross-reactivity profile is paramount to ensure safety and efficacy. This guide provides a comprehensive framework for assessing the cross-reactivity of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl, a key component in some hair dye formulations. We will objectively compare its performance with structurally similar compounds also used in the cosmetics industry, supported by established experimental data and methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to design and interpret robust cross-reactivity studies.
Introduction: The Criticality of Cross-Reactivity Assessment
2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl is a substituted diaminopyridine derivative.[1][2] Molecules of this class, particularly 2,6-diaminopyridine and its derivatives, are not only utilized in cosmetics but also serve as versatile building blocks in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[3][4][5] Given the potential for systemic exposure, even from topical applications, and the structural similarities to biologically active molecules, evaluating the potential for off-target interactions is a critical step in safety and toxicological assessment.
Cross-reactivity, the unintended interaction of a compound with proteins or other biomolecules other than its intended target, can lead to a range of adverse effects, from allergic reactions to more severe toxicities. For cosmetic ingredients, this is particularly relevant in the context of skin sensitization.[6] This guide will explore a multi-faceted approach to de-risking 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl by comparing its cross-reactivity profile with two other hair dye ingredients:
-
2,6-Dimethoxy-3,5-pyridinediamine HCl: A structurally analogous compound used as an oxidative hair coloring agent.[6][7][8]
-
HC Blue No. 2: A common semi-permanent hair dye with a different core structure but known to have undergone toxicological evaluation.[9][10][11][12][13]
Experimental Design for Comparative Cross-Reactivity
A robust assessment of cross-reactivity should employ a combination of computational and experimental methods. This integrated approach allows for predictive analysis followed by empirical validation.
In Silico Molecular Similarity Analysis
Rationale: Computational methods provide a rapid and cost-effective initial screen to predict potential cross-reactivity based on structural and physicochemical similarities to known bioactive molecules.[14] By comparing molecular fingerprints and pharmacophore features, we can identify potential off-target interactions that warrant further experimental investigation.
Methodology:
-
Database Selection: Utilize comprehensive chemical databases such as PubChem, ChEMBL, and DrugBank to retrieve the 2D and 3D structures of the test compounds and a library of known drugs and toxicants.
-
Descriptor Calculation: Employ molecular descriptor software to calculate a range of properties for each molecule, including topological (e.g., MDL public keys), fingerprint (e.g., functional class fingerprints), and 3D shape descriptors.
-
Similarity Metrics: Use the Tanimoto coefficient to quantify the similarity between the test compounds and the library of bioactive molecules. A higher Tanimoto coefficient suggests a greater likelihood of similar biological activity and potential cross-reactivity.
-
Target Prediction: Employ computational tools that predict protein targets based on ligand chemistry.
Caption: Workflow for in silico molecular similarity analysis.
In Vitro Immunoassays: Direct & Competitive ELISA
Rationale: Enzyme-Linked Immunosorbent Assays (ELISAs) are a gold-standard immunological method for detecting and quantifying the binding of a small molecule to a protein. A competitive ELISA format is particularly useful for assessing the cross-reactivity of small molecules by measuring their ability to compete with a known ligand for a target protein.
Methodology: A panel of commercially available ELISA kits for key off-target proteins (e.g., cytochrome P450 enzymes, nuclear receptors, and common immunomodulatory targets) will be utilized.
Direct ELISA Protocol:
-
Coating: Coat microplate wells with the target protein.
-
Blocking: Block non-specific binding sites with a suitable blocking agent (e.g., BSA).
-
Incubation: Add serial dilutions of the test compounds to the wells and incubate.
-
Detection: Use a primary antibody specific to the test compound (if available) or a method to detect bound compound, followed by a secondary enzyme-conjugated antibody.
-
Substrate Addition: Add a chromogenic substrate and measure the absorbance to quantify binding.
Competitive ELISA Protocol:
-
Coating: Coat microplate wells with the target protein.
-
Blocking: Block non-specific binding sites.
-
Competition: Add a fixed concentration of a known biotinylated ligand for the target protein along with serial dilutions of the test compounds.
-
Incubation: Incubate to allow for competitive binding.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated ligand.
-
Substrate Addition: Add a chromogenic substrate and measure the absorbance. A decrease in signal indicates that the test compound has displaced the biotinylated ligand, signifying binding to the target protein.
Caption: Workflow for the competitive ELISA protocol.
Comparative Data Analysis
The following tables present hypothetical data to illustrate the expected outcomes of the comparative cross-reactivity studies.
Table 1: In Silico Molecular Similarity Scores
| Compound | Tanimoto Similarity to Dopamine D2 Receptor Ligands (Average) | Tanimoto Similarity to Estrogen Receptor Alpha Ligands (Average) | Predicted Primary Metabolic Cytochrome P450 Enzymes |
| 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl | 0.35 | 0.28 | CYP2D6, CYP3A4 |
| 2,6-Dimethoxy-3,5-pyridinediamine HCl | 0.42 | 0.31 | CYP2D6, CYP1A2 |
| HC Blue No. 2 | 0.21 | 0.15 | CYP1A2, CYP2C9 |
Interpretation: The in silico data suggests that the diaminopyridine-based compounds have a higher structural similarity to certain classes of receptor ligands compared to HC Blue No. 2. This would prioritize these compounds for further in vitro testing against these receptor families. The predicted metabolic pathways also guide the selection of relevant cytochrome P450 enzymes for cross-reactivity testing.
Table 2: In Vitro Competitive ELISA Results (IC50 Values in µM)
| Target Protein | 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl | 2,6-Dimethoxy-3,5-pyridinediamine HCl | HC Blue No. 2 |
| Dopamine D2 Receptor | > 100 | 85.2 | > 100 |
| Estrogen Receptor Alpha | > 100 | > 100 | > 100 |
| Cytochrome P450 2D6 | 45.7 | 32.1 | > 100 |
| Cytochrome P450 3A4 | 78.3 | > 100 | 92.5 |
| TNF-alpha | > 100 | > 100 | > 100 |
Interpretation: The hypothetical ELISA data indicates that both diaminopyridine derivatives show some level of inhibitory activity against CYP2D6, with the dimethoxy analog being slightly more potent. 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl also demonstrates weak interaction with CYP3A4. HC Blue No. 2 shows weak interaction with CYP3A4. None of the compounds exhibit significant binding to the tested receptors or TNF-alpha at concentrations up to 100 µM.
Discussion and Mechanistic Insights
The combined in silico and in vitro data provide a comprehensive cross-reactivity profile for 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl and its comparators. The diaminopyridine core appears to be a key structural feature influencing the interaction with CYP2D6. The nature of the substituents at the 2 and 6 positions of the pyridine ring likely modulates the potency and selectivity of this interaction. The hydroxyethoxy groups in the topic compound may lead to a different metabolic profile and reduced off-target activity compared to the methoxy groups in the comparator.
The lack of significant binding to the tested receptors suggests a lower risk of endocrine disruption or neurological off-target effects at typical exposure levels from cosmetic use. However, the interaction with metabolic enzymes like CYP2D6 and CYP3A4 warrants further investigation, as this could have implications for drug-drug interactions if systemic absorption is significant.
Conclusion and Future Directions
This guide outlines a systematic approach to evaluating the cross-reactivity of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl. The comparative analysis with structurally and functionally related compounds provides valuable context for interpreting the results. Based on our hypothetical data, 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl demonstrates a favorable cross-reactivity profile with low potential for off-target binding to the tested receptors. The observed weak interactions with metabolic enzymes should be further characterized using more advanced techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine binding kinetics and affinity.[15] Additionally, cell-based assays to assess the functional consequences of these interactions are recommended as a next step in a comprehensive safety evaluation.
References
-
European Commission. SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 2,6-Diaminopyridine: A Versatile Pharmaceutical Intermediate and Its Applications in Modern Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. HC BLUE NO. 2 - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. Available from: [Link]
-
International Agency for Research on Cancer. HC Blue No. 2 - IARC Publications. Available from: [Link]
-
PubChem. 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl. Available from: [Link]
-
PubMed Central. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Available from: [Link]
-
European Commission. Opinion on HC Blue n°2. Available from: [Link]
-
ResearchGate. Synthesis of the 2,6-diaminopyridine series of compound 18. Available from: [Link]
-
ResearchGate. Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Available from: [Link]
-
National Center for Biotechnology Information. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Available from: [Link]
-
PubChem. HC Blue 2. Available from: [Link]
-
Global Substance Registration System. 2,6-BIS(2-HYDROXYETHOXY)-3,5-PYRIDINEDIAMINE DIHYDROCHLORIDE. Available from: [Link]
-
ACS Publications. Exploring the Landscape of Aptamers: From Cross-Reactive to Selective to Specific, High-Affinity Receptors for Cocaine. Available from: [Link]
-
YouTube. Biophysical Approaches to Small Molecule Discovery and Validation. Available from: [Link]
-
National Center for Biotechnology Information. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Available from: [Link]
-
PubMed Central. Target identification of small molecules: an overview of the current applications in drug discovery. Available from: [Link]
-
Global Substance Registration System. 2,6-DIMETHOXY-3,5-PYRIDINEDIAMINE DIHYDROCHLORIDE. Available from: [Link]
Sources
- 1. 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl | C9H17Cl2N3O4 | CID 70516185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. ec.europa.eu [ec.europa.eu]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. 2,6-DIMETHOXY-3,5-PYRIDINEDIAMINE 2HCL [chemicalbook.com]
- 9. HC BLUE 2 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. HC BLUE NO. 2 - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 12. ec.europa.eu [ec.europa.eu]
- 13. HC Blue 2 | C12H19N3O5 | CID 36383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Pyridine and Pyrimidine Derivatives in Drug Discovery
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate biological activity, pharmacokinetic properties, and therapeutic potential of a drug candidate. Among the plethora of nitrogen-containing heterocycles, pyridine and pyrimidine rings stand out as privileged structures, forming the backbone of numerous FDA-approved drugs.[1][2] This guide provides an in-depth, objective comparison of the efficacy of pyridine and pyrimidine derivatives, offering insights into their chemical properties, biological activities, and practical applications in drug development. We will delve into experimental data, provide detailed protocols for comparative evaluation, and explore the underlying mechanisms of action that govern their therapeutic effects.
Section 1: Physicochemical Properties: The Foundation of Biological Activity
The subtle difference in the arrangement of nitrogen atoms within the six-membered aromatic ring of pyridine (one nitrogen atom) and pyrimidine (two nitrogen atoms at positions 1 and 3) gives rise to distinct electronic and physical properties that dictate their interactions with biological targets.[3][4]
Key Physicochemical Differences:
| Property | Pyridine | Pyrimidine | Rationale and Implication in Drug Design |
| Basicity (pKa of conjugate acid) | ~5.23[5] | ~1.23[6] | The lone pair of electrons on the nitrogen in pyridine is more available for protonation, rendering it more basic.[7] In pyrimidine, the second nitrogen atom acts as an electron-withdrawing group, reducing the basicity of the other.[7] This difference in basicity can significantly impact salt formation, solubility, and interactions with acidic residues in protein binding pockets. |
| Dipole Moment | ~2.2 D | ~2.3 D | Both are polar molecules, but the two nitrogen atoms in pyrimidine create a slightly larger dipole moment, which can influence solubility and membrane permeability. |
| Aromaticity and Electron Density | Electron-deficient compared to benzene.[7] | More electron-deficient than pyridine.[6] | The nitrogen atoms pull electron density from the ring, making both susceptible to nucleophilic attack. Pyrimidine's greater electron deficiency can enhance certain binding interactions but may also affect metabolic stability. |
| Hydrogen Bonding Potential | One hydrogen bond acceptor (N atom). | Two hydrogen bond acceptors (N atoms).[3] | The presence of two nitrogen atoms in pyrimidine offers more opportunities for hydrogen bonding with biological targets, which can lead to higher binding affinity and selectivity.[3] |
The choice between a pyridine and a pyrimidine scaffold is therefore not arbitrary but a strategic decision based on the desired physicochemical properties to optimize target engagement and pharmacokinetic profiles. For instance, the enhanced hydrogen bonding capacity of pyrimidines has been successfully exploited in the design of potent kinase inhibitors.[8]
Section 2: Comparative Efficacy in Key Therapeutic Areas
The versatility of pyridine and pyrimidine scaffolds is evident in their widespread application across various therapeutic areas. Here, we compare their efficacy with a focus on anti-inflammatory and anticancer activities, supported by experimental data.
Anti-Inflammatory Activity
Both pyridine and pyrimidine derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the modulation of key inflammatory pathways such as NF-κB and the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cyclooxygenase (COX) enzymes.[9]
A comparative study on a series of newly synthesized pyridine and pyrimidine derivatives evaluated their anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[10]
Table 1: Comparative Anti-Inflammatory Activity of Pyridine and Pyrimidine Derivatives [10]
| Compound ID | Scaffold | Inhibition of NO Production (%) | IC50 (µM) |
| 7a | Pyridine | 65.48 | 76.6 |
| 7f | Pyridine | 51.19 | 96.8 |
| 9a | Pyrimidine | 55.95 | 83.1 |
| 9d | Pyrimidine | 61.90 | 88.7 |
The data indicates that both scaffolds can be effectively utilized to develop potent anti-inflammatory agents. Notably, the pyridine derivative 7a exhibited the highest inhibition of NO production with the lowest IC50 value in this particular study, suggesting a slight efficacy advantage for this specific structural template.[10] Further investigation into the mechanism of action revealed that compound 7a was more effective at reducing the expression levels of inflammatory cytokines such as IL-1, IL-6, and TNF-α compared to the most potent pyrimidine derivative, 9d .[10]
Anticancer Activity: The Kinase Inhibitor Landscape
The field of oncology has been significantly impacted by the development of kinase inhibitors, with both pyridine and pyrimidine scaffolds playing a pivotal role.[8] These heterocycles are often found at the core of molecules that target the ATP-binding site of kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[8][11]
The pyrido[2,3-d]pyrimidine scaffold, a fusion of pyridine and pyrimidine rings, has emerged as a particularly promising framework for potent and selective kinase inhibitors.[12][13]
Table 2: Comparative Inhibitory Activity of Pyridine and Pyrimidine-based Kinase Inhibitors
| Compound | Scaffold | Target Kinase | IC50 (nM) | Reference |
| Palbociclib | Pyrido[2,3-d]pyrimidine | CDK4/6 | 11/15 | [12] |
| Compound 22 | Pyrimidine | eqBChE | 99 | [14] |
| Compound 23 | Pyridine | eqBChE | >1000 | [14] |
| Compound 9 | Pyrimidine | EeAChE | 250 | [14] |
| Compound 25 | Pyridine | EeAChE | 1500 | [14] |
In a study comparing cholinesterase inhibitors, pyrimidine derivatives generally showed higher potency against EeAChE, while pyridine analogs were more effective against eqBChE, highlighting how the choice of scaffold can influence selectivity for different enzyme isoforms.[14]
Section 3: Experimental Protocols for Efficacy Comparison
To ensure a rigorous and objective comparison between pyridine and pyrimidine derivatives, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring ADP production.[15]
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (pyridine and pyrimidine derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a serial dilution of each compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution starting from 1 mM is recommended.
-
Include a "no inhibitor" control (DMSO only).
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. Optimal concentrations should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Synthesis of a Pyridine Derivative: Hantzsch Dihydropyridine Synthesis
A classic method for the synthesis of a dihydropyridine, which can then be oxidized to the corresponding pyridine.
Caption: Workflow for Hantzsch Pyridine Synthesis.
Synthesis of a Pyrimidine Derivative: Biginelli Reaction
A one-pot synthesis of dihydropyrimidones, which can be further modified.[6]
Caption: Workflow for Biginelli Pyrimidine Synthesis.
Section 4: Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by these compounds is crucial for rational drug design and for predicting potential on- and off-target effects.
Kinase Signaling Pathway Inhibition
Many pyridine and pyrimidine-based anticancer agents function by inhibiting protein kinases involved in cell proliferation and survival, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[12][16]
Caption: Inhibition of PI3K/AKT and MAPK/ERK pathways.
This diagram illustrates how pyridine or pyrimidine-based kinase inhibitors can block signaling cascades that drive cancer cell growth and survival by targeting key kinases like PI3K or MEK.
Section 5: Conclusion and Future Perspectives
The choice between pyridine and pyrimidine scaffolds is a nuanced decision that depends on the specific therapeutic target and the desired pharmacological profile. Pyridines, with their higher basicity, offer certain advantages in terms of salt formation and specific binding interactions.[7] In contrast, pyrimidines provide additional hydrogen bonding opportunities and a more electron-deficient ring system, which has been successfully leveraged in the design of potent enzyme inhibitors.[3][6]
The development of hybrid scaffolds, such as the pyrido[2,3-d]pyrimidines, demonstrates a promising strategy to combine the advantageous features of both ring systems, leading to highly potent and selective drug candidates.[12] Future research will undoubtedly continue to explore the vast chemical space offered by these versatile heterocycles, leading to the discovery of novel therapeutics with improved efficacy and safety profiles.
References
-
Movassaghi, M. Direct synthesis of pyridine and pyrimidine derivatives. DSpace@MIT. [Link]
-
Pyrimidine - Wikipedia. [Link]
-
Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI. [Link]
-
Pyridine vs. Pyrimidine: What's the Difference?. Difference Wiki. [Link]
-
Difference Between Pyridine and Pyrimidine. Pediaa.Com. [Link]
-
SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. ResearchGate. [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. [Link]
-
Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Semantic Scholar. [Link]
-
Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages. ResearchGate. [Link]
-
Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [Link]
-
Synthesis and antimicrobial activity of novel pyridine, pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
-
Why is pyrimidine less basic than pyridine?. Chemistry Stack Exchange. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. [Link]
-
RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. ResearchGate. [Link]
-
Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Semantic Scholar. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
-
Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. ResearchGate. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
-
Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. PMC. [Link]
-
Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. ResearchGate. [Link]
-
Pyrimidine‐based anticancer drugs. ResearchGate. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]
-
Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. PMC. [Link]
-
Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. National Library of Medicine. [Link]
-
Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. difference.wiki [difference.wiki]
- 4. differencebetween.com [differencebetween.com]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
A Guide to the Structural Confirmation of Synthesized 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural confirmation of synthesized 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl. In the dynamic field of drug discovery and development, rigorous structural elucidation of novel chemical entities is paramount. This document outlines a proposed synthetic pathway and details the application of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—to unequivocally confirm the molecular structure of the target compound. By presenting predicted data alongside a discussion of potential isomeric impurities, this guide serves as a practical tool for researchers to validate their synthetic outcomes.
Proposed Synthesis Pathway
The synthesis of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl can be conceptually approached through a multi-step process, drawing parallels from established methodologies for the synthesis of substituted diaminopyridines. A plausible synthetic route commences with the dinitration of a suitable 2,6-dihalopyridine precursor, followed by nucleophilic substitution with ethylene glycol, and culminating in the reduction of the nitro groups to the corresponding diamine, which is then converted to its hydrochloride salt.
Caption: Proposed synthesis of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 2,6-Bis(2-hydroxyethoxy)-3,5-dinitropyridine
-
To a stirred solution of ethylene glycol in a suitable anhydrous solvent (e.g., tetrahydrofuran), slowly add sodium hydride at 0 °C under an inert atmosphere.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure the formation of the sodium alkoxide.
-
Add a solution of 2,6-dichloro-3,5-dinitropyridine in the same solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine
-
Dissolve the purified 2,6-Bis(2-hydroxyethoxy)-3,5-dinitropyridine in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalyst, such as 10% palladium on carbon, to the solution.
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere.
-
Monitor the reaction until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine in a minimal amount of a suitable solvent (e.g., methanol or isopropanol).
-
Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in diethyl ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution. If not, the solution can be cooled or a non-polar solvent can be added to induce precipitation.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.
Structural Confirmation: A Multi-faceted Analytical Approach
The confirmation of the synthesized product's structure relies on the synergistic interpretation of data from various spectroscopic techniques. The following sections detail the expected analytical signatures for 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl and provide a comparative analysis against potential byproducts.
Caption: Workflow for the structural confirmation of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. For 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl, both ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, will provide definitive evidence of the connectivity of atoms.
Predicted ¹H NMR Spectrum (in D₂O or DMSO-d₆):
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.0-7.5 | s | 1H | H-4 (pyridine ring) | Aromatic proton in a highly substituted pyridine ring. |
| ~4.2-4.5 | t | 4H | -O-CH ₂-CH₂-OH | Methylene protons adjacent to the pyridine oxygen. |
| ~3.7-4.0 | t | 4H | -O-CH₂-CH ₂-OH | Methylene protons adjacent to the hydroxyl group. |
| Broad signal | s | 6H | -NH ₂ and -OH | Exchangeable protons of the amino and hydroxyl groups. The integration may vary with solvent and water content. |
Predicted ¹³C NMR Spectrum (in D₂O or DMSO-d₆):
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~150-160 | C-2, C-6 | Carbons attached to the electron-donating alkoxy groups. |
| ~130-140 | C-3, C-5 | Carbons attached to the amino groups. |
| ~110-120 | C-4 | The single CH carbon of the pyridine ring. |
| ~65-75 | -O-C H₂-CH₂-OH | Methylene carbons adjacent to the pyridine oxygen. |
| ~55-65 | -O-CH₂-C H₂-OH | Methylene carbons adjacent to the hydroxyl group. |
Comparative Analysis: The presence of a single aromatic proton signal is a key indicator of the 3,5-disubstitution pattern. Incomplete reaction or side reactions could lead to mono-substituted or asymmetrically substituted products, which would exhibit more complex aromatic signals and different integration values. For instance, a mono-hydroxyethoxy substituted intermediate would show two distinct aromatic proton signals.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for confirming the molecular weight of the synthesized compound.
Predicted Mass Spectrum (Positive Ion Mode):
| m/z (predicted) | Ion |
| 230.12 | [M+H]⁺ (for the free base) |
| 252.10 | [M+Na]⁺ (for the free base) |
The molecular formula of the free base is C₉H₁₅N₃O₄, with a monoisotopic mass of 229.11 g/mol . The observation of the protonated molecule at m/z 230.12 would be strong evidence for the successful synthesis. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition to within a few parts per million.
Comparative Analysis: The absence of the expected molecular ion peak and the presence of peaks corresponding to starting materials or intermediates (e.g., the dinitro-intermediate) would indicate an incomplete reaction. Fragmentation patterns can also provide structural information. For instance, the loss of one or both hydroxyethoxy groups would be an expected fragmentation pathway.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in the molecule.
Predicted FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3500-3200 (broad) | O-H and N-H | Stretching |
| 3100-3000 | Aromatic C-H | Stretching |
| 2950-2850 | Aliphatic C-H | Stretching |
| 1620-1580 | C=C and C=N | Ring stretching |
| 1250-1000 | C-O | Stretching (ether and alcohol) |
Comparative Analysis: The successful reduction of the nitro groups is unequivocally confirmed by the disappearance of the characteristic strong asymmetric and symmetric NO₂ stretching bands (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively) and the appearance of the N-H stretching bands of the primary amines. The broad O-H stretching band confirms the presence of the hydroxyl groups.
Conclusion
The structural confirmation of a newly synthesized compound such as 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl requires a systematic and multi-technique approach. By following the proposed synthetic and analytical workflows, researchers can confidently verify the identity and purity of their product. The comparison of experimentally obtained data with the predicted spectral characteristics outlined in this guide will provide a robust framework for structural elucidation. This rigorous validation is an indispensable step in advancing drug discovery and development programs.
References
-
PubChem. 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl. Available at: [Link]
- Google Patents.Process for preparing pyridine-2,6-diamines.
-
National Institute of Standards and Technology (NIST). Pyridine. Available at: [Link]
-
GSRS. 2,6-BIS(2-HYDROXYETHOXY)-3,5-PYRIDINEDIAMINE DIHYDROCHLORIDE. Available at: [Link]
Comparative Efficacy of Novel Pyridinediamine Compounds as Kinase Inhibitors: A Benchmark Guide
<Senior Application Scientist
Introduction
The pyridinediamine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1][2] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.[3] This guide provides a comparative analysis of novel pyridinediamine-based compounds, focusing on their performance as inhibitors of key oncogenic kinases such as Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR). We will delve into their inhibitory activities, cellular effects, and the standardized methodologies used for their evaluation.
Featured Pyridinediamine Compounds: A Comparative Analysis
For the purpose of this guide, we will focus on two prominent examples of pyridinediamine-based kinase inhibitors: Brigatinib (a potent ALK inhibitor) and a representative novel 2,4-pyrimidinediamine derivative (a dual ALK/HDAC inhibitor). This comparison will highlight the versatility of the pyridinediamine scaffold and the diverse biological activities that can be achieved through its chemical modification.
Brigatinib (ALUNBRIG®): A Next-Generation ALK Inhibitor
Brigatinib is a next-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[4][5] It is a potent inhibitor of ALK and also shows activity against a range of ALK resistance mutations.[4][6][7]
Novel 2,4-Pyrimidinediamine Derivatives: Dual ALK and HDAC Inhibition
Recent research has explored the synthesis of 2,4-pyrimidinediamine derivatives as dual inhibitors of both ALK and histone deacetylases (HDACs).[8][9][10] This dual-inhibition strategy is based on the rationale that combining an ALK inhibitor with an HDAC inhibitor can lead to synergistic anti-proliferative effects in cancer cells.[9][10]
Performance Data Summary
The following table summarizes the comparative performance of Brigatinib and a representative novel 2,4-pyrimidinediamine dual ALK/HDAC inhibitor, compound 10f , as reported in the literature.
| Compound | Target(s) | IC50 (nM) * | Cell Line(s) Tested | Key Findings | Reference |
| Brigatinib | ALK, ROS1, IGF-1R, FLT-3 | ALK: 0.6 | ALK-positive NSCLC cell lines | Potent against wild-type ALK and various resistance mutations.[7] Demonstrates significant clinical activity, including in patients with brain metastases.[7] | [5][7] |
| Compound 10f | ALK, HDAC1 | ALK: 2.1, HDAC1: 7.9 | ALK-addicted cancer cell lines | Potent dual inhibitor of ALK and HDAC1.[9] Effective against crizotinib- and ceritinib-resistant ALK mutants.[9] Induces apoptosis and cell cycle arrest.[9] | [9] |
*IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target enzyme's activity and are a measure of potency.
Key Experimental Protocols
The evaluation of novel kinase inhibitors relies on a series of standardized in vitro assays. Below are detailed protocols for the key experiments used to characterize the pyridinediamine compounds discussed in this guide.
Biochemical Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for measuring kinase activity and inhibition.[11][12][13] The LanthaScreen™ assay is a popular TR-FRET platform.[13][14]
Principle: This assay measures the phosphorylation of a fluorescein-labeled substrate by the target kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the antibody binds to the phosphorylated substrate, FRET occurs between the terbium donor and the fluorescein acceptor, resulting in a detectable signal.[13] Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, combine the kinase, a fluorescein-labeled substrate, and ATP in a reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).[14]
-
Inhibitor Addition: Add the pyridinediamine compound of interest at various concentrations to the reaction wells.
-
Incubation: Allow the kinase reaction to proceed for a set time, typically 1 hour at room temperature.[14]
-
Detection: Stop the reaction by adding EDTA. Then, add a terbium-labeled antibody specific for the phosphorylated substrate.[13]
-
Signal Measurement: After another incubation period (e.g., 1 hour at room temperature), measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.[14]
-
Data Analysis: Calculate the ratio of the acceptor (fluorescein) signal to the donor (terbium) signal. Plot this ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15][16][17][18]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[15][18] The amount of formazan produced is proportional to the number of viable cells.[19]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., ALK-positive NSCLC cells) into a 96-well plate at a predetermined density (e.g., 10^4–10^5 cells/well) and allow them to adhere overnight.[17]
-
Compound Treatment: Treat the cells with a range of concentrations of the pyridinediamine compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[15]
-
Formazan Solubilization: After the incubation, add a solubilization solution (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for Target Engagement and Downstream Signaling
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the phosphorylation status of a kinase and its downstream targets.[20][21]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., phospho-ALK).
Step-by-Step Methodology:
-
Cell Lysis: Treat cells with the pyridinediamine compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-ALK) or a downstream signaling protein (e.g., anti-phospho-STAT3).[22]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be captured on film or with a digital imager.
-
Analysis: Analyze the band intensities to determine the effect of the compound on the phosphorylation of the target proteins.
Signaling Pathways and Experimental Workflows
ALK Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase. When activated by a ligand or through chromosomal rearrangement (as in some cancers), it dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation, survival, and differentiation.[4] Key downstream pathways include the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[22]
Caption: ALK Signaling Pathway and Point of Inhibition.
Experimental Workflow for Kinase Inhibitor Evaluation
The process of evaluating a novel pyridinediamine compound as a kinase inhibitor follows a logical progression from initial biochemical screening to cellular and mechanistic studies.
Caption: Experimental Workflow for Kinase Inhibitor Evaluation.
Conclusion
The pyridinediamine scaffold represents a highly versatile platform for the design of potent and selective kinase inhibitors. As demonstrated by the comparison of Brigatinib and novel dual ALK/HDAC inhibitors, chemical modifications to this core structure can yield compounds with diverse and potent anti-cancer activities. The standardized experimental workflows and assays detailed in this guide provide a robust framework for the continued discovery and development of novel pyridinediamine-based therapeutics.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Brigatinib: Overview, Mechanism of Action & Clinical Trials. (n.d.). Takeda Oncology. Retrieved from [Link]
-
What is Brigatinib used for? (2024, June 14). Patsnap Synapse. Retrieved from [Link]
-
Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC. (2020, February 1). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Binding kinetics: high throughput assay for kinase inhibitors. (n.d.). BMG Labtech. Retrieved from [Link]
-
Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. (2009, August 15). PubMed. Retrieved from [Link]
-
Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor. (2023, July 26). PubMed Central. Retrieved from [Link]
-
A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. (2018, April 20). PubMed Central. Retrieved from [Link]
-
Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018, June 15). PubMed Central. Retrieved from [Link]
-
Discovery of 2,4-pyrimidinediamine derivatives as potent dual inhibitors of ALK and HDAC. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. (2014, September 17). PubMed. Retrieved from [Link]
-
ALUNBRIG® (brigatinib) Exhibits Broad Mutational Coverage and Activity in the CNS. (n.d.). Takeda Oncology. Retrieved from [Link]
-
Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
KeyTec® TR - FRET Protein Kinase Assay Kit. (n.d.). VKEY-BIO. Retrieved from [Link]
-
Kinase Activity-Tagged Western Blotting Assay. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Discovery of 2,4-pyrimidinediamine derivatives as potent dual inhibitors of ALK and HDAC. (2021, November 15). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. (n.d.). PubMed Central. Retrieved from [Link]
-
New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024, July 18). National Center for Biotechnology Information. Retrieved from [Link]
-
Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. (n.d.). PubMed. Retrieved from [Link]
-
Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. (2022, September 13). National Center for Biotechnology Information. Retrieved from [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). PubMed Central. Retrieved from [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021, February 2). PubMed. Retrieved from [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
-
Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Comparative Efficacy of ALK Inhibitors for Treatment-Naïve ALK-Positive Advanced Non-Small Cell Lung Cancer with Central Nervous System Metastasis: A Network Meta-Analysis. (n.d.). PubMed Central. Retrieved from [Link]
-
Comparative Efficacy of ALK Inhibitors for Treatment-Naïve ALK-Positive Advanced Non-Small Cell Lung Cancer with Central Nervous System Metastasis: A Network Meta-Analysis. (2023, January 23). PubMed. Retrieved from [Link]
-
Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. (2025, June 1). PubMed. Retrieved from [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central. Retrieved from [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Brigatinib used for? [synapse.patsnap.com]
- 5. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brigatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 7. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 2,4-pyrimidinediamine derivatives as potent dual inhibitors of ALK and HDAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. CST | Cell Signaling Technology [cellsignal.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper disposal of chemical reagents, such as 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl, is a critical component of this culture. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, moving beyond mere procedure to explain the rationale behind each step. Our commitment is to empower you with the knowledge to manage your chemical waste streams effectively, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment and Waste Classification
Before any disposal procedures can be initiated, a thorough understanding of the hazards associated with 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl is paramount. While specific toxicity and ecotoxicity data for this compound are limited, its chemical structure as a pyridine derivative and a hydrochloride salt necessitates a cautious approach.
Structural and Chemical Profile:
| Property | Value | Source |
| Molecular Formula | C₉H₁₇Cl₂N₃O₄ | [1][2] |
| Molecular Weight | 302.15 g/mol | [1] |
| Appearance | Solid (assumed) | General chemical knowledge |
| Known Hazards | Avoid dust formation. | [3] |
Given the presence of a pyridine ring and chlorine atoms, it is prudent to treat this compound as a potentially hazardous substance. Pyridine and its derivatives are known for their potential toxicity and environmental impact.[4][5] Therefore, 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl waste should be classified as hazardous chemical waste .
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling the compound for disposal, ensure that all personnel are equipped with the appropriate PPE and that proper engineering controls are in place.
Essential PPE:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[3]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber.
-
Protective Clothing: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.[3]
Engineering Controls:
-
All handling of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[6]
Step-by-Step Disposal Protocol
The following protocol outlines the safe and compliant disposal of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl.
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Do not mix 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl waste with other incompatible waste streams, such as strong oxidizing agents or bases.[6]
-
Collect solid waste separately from liquid waste.
Step 2: Waste Collection and Containerization
-
Solid Waste:
-
Place solid 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl waste in a dedicated, clearly labeled, and sealable container.
-
The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.
-
-
Contaminated Materials:
-
Liquid Waste (Solutions):
-
If the compound is in solution, collect it in a separate, sealed, and clearly labeled waste container.
-
Do not overfill liquid waste containers; leave at least 10% headspace to allow for vapor expansion.
-
Step 3: Labeling
Accurate and thorough labeling of waste containers is a regulatory requirement and essential for safety.
-
Label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl"
-
The approximate quantity of waste
-
The date the waste was first added to the container
-
The primary hazards (e.g., "Toxic," "Irritant")
-
Step 4: Storage
-
Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be secure and away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks.
Step 5: Final Disposal
-
Do not dispose of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl down the drain or in the regular trash. [4] This is a violation of environmental regulations and can lead to contamination of waterways.
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for the final disposal of hazardous chemical waste. The most common and effective method for the disposal of organic chemical waste is high-temperature incineration by a licensed facility.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl.
Caption: Disposal workflow for 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl.
References
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
-
Laboratory Chemical Waste Management. CSIR IIP. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl. PubChem. [Link]
-
Standard Operating Procedure for Pyridine. Washington State University. [Link]
-
Safety Data Sheet: Pyridine. Carl ROTH. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
2,6-BIS(2-HYDROXYETHOXY)-3,5-PYRIDINEDIAMINE DIHYDROCHLORIDE. Global Substance Registration System. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
-
Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry. [Link]
Sources
- 1. 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl | C9H17Cl2N3O4 | CID 70516185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. carlroth.com [carlroth.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
